5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
描述
Structure
3D Structure
属性
IUPAC Name |
5-[2-(4-methylphenyl)phenyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJMXKARYCRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152911 | |
| Record name | L-158507 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120568-11-8 | |
| Record name | 5-(4′-Methyl-1,1′-biphenyl-2-yl)-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120568-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Losartan potassium impurity E [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120568118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-158507 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4â??-Methyl[1,1â??-biphenyl]-2-yl)-2H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-158507 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECZ29UKI0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and historical background of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
An In-depth Technical Guide to 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole: Discovery, Synthesis, and Application
Executive Summary
This compound stands as a cornerstone intermediate in the synthesis of numerous Angiotensin II receptor blockers (ARBs), a class of drugs vital for the management of hypertension and cardiovascular diseases. This guide provides a comprehensive overview of its discovery, historical background, synthesis, and critical role in the production of sartans, with a particular focus on valsartan. We will delve into the chemical intricacies of its synthesis, including the strategic use of protecting groups and the evolution of more efficient and safer manufacturing processes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and in-depth technical insights.
Introduction: A Pivotal Intermediate in Sartan Synthesis
The development of nonpeptide Angiotensin II receptor antagonists marked a significant advancement in the treatment of hypertension.[1] These drugs, commonly known as sartans, selectively block the AT₁ receptor subtype, leading to vasodilation and a reduction in blood pressure.[2] At the heart of the chemical synthesis of many of these life-saving medications lies the biphenyl tetrazole scaffold. This compound is a preeminent example of this structural motif and a key precursor in the industrial synthesis of valsartan.[1][3] Its molecular architecture provides the necessary framework for the subsequent attachment of the pharmacophoric groups that define the final drug substance.
The tetrazole ring of this intermediate is a well-established bioisostere for a carboxylic acid group, a common feature in many drug molecules.[4] This substitution enhances the metabolic stability and lipophilicity of the resulting drug, improving its pharmacokinetic profile. The synthesis of this intermediate, particularly in its protected form, is a critical multi-step process that has been the subject of extensive research to optimize yield, purity, and safety.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the development of valsartan. The initial synthesis of valsartan and its intermediates is detailed in patents such as U.S. Patent 5,399,578.[1][2] These early methods laid the groundwork for the large-scale production of the drug. The core challenge was the efficient construction of the substituted biphenyl system and the subsequent formation of the tetrazole ring.
Initially, the synthesis of biphenyl tetrazoles often involved the use of organotin compounds, such as tri-n-butyltin azide, to form the tetrazole ring from a nitrile precursor.[5] While effective, the toxicity and difficulty in removing organotin residues from the final product spurred the development of alternative, "tin-free" synthetic routes. This evolution reflects a broader trend in pharmaceutical manufacturing towards greener and safer chemistry.
Core Synthesis Methodologies
The synthesis of this compound, and more commonly its trityl-protected form, can be conceptually broken down into two key transformations: the formation of the biphenyl backbone and the construction of the tetrazole ring.
Formation of the Biphenyl Core
The creation of the 4'-methylbiphenyl-2-carbonitrile, the precursor to the tetrazole, is typically achieved through a cross-coupling reaction. The Suzuki-Miyaura coupling is a widely used method, reacting a boronic acid with an aryl halide in the presence of a palladium catalyst.[5] For instance, 2-chlorobenzonitrile can be coupled with 4-tolylboronic acid to yield 2-cyano-4'-methylbiphenyl.[5]
Tetrazole Ring Formation and Protection
The nitrile group of 2-cyano-4'-methylbiphenyl is then converted into the tetrazole ring. A common method involves reacting the nitrile with an azide source.[5] Due to the acidic nature of the N-H proton on the tetrazole ring and its potential to interfere with subsequent reactions, a protecting group is often introduced. The triphenylmethyl (trityl) group is a favored choice due to its bulk, which provides steric hindrance, and its relative ease of removal under acidic conditions.[1][3]
The synthesis of the trityl-protected intermediate, 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole, can be achieved by reacting 2-(tetrazol-5-yl)-4'-methyl-1,1'-biphenyl with trityl chloride in the presence of a base.[6][7]
Illustrative Synthetic Workflow
Caption: Synthetic pathway to 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole.
Detailed Experimental Protocol: Synthesis of 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole
The following is a representative protocol based on literature procedures:[6][7]
-
Dissolution: Dissolve 2-(tetrazol-5-yl)-4'-methyl-1,1'-biphenyl in a suitable solvent such as acetone at a moderately elevated temperature (e.g., 40°C) with stirring.
-
Base Addition: Add an aqueous solution of a base, for example, sodium hydroxide, to the reaction mixture and continue stirring for approximately one hour.
-
Addition of Protecting Agent: Slowly add a solution of triphenylchloromethane (trityl chloride) in the same solvent to the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, the product, which is a solid, can be isolated by filtration.
-
Washing and Drying: The isolated solid is washed with water and then dried under vacuum at a suitable temperature (e.g., 50°C) to yield the final product.
Characterization and Physicochemical Properties
The identity and purity of this compound and its derivatives are confirmed using a variety of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₃₃H₂₆N₄ | [8] |
| Molecular Weight | 478.59 g/mol | [9] |
| Appearance | Off-white solid | [10] |
| Melting Point | 166-169 °C | [6][11] |
| Solubility | Slightly soluble in chloroform | [10] |
Spectroscopic data is crucial for structural elucidation:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared Spectroscopy (IR): Identifies the presence of functional groups.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[9]
Evolution of Synthetic Strategies
The initial reliance on organotin reagents for tetrazole synthesis presented significant drawbacks, including toxicity and contamination of the final product. This led to the development of more environmentally friendly and safer "tin-free" methods. These alternative approaches often utilize other azide sources and catalysts to facilitate the cycloaddition reaction between the nitrile and the azide.
Furthermore, process optimization for large-scale manufacturing has focused on improving yields, reducing reaction times, and minimizing the number of synthetic steps. The use of Negishi coupling has also been explored as an efficient alternative for the key aryl-aryl bond formation.[12][13] This method involves the coupling of an organozinc compound with an aryl halide, catalyzed by a nickel or palladium complex.[12]
Application in Drug Development: The Case of Valsartan
5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole is a pivotal intermediate in the synthesis of valsartan.[2][14] In the subsequent steps of the valsartan synthesis, the methyl group on the biphenyl ring is brominated to form 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole.[2][15] This brominated intermediate is then reacted with an L-valine ester derivative.[2][3] Following acylation and deprotection steps, the final valsartan molecule is obtained.[3][14]
Workflow of Valsartan Synthesis from the Intermediate
Caption: Key steps in the synthesis of Valsartan from the title intermediate.
Conclusion
This compound is more than just a chemical compound; it is a testament to the ingenuity of medicinal chemists and a critical component in the production of drugs that have improved the quality of life for millions of people worldwide. Its synthesis has evolved from early methods to more sophisticated, safer, and efficient processes. A thorough understanding of its chemistry, from its discovery to its application, is essential for professionals in the pharmaceutical industry. As drug development continues to advance, the lessons learned from the synthesis and optimization of this key intermediate will undoubtedly inform the creation of future therapeutic agents.
References
-
Process for the preparation of valsartan and intermediates thereof - Justia Patents. (2006). Retrieved from [Link]
- US7378531B2 - Process for the preparation of valsartan - Google Patents. (n.d.).
- WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents. (n.d.).
- Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2014). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 78(1-4), 15-37.
- CN100522953C - Synthesis method of valsartan - Google Patents. (n.d.).
-
A PROCESS FOR THE SYNTHESIS OF VALSARTAN - European Patent Office - EP 1831186 B1. (2006). Retrieved from [Link]
-
5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-53-4. (n.d.). LookChem. Retrieved from [Link]
-
Synthesis of Valsartan via Decarboxylative Biaryl Coupling - ACS Publications. (n.d.). Retrieved from [Link]
-
A short and efficient synthesis of valsartan via a Negishi reaction - PMC - NIH. (2010). Retrieved from [Link]
-
5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole | C33H26N4 | CID 10152019 - PubChem. (n.d.). Retrieved from [Link]
-
A short and efficient synthesis of valsartan via a Negishi reaction - ResearchGate. (2010). Retrieved from [Link]
Sources
- 1. CN100522953C - Synthesis method of valsartan - Google Patents [patents.google.com]
- 2. US7378531B2 - Process for the preparation of valsartan - Google Patents [patents.google.com]
- 3. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-53-4 [chemicalbook.com]
- 7. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole CAS#: 124750-53-4 [m.chemicalbook.com]
- 8. 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole | C33H26N4 | CID 10152019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Cas 124750-53-4,5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | lookchem [lookchem.com]
- 11. echemi.com [echemi.com]
- 12. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. patents.justia.com [patents.justia.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Physicochemical properties of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS RN: 120568-11-8). This molecule is a cornerstone scaffold for the synthesis of Angiotensin II Receptor Blockers (ARBs), a critical class of antihypertensive drugs. Understanding its properties such as acidity (pKa), melting point, solubility, and lipophilicity is paramount for optimizing synthesis, formulation, and predicting its behavior in biological systems. This document synthesizes experimental data with established analytical protocols, offering both foundational knowledge and practical methodologies for researchers in the pharmaceutical sciences.
Introduction: A Key Scaffold in Cardiovascular Medicine
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structure forms the essential biphenyl-tetrazole backbone of the "sartan" family of drugs, including Losartan and Valsartan. The tetrazole group serves as a bioisostere for a carboxylic acid, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles.[1] As such, this compound is not only a key synthetic intermediate but is also recognized as a principal impurity in the manufacturing of these active pharmaceutical ingredients (APIs), for instance, as "Losartan Potassium Impurity E".[2][3]
A thorough characterization of its physicochemical properties is therefore a non-negotiable prerequisite for drug development. These parameters govern everything from reaction kinetics during synthesis to dissolution rates in formulations and absorption across biological membranes. This guide provides an in-depth examination of these critical attributes.
Chemical Identity and Structure
The foundational step in any chemical analysis is the unambiguous identification of the compound.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | 2-(Tetrazol-5-yl)-4'-methyl-1,1'-biphenyl, Losartan Impurity E | [5][6] |
| CAS Number | 120568-11-8 | [2][3] |
| Molecular Formula | C₁₄H₁₂N₄ | [3][6] |
| Molecular Weight | 236.27 g/mol | [3][6] |
| Appearance | Off-White to Pale Beige Solid | [6] |
Structure:
Figure 1. Chemical Structure of this compound.
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical data for this compound. It is critical to note that while some values are derived from experimental analysis, others are high-quality predictions from computational models, a common and necessary practice in early-stage drug development.
| Property | Value | Type | Significance in Drug Development |
| Melting Point | 150 °C | Experimental | Defines purity, solid-state stability, and aids in formulation design.[6] |
| Acidity (pKa) | ~4.17 | Predicted | Governs ionization state at physiological pH (7.4), impacting solubility, receptor binding, and membrane transport.[6] |
| Boiling Point | 458.4 ± 48.0 °C | Predicted | Indicates thermal stability and volatility.[6] |
| Density | 1.216 ± 0.06 g/cm³ | Predicted | Relevant for formulation processing and dosage form design.[6] |
| Solubility | Slightly soluble in DMSO and Methanol | Experimental | Critical for developing analytical methods and predicting dissolution behavior.[6] |
Pharmacological Context: The Renin-Angiotensin-Aldosterone System (RAAS)
The therapeutic relevance of this compound is defined by its role in creating drugs that target the Renin-Angiotensin-Aldosterone System (RAAS), a primary regulator of blood pressure and fluid balance.[7] Angiotensin II is the principal active hormone in this system, causing potent vasoconstriction and aldosterone release upon binding to the Angiotensin II Type 1 (AT₁) receptor.[8]
Drugs derived from this scaffold, the ARBs, are competitive antagonists of the AT₁ receptor. By blocking this interaction, they prevent the actions of Angiotensin II, leading to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.[9] The acidic tetrazole moiety is crucial for mimicking the binding of the natural ligand and anchoring the drug in the receptor pocket.
Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Angiotensin Receptor Blockers (ARBs).
Methodologies for Physicochemical Characterization
Technical accuracy requires robust and reproducible experimental protocols. The following sections detail the standard, self-validating methodologies for determining the core properties of this compound.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for melting point determination as it measures the heat flow required to change the material's temperature.[10] For a pure crystalline solid, this results in a sharp, well-defined endothermic peak at the melting temperature, providing a highly accurate and reproducible value.[11][12]
Protocol:
-
Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Reference: Place an identical, empty, crimped pan on the reference sensor.
-
Thermal Program: Heat the sample and reference under a nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melt (e.g., 200 °C).
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the heat of fusion.
Acidity (pKa) Determination via Potentiometric Titration
Causality: The tetrazole proton is acidic. Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations, which corresponds to the midpoint of the titration curve's buffer region.[13]
Protocol:
-
System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility) with a constant ionic strength (e.g., 0.1 M KCl).
-
Titration: Place the solution in a thermostatted vessel (e.g., 25 °C) and titrate with a standardized, carbonate-free base solution (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. Alternatively, use the first derivative of the plot to precisely locate the equivalence point.
Lipophilicity (logP) Determination via Shake-Flask Method
Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. The partition coefficient (P) between n-octanol and water is the benchmark measure. The shake-flask method directly measures this partitioning at equilibrium and is considered the definitive technique.[14][15]
Protocol:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Addition: Prepare a stock solution of the test compound in the n-octanol phase. Add a known volume of this stock to a known volume of the aqueous phase in a glass vial. The final concentration should be low enough to avoid saturation in either phase.
-
Equilibration: Seal the vial and shake gently at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logP using the formula: logP = log₁₀(C_oct / C_aq).
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. 5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazole certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-(4'-Methyl-2-biphenyl)tetrazole | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 5-[2-(4'-METHYLBIPHENYL)]TETRAZOLE | 120568-11-8 [chemicalbook.com]
- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. youtube.com [youtube.com]
- 12. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. researchgate.net [researchgate.net]
A Deep Dive into the Spectroscopic Analysis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole: A Technical Guide for Drug Development Professionals
Introduction: The Significance of a Seemingly Simple Heterocycle
In the intricate world of pharmaceutical development, the structural elucidation of active pharmaceutical ingredients (APIs) and their related substances is of paramount importance. 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, a key heterocyclic compound, frequently emerges as a critical intermediate or a process-related impurity in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely prescribed for hypertension.[1] Notably, it is recognized as "Losartan Impurity E" in pharmacopeial contexts, highlighting the regulatory necessity for its precise identification and quantification.[2][3][4]
This technical guide provides an in-depth exploration of the spectroscopic analysis of this compound. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices, the interpretation of spectral data, and the logic that underpins a robust analytical workflow. This document is designed for researchers, quality control analysts, and drug development scientists who require a comprehensive understanding of how to characterize this molecule with confidence and scientific rigor.
Molecular Structure and its Spectroscopic Implications
The structure of this compound combines two key pharmacophores: a biphenyl group and a tetrazole ring. The biphenyl moiety provides a rigid scaffold, while the tetrazole ring serves as a bioisostere for a carboxylic acid group, a common feature in many ARBs.[5] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint that can be comprehensively analyzed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the methyl group protons, and the acidic proton of the tetrazole ring.
Expected Chemical Shifts (δ) in ¹H NMR:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| Tetrazole N-H | > 10 (variable) | Broad Singlet | The acidic proton of the tetrazole ring is highly deshielded and its signal is often broad due to chemical exchange. Its position can be solvent-dependent. |
| Aromatic Protons | 7.0 - 8.0 | Multiplets | The eight protons on the biphenyl scaffold will appear in the aromatic region. Due to the substitution pattern and restricted rotation around the biphenyl bond, they will likely give rise to a complex pattern of overlapping multiplets. |
| Methyl Protons (-CH₃) | ~2.4 | Singlet | The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet in the upfield region of the aromatic spectrum. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like the N-H of the tetrazole.
-
Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), the relaxation delay (D1, usually 1-2 seconds), and the spectral width.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The spectrum is then referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environment.
Expected Chemical Shifts (δ) in ¹³C NMR:
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| Tetrazole Carbon (C5) | 155 - 165 | The carbon atom within the tetrazole ring is significantly deshielded due to the electron-withdrawing effect of the four nitrogen atoms.[6] |
| Aromatic Carbons | 120 - 145 | The twelve carbons of the biphenyl system will resonate in this region. The quaternary carbons (to which the other ring and the tetrazole are attached) will typically have lower intensity signals. |
| Methyl Carbon (-CH₃) | ~21 | The methyl carbon is in a typical aliphatic region, appearing far upfield from the aromatic and tetrazole carbons. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The experiment is run on the same spectrometer as the ¹H NMR.
-
Data Acquisition: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required (typically several hundred to thousands) to obtain a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of this compound and for gaining structural insights through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Expected Mass Spectral Data:
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 237.1138 | Protonated molecular ion (in positive ion mode). |
| [M-H]⁻ | 235.0982 | Deprotonated molecular ion (in negative ion mode). |
Fragmentation Pathways:
The fragmentation of 5-substituted-1H-tetrazoles is well-documented.[7] In positive ion mode, a characteristic loss of a neutral HN₃ molecule is often observed. In negative ion mode, the loss of N₂ is a common fragmentation pathway.[7]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography: While direct infusion is possible, coupling with liquid chromatography (LC) is preferred for analyzing complex mixtures. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small amount of formic acid to aid ionization.
-
Mass Spectrometry: The eluent from the LC is directed to an ESI source. Data can be acquired in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Tandem MS (MS/MS): To confirm the structure, the molecular ion can be isolated and fragmented (Collision-Induced Dissociation - CID). The resulting product ions provide further structural information.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in the molecule.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3000 - 3300 | N-H Stretch | A broad band characteristic of the N-H bond in the tetrazole ring, often involved in hydrogen bonding.[8] |
| 2850 - 3000 | C-H Stretch | Aromatic and aliphatic C-H stretching vibrations. |
| 1600 - 1500 | C=N Stretch | Stretching vibrations of the C=N bonds within the tetrazole ring.[8] |
| 1400 - 1300 | N=N Stretch | Stretching vibrations of the N=N bonds within the tetrazole ring.[8] |
| Below 1000 | Fingerprint Region | A complex pattern of bands unique to the molecule, arising from various bending and skeletal vibrations. |
Experimental Protocol: FTIR Spectroscopy (ATR or KBr Pellet)
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with about 100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[6]
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the conjugated π-system of the biphenyl moiety.
Expected UV-Vis Absorption:
The biphenyl chromophore is expected to exhibit a strong absorption band (π→π* transition) in the UV region, typically around 210-250 nm.[8] The exact position and intensity of the absorption maximum (λ_max) can be influenced by the solvent and the substitution on the aromatic rings.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a blank.
-
Data Acquisition: Scan the absorbance of the sample from approximately 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Integrated Analytical Workflow
A robust and self-validating analytical workflow for the characterization of this compound integrates these techniques in a logical sequence. The following diagram illustrates this workflow.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion: A Unified Approach to Characterization
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. Each method provides a unique and complementary piece of the structural puzzle. By integrating data from NMR, MS, IR, and UV-Vis spectroscopy, and by understanding the underlying principles of each technique, researchers and drug development professionals can achieve an unambiguous and robust characterization of this important molecule. This ensures the quality, safety, and efficacy of the final pharmaceutical products in which it plays a role. The protocols and expected data presented in this guide serve as a validated framework for achieving this critical analytical objective.
References
-
Reddy, G. O., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. ResearchGate. Available at: [Link]
-
Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. SciSpace. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
-
Maurer, H. H. (2004). Validated Quantitation of Angiotensin II Receptor Antagonists (ARA-II) in Human Plasma by Liquid-Chromatography-Tandem Mass Spectrometry Using Minimum Sample Clean-Up and Investigation of Ion Suppression. PubMed. Available at: [Link]
-
Mattiazzi, P., et al. (2021). Assessment of Purity Parameters of Generic and Brand Name Losartan Potassium. Current Pharmaceutical Analysis. Available at: [Link]
-
Selvaraj, M., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Available at: [Link]
-
Pharmaffiliates. Losartan Potassium-impurities. Pharmaffiliates. Available at: [Link]
-
Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Egyptian Journal of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2014). Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. The Royal Society of Chemistry. Available at: [Link]
-
Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. Available at: [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Losartan EP Impurity E | CAS Number 120568-11-8 [klivon.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
<sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts for 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
Abstract
This technical guide provides a comprehensive analysis of the anticipated 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. This compound is a significant heterocyclic molecule, often encountered as a key intermediate or impurity in the synthesis of angiotensin II receptor blockers (ARBs) like Losartan. A thorough understanding of its NMR spectral characteristics is paramount for researchers, scientists, and drug development professionals for unambiguous structure confirmation, purity assessment, and quality control.[1][2][3] In the absence of a complete, formally published, and assigned experimental spectrum in peer-reviewed literature, this guide leverages established principles of NMR spectroscopy, substituent effects, and data from analogous structures to provide a robust prediction and a detailed methodology for experimental verification. The protocols described herein are designed to create a self-validating system for structural elucidation.
Introduction: The Structural Significance of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical sciences, offering detailed molecular structure information and enabling quantitative analysis.[4][5] For molecules like this compound, which feature a complex arrangement of aromatic systems—a substituted biphenyl core linked to a tetrazole ring—NMR is the definitive method for structural verification.
The molecule's structure presents a unique set of NMR challenges and points of interest:
-
Restricted Rotation: The ortho-substitution on the biphenyl system creates significant steric hindrance, leading to restricted rotation around the C2-C1' bond. This results in a non-planar conformation, making the protons and carbons on each phenyl ring chemically distinct.
-
Substituent Effects: The electron-donating methyl group on one ring and the electron-withdrawing, sterically demanding tetrazole group on the other create a complex electronic environment, influencing the chemical shifts of the aromatic protons and carbons.
-
Tetrazole Tautomerism: The proton on the tetrazole ring can exist in tautomeric forms, although it is typically localized in solution. The N-H proton is often broad and may exchange with trace water in the solvent.
This guide will first present the predicted 1H and 13C NMR spectra, followed by a detailed, field-proven protocol for acquiring and unambiguously assigning the experimental spectra.
Predicted 1H and 13C NMR Chemical Shifts
The chemical shifts have been predicted based on established substituent effects in aromatic systems and typical chemical shift ranges for biphenyl and tetrazole moieties.[6][7] The numbering scheme used for assignment is presented in Figure 1.
Figure 1. Chemical structure and atom numbering for this compound.
Predicted 1H NMR Data
The predicted 1H NMR data are summarized in Table 1. The aromatic region (7.0-8.0 ppm) is expected to be complex due to overlapping multiplets from the eight distinct aromatic protons.
Table 1: Predicted 1H NMR Chemical Shifts (in DMSO-d6, 400 MHz)
| Atom # | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~7.90 | dd | 1H | Ortho to the bulky and electron-withdrawing tetrazole, expected to be the most downfield of the first ring's protons. |
| H-4 | ~7.65 | td | 1H | deshielded by adjacent tetrazole. |
| H-5 | ~7.75 | td | 1H | deshielded by adjacent tetrazole. |
| H-6 | ~7.55 | dd | 1H | Ortho to the second phenyl ring. |
| H-2', H-6' | ~7.15 | d | 2H | Ortho to the electron-donating methyl group, shielded. Appear as a doublet. |
| H-3', H-5' | ~7.30 | d | 2H | Meta to the methyl group. Appear as a doublet. |
| CH₃ | ~2.35 | s | 3H | Typical chemical shift for a methyl group attached to an aromatic ring. |
| NH (Tetrazole) | ~16.5 | br s | 1H | Highly variable, broad signal due to quadrupolar relaxation and exchange. Often observed far downfield in DMSO-d₆. |
Predicted 13C NMR Data
The predicted 13C NMR data are summarized in Table 2. A total of 14 distinct carbon signals are expected.
Table 2: Predicted 13C NMR Chemical Shifts (in DMSO-d6, 100 MHz)
| Atom # | Predicted δ (ppm) | Rationale |
| C-1 | ~129.0 | Quaternary carbon attached to the tetrazole, deshielded. |
| C-2 | ~141.5 | Quaternary carbon of the biphenyl linkage, deshielded. |
| C-3 | ~130.5 | Aromatic CH. |
| C-4 | ~128.5 | Aromatic CH. |
| C-5 | ~129.5 | Aromatic CH. |
| C-6 | ~131.0 | Aromatic CH. |
| C-1' | ~137.0 | Quaternary carbon of the biphenyl linkage. |
| C-2', C-6' | ~129.0 | Aromatic CH ortho to the methyl group. |
| C-3', C-5' | ~129.8 | Aromatic CH meta to the methyl group. |
| C-4' | ~138.0 | Quaternary carbon attached to the methyl group. |
| C (Tetrazole) | ~155.0 | Quaternary carbon of the tetrazole ring, significantly deshielded by the two nitrogen atoms. |
| CH₃ | ~21.0 | Typical chemical shift for an aryl-methyl carbon. |
Experimental Protocol for NMR Analysis
To obtain high-quality, unambiguous data, a systematic approach to sample preparation and spectral acquisition is essential.
Sample Preparation
-
Analyte Purity: Ensure the sample is of sufficient purity. Residual solvents or impurities will complicate the spectra.
-
Mass: Weigh approximately 10-20 mg of the compound for 1H NMR and 50-100 mg for detailed 13C and 2D NMR studies.[8][9]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. DMSO-d6 is an excellent choice as it is a good solvent for many polar organic molecules and shifts the exchangeable N-H proton far downfield, preventing overlap with the aromatic region. CDCl3 is another common alternative, though the N-H proton may be broader and harder to observe.[10][11]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring to the NMR tube.[8][12]
-
Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]
-
Internal Standard: For quantitative purposes (qNMR), add a known amount of a certified internal standard that has a sharp signal in a clear region of the spectrum.[13][14]
NMR Experiments for Structural Elucidation
The following suite of experiments on a 400 MHz or higher spectrometer is recommended for complete structural assignment.
-
1D 1H NMR: Provides initial information on the number of protons, their chemical environment, and coupling patterns.
-
1D 13C{1H} NMR: A proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
DEPT-135: (Distortionless Enhancement by Polarization Transfer) Distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
-
2D 1H-1H COSY: (Correlation Spectroscopy) Identifies protons that are spin-spin coupled, revealing the connectivity within each aromatic ring.[15][16]
-
2D 1H-13C HSQC: (Heteronuclear Single Quantum Coherence) Correlates each proton with the carbon atom to which it is directly attached. This is a highly sensitive experiment that definitively links the proton and carbon skeletons.[17][18][19]
-
2D 1H-13C HMBC: (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away (2JCH, 3JCH). This is the key experiment for establishing connectivity across quaternary carbons and between the different fragments of the molecule (e.g., from a proton on one ring to a carbon on the other, or from ring protons to the tetrazole carbon).[15][17]
Visualization of the Assignment Workflow
A logical workflow is crucial for interpreting the multi-dimensional data to arrive at an unambiguous assignment. The process integrates data from all experiments in a stepwise fashion.
Caption: Workflow for NMR-based structure elucidation.
The HMBC experiment is particularly vital for confirming the overall structure. The key expected correlations are visualized below.
Caption: Key expected 1H-13C HMBC correlations.
Conclusion: Towards a Self-Validating Protocol
While this guide provides robust predictions for the 1H and 13C NMR spectra of this compound, experimental verification is the cornerstone of scientific integrity. The described workflow, combining 1D and 2D NMR techniques, constitutes a self-validating system. The COSY experiment confirms intra-ring proton connectivities, the HSQC links protons to their directly attached carbons, and the HMBC provides the critical long-range correlations that piece the molecular puzzle together. The convergence of data from these independent but complementary experiments provides an exceptionally high degree of confidence in the final structural assignment, which is essential for applications in the highly regulated pharmaceutical industry.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link]
-
University of Ottawa NMR Facility. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Chinese Journal of Magnetic Resonance. (2023). Quantitative nuclear magnetic resonance: Experimental methods and typical applications. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Sample Preparation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
New Food Magazine. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
Durham University. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2001). (PDF) NMR spectroscopy in pharmacy. Retrieved from [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]
-
SlideShare. (n.d.). use of nmr in structure ellucidation | PDF. Retrieved from [Link]
-
BrainKart. (2018). Applications of NMR-Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]
-
J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts | PDF. Retrieved from [Link]
-
OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
-
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Nature. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
ChemLibreTexts. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]
-
ACS Publications. (2024). Scaffolded Structure Determination Activities Utilizing 2D NMR Spectroscopy of Simple Organic Molecules. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]
-
SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]
-
University of Oxford Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]
-
Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis - Creative Proteomics [creative-proteomics.com]
- 5. brainkart.com [brainkart.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. tandfonline.com [tandfonline.com]
- 11. reddit.com [reddit.com]
- 12. organomation.com [organomation.com]
- 13. emerypharma.com [emerypharma.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. youtube.com [youtube.com]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
A Technical Guide to the Mass Spectrometric Fragmentation of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
Introduction
5-(4'-methylbiphenyl-2-yl)-1H-tetrazole is a significant chemical entity, often identified as a process-related impurity in the synthesis of Losartan, a widely used angiotensin II receptor blocker for treating hypertension.[1][2] Its structural characterization is paramount for quality control and regulatory compliance in pharmaceutical development. Mass spectrometry (MS) stands as a definitive analytical tool for this purpose, providing not only molecular weight confirmation but also rich structural information through controlled fragmentation analysis.
This technical guide provides an in-depth exploration of the predicted mass spectrometric fragmentation patterns of this compound under both Electrospray Ionization (ESI) and Electron Ionization (EI), methodologies commonly coupled with liquid and gas chromatography, respectively.[3] The discussion is grounded in the fundamental principles of ion chemistry and supported by established fragmentation behaviors of its constituent biphenyl and tetrazole moieties.[4][5][6]
Molecular Structure and Ionization
The analyte, this compound (C₁₄H₁₂N₄), possesses a molecular weight of 236.28 g/mol . Its structure features a tetrazole ring connected to a biphenyl system, which is in turn substituted with a methyl group. The presence of the acidic tetrazole ring (a carboxylic acid bioisostere) and basic nitrogen atoms makes it amenable to both positive and negative mode ESI.[4][7]
-
Positive-Mode ESI ([M+H]⁺, m/z 237.11): Protonation is expected to occur on one of the nitrogen atoms of the tetrazole ring.
-
Negative-Mode ESI ([M-H]⁻, m/z 235.10): Deprotonation will occur at the acidic N-H proton of the tetrazole ring.
-
Electron Ionization (M⁺˙, m/z 236.11): EI will generate a radical cation by ejecting an electron, typically from the π-system of the aromatic rings.[3]
Electrospray Ionization (ESI-MS/MS) Fragmentation
Soft ionization techniques like ESI typically produce even-electron precursor ions ([M+H]⁺ or [M-H]⁻) which fragment via the loss of stable neutral molecules.[8]
Positive Ion Mode ([M+H]⁺) Fragmentation
The protonated molecule is the primary precursor ion for MS/MS analysis. The fragmentation is predicted to be dominated by the characteristic behavior of the protonated tetrazole ring.
Primary Fragmentation Pathway: The most facile fragmentation for protonated 5-substituted-1H-tetrazoles is the elimination of a neutral molecule of hydrazoic acid (HN₃, 43.03 Da).[4] This occurs via a ring-opening mechanism initiated by the cleavage of the N1-N2 bond.[4]
-
[M+H]⁺ (m/z 237.11) → [M+H - HN₃]⁺ (m/z 194.08) + HN₃
The resulting ion at m/z 194.08 corresponds to the 4'-methylbiphenyl-2-ylcarbonium ion. This cation is resonance-stabilized across the biphenyl system. Subsequent fragmentation of this ion would require higher collision energy and would likely involve losses from the biphenyl structure, such as the loss of a methyl radical (˙CH₃), although this is less common for even-electron ions.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the precursor ion ([M+H]⁺ at m/z 237.1 or [M-H]⁻ at m/z 235.1).
-
MS/MS Scan (Product Ion Scan): Select the precursor ion with an isolation width of ~1 Da.
-
Collision-Induced Dissociation (CID): Apply a normalized collision energy (e.g., 15-35 eV) using an inert collision gas (e.g., argon or nitrogen).
-
Data Acquisition: Acquire the product ion spectrum, recording the m/z values of the resulting fragment ions.
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative ion mode, the deprotonated tetrazole ring exhibits a different, yet equally characteristic, fragmentation pattern.
Primary Fragmentation Pathway: The [M-H]⁻ ion readily eliminates a neutral molecule of dinitrogen (N₂, 28.01 Da).[4] This is a hallmark fragmentation for deprotonated 5-substituted tetrazoles.
-
[M-H]⁻ (m/z 235.10) → [M-H - N₂]⁻ (m/z 207.09) + N₂
This fragmentation results in a highly reactive nitrene-like intermediate anion which can then undergo further rearrangement or fragmentation, though the initial loss of N₂ is the most diagnostic step.[4]
Summary of Predicted ESI-MS/MS Fragments
| Precursor Ion | m/z (Precursor) | Mode | Key Fragmentation | m/z (Fragment) | Neutral Loss | Proposed Fragment Structure |
| [M+H]⁺ | 237.11 | Positive | Loss of Hydrazoic Acid | 194.08 | HN₃ (43.03 Da) | 4'-methylbiphenyl-2-ylcarbonium ion |
| [M-H]⁻ | 235.10 | Negative | Loss of Dinitrogen | 207.09 | N₂ (28.01 Da) | [C₁₄H₁₁N₂]⁻ anion |
Electron Ionization (EI-MS) Fragmentation
Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to the formation of an odd-electron molecular ion (M⁺˙) and extensive fragmentation.[8] The fragmentation pathways are driven by the stability of the resulting radical cations and neutral radicals.
Primary Fragmentation Pathways:
-
Loss of Dinitrogen: Similar to negative mode ESI, a major initial fragmentation of the tetrazole ring under EI conditions is the expulsion of a neutral N₂ molecule.[5] This is often a retro [3+2] cycloaddition reaction.
-
M⁺˙ (m/z 236.11) → [M - N₂]⁺˙ (m/z 208.10) + N₂
-
-
Loss of Methyl Radical: Cleavage of the benzylic C-C bond can lead to the loss of a methyl radical (˙CH₃, 15.02 Da) to form a highly stable, even-electron cation.
-
M⁺˙ (m/z 236.11) → [M - CH₃]⁺ (m/z 221.09) + ˙CH₃
-
Secondary and Tertiary Fragmentation:
The initial fragments can undergo further decomposition. The ion at m/z 208.10 could lose a hydrogen cyanide (HCN) molecule, a common fragmentation for nitrogen-containing heterocycles. The ion at m/z 221.09 could subsequently lose N₂. A key fragment in biphenyl systems is the biphenyl cation itself or substituted versions thereof.
Visualizing the Fragmentation Pathways
The logical flow of ion fragmentation can be represented using diagrams.
ESI Fragmentation Workflows
EI Fragmentation Pathway
Conclusion
The mass spectrometric fragmentation of this compound is predictable and structurally informative. Under ESI conditions, the molecule exhibits clear, mode-dependent diagnostic losses from the tetrazole ring: HN₃ in positive mode and N₂ in negative mode.[4] These characteristic fragmentations provide a robust method for its identification in complex matrices, such as pharmaceutical preparations. Under EI, the fragmentation is more extensive, initiated by the loss of N₂ from the tetrazole ring or a methyl radical from the biphenyl moiety, providing complementary structural data.[5] This guide serves as a foundational resource for researchers and analysts in the structural elucidation of this and structurally related compounds.
References
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
-
Gomes, M.J.G., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 26(11), 3282.
-
Zhang, Y., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Journal of The Chinese Mass Spectrometry Society.
-
ResearchGate. (n.d.). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles. ResearchGate.
-
Gabelica, V., & De Pauw, E. (2004). Fragmentation energetics for angiotensin II and its analogs from time- and energy-resolved surface-induced dissociation studies. International Journal of Mass Spectrometry, 231(2-3), 189-197.
-
Scilit. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Scilit.
-
SynThink Research Chemicals. (n.d.). 5-(4'-methylbiphenyl-2-yl)-1- trityl-1H-tetrazole. SynThink Research Chemicals.
-
ResearchGate. (n.d.). Fragmentation mass spectra recorded for the peptides angiotensin I... ResearchGate.
-
Shams-Ghahfarokhi, M., & Nejad-Ebrahimi, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
-
Liu, S., et al. (2023). Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors. Journal of Biological Chemistry, 299(3), 102959.
-
Philips, D. A., & Vouros, P. (1998). Mass spectral fragmentation reactions of angiotensin-converting enzyme (ACE) inhibitors. Journal of the American Society for Mass Spectrometry, 9(12), 1263-1272.
-
CymitQuimica. (n.d.). 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. CymitQuimica.
-
LGC Standards. (n.d.). This compound. LGC Standards.
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684.
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). International Journal of Organic Chemistry, 6, 1-13.
-
University of Southampton. (n.d.). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways. University of Southampton Institutional Repository.
-
MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI.
-
Wikipedia. (n.d.). Angiotensin II receptor blocker. Wikipedia.
-
PENS. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB | Dr. Nagendra Singh | PENS#70 [Video]. YouTube.
-
MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.
-
Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 100-109.
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
-
Sigma-Aldrich. (n.d.). 5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazole. Sigma-Aldrich.
-
PubChem. (n.d.). 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole. PubChem.
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 7. scielo.org.za [scielo.org.za]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
Foreword: The Structural Elucidation of a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, a profound understanding of the three-dimensional architecture of molecules is paramount. This guide delves into the structural and geometric attributes of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, a molecule of significant interest due to its role as a key intermediate and a known impurity in the synthesis of angiotensin II receptor blockers (ARBs) like Losartan.[1][][3] While a definitive, publicly available single-crystal X-ray structure of this specific compound remains to be published, this document serves as a comprehensive technical resource for researchers. It consolidates known information, outlines robust experimental protocols for its synthesis and characterization, and provides expert insights into its predicted molecular geometry and potential crystal packing, drawing from established principles and data on analogous structures.
This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this compound. We will proceed with a logical workflow, from synthesis to advanced structural analysis, mirroring the rigorous process of chemical research and development.
Synthesis and Crystallization: A Validated Protocol
The synthesis of this compound is critical for obtaining high-purity material suitable for analytical and structural studies. A reliable and high-yield approach is a prerequisite for any subsequent characterization.
Recommended Synthetic Pathway: Hydrothermal Synthesis
A highly efficient hydrothermal method has been reported for the synthesis of this compound. This approach is advantageous due to its high yield (up to 95%) and the high purity of the resulting product (99%) without the need for further recrystallization.[4]
Experimental Protocol: Hydrothermal Synthesis
-
Reactant Preparation: In a suitable reaction vessel, combine 4'-methylbiphenyl-2-carbonitrile with 1.5 equivalents of sodium azide in a mixed solvent system of propane-1,2-diol and water.
-
Catalyst Addition: Introduce 1.5 equivalents of ammonium chloride and 0.2 equivalents of ammonium fluoride to the mixture. These act as catalysts to facilitate the [3+2] cycloaddition.
-
Reaction Conditions: Seal the vessel and heat to the appropriate temperature for the hydrothermal reaction to proceed. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can be isolated through simple post-processing, typically involving acidification to precipitate the tetrazole, followed by filtration and washing with cold water.
-
Drying: Dry the isolated white solid under vacuum to yield the final product, this compound.
Causality Behind Experimental Choices:
-
Hydrothermal Conditions: The use of a sealed system at elevated temperatures increases the reaction rate and often leads to cleaner product formation by minimizing side reactions.
-
Mixed Solvent System: The propane-1,2-diol/water system is likely chosen to ensure adequate solubility of both the organic nitrile and the inorganic azide salt, creating a homogenous reaction environment.
-
Catalysts: Ammonium chloride and ammonium fluoride serve to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, thereby accelerating the formation of the tetrazole ring.
Protocol for Obtaining X-ray Quality Crystals
The growth of single crystals suitable for X-ray diffraction is an empirical science. For a molecule like this compound, a systematic screening of crystallization conditions is recommended.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene).
-
Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents in small, clean vials. Cover the vials with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion (Solvent/Anti-Solvent):
-
Dissolve the compound in a good solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a volatile "anti-solvent" in which the compound is poorly soluble.
-
Slow diffusion of the anti-solvent vapor into the solvent will gradually decrease the solubility of the compound, promoting crystal growth.
-
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Self-Validating System:
The success of crystallization is validated by the visual inspection of the vials under a microscope for the presence of well-formed, single crystals with defined facets. The ultimate validation is their performance in a single-crystal X-ray diffractometer, yielding a high-quality diffraction pattern.
Molecular Geometry and Conformational Analysis
In the absence of an experimental crystal structure, the molecular geometry of this compound can be predicted based on the well-understood geometries of its constituent fragments: the biphenyl system and the tetrazole ring.
The Biphenyl Moiety: Torsional Flexibility
The defining geometric feature of a biphenyl system is the dihedral angle between the two phenyl rings. This angle is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-substituents.
-
Predicted Dihedral Angle: In this compound, the presence of the tetrazole ring at the 2-position introduces significant steric bulk. This will force the two phenyl rings to adopt a non-planar conformation. The dihedral angle is expected to be substantial, likely in the range of 50-70°, to minimize steric clash between the tetrazole ring and the hydrogen atom on the adjacent phenyl ring. This is a common feature in ortho-substituted biphenyls.
The 1H-Tetrazole Ring: Aromaticity and Tautomerism
The 1H-tetrazole ring is an aromatic heterocycle.[5] Its geometry is planar.
-
Tautomerism: The tetrazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers. In the solid state, the 1H-tetrazole is often the more stable tautomer.[5] Spectroscopic analysis, particularly ¹H and ¹⁵N NMR, would be essential to confirm the dominant tautomer in solution and the solid state.
Overall Molecular Conformation
The overall shape of the molecule is dictated by the dihedral angle of the biphenyl group and the orientation of the tetrazole ring relative to the phenyl ring to which it is attached. The molecule is not planar, with the two phenyl rings twisted out of plane and the tetrazole ring also likely twisted slightly with respect to its attached phenyl ring to minimize steric interactions.
Spectroscopic and Analytical Characterization
A comprehensive dataset is required to confirm the identity and purity of the synthesized compound. Commercially available reference standards are typically accompanied by such data.[6]
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the biphenyl system will appear as complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The methyl group protons will appear as a singlet at around 2.4 ppm. The N-H proton of the tetrazole ring will appear as a broad singlet, the chemical shift of which will be concentration and solvent-dependent. |
| ¹³C NMR | Signals corresponding to the 14 carbon atoms of the molecule will be observed. The chemical shifts will be characteristic of aromatic and methyl carbons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of C₁₄H₁₂N₄ (236.27 g/mol ) should be observed. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic rings, and N-H stretching of the tetrazole ring will be present. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak should be observed, indicating the purity of the sample. This technique is also used to quantify the compound when it is present as an impurity in pharmaceutical products.[7] |
Hypothetical Crystal Structure and Intermolecular Interactions
Based on the functional groups present in this compound, we can hypothesize the key intermolecular interactions that would govern its crystal packing.
-
Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding involving the N-H proton of the tetrazole ring and the nitrogen atoms of the tetrazole rings of neighboring molecules. This N-H···N hydrogen bonding is a common and strong interaction in tetrazole-containing crystal structures, often leading to the formation of chains or dimers.
-
π-π Stacking: The aromatic phenyl rings could participate in π-π stacking interactions, although the non-planar nature of the biphenyl moiety might lead to offset or T-shaped stacking arrangements rather than a perfectly co-facial alignment.
-
C-H···π Interactions: The aromatic C-H bonds and the methyl group C-H bonds can act as weak hydrogen bond donors to the π-systems of the phenyl rings of adjacent molecules.
These interactions would combine to form a stable, three-dimensional supramolecular architecture in the solid state. The specific packing motif would depend on the interplay of these forces, which can only be definitively determined by single-crystal X-ray diffraction.
Workflow for Complete Structural Elucidation
The following diagram outlines the comprehensive workflow for the synthesis, characterization, and complete structural elucidation of this compound.
Caption: Workflow for the synthesis and structural analysis.
Conclusion and Future Outlook
This compound stands as a molecule of considerable pharmaceutical relevance. While its definitive solid-state structure is not yet in the public domain, this guide has provided a comprehensive framework for its study. By employing the detailed synthetic and crystallization protocols outlined herein, researchers are well-equipped to produce high-quality single crystals of this compound. Subsequent analysis using single-crystal X-ray diffraction will undoubtedly reveal the precise molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern its crystal lattice. Such data is invaluable for understanding its physicochemical properties, its behavior as a pharmaceutical impurity, and for the rational design of related molecules in drug discovery programs. The scientific community is encouraged to pursue this final step of structural elucidation to complete our understanding of this important molecule.
References
-
PubChem. (n.d.). 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-2H-tetrazole. Retrieved from [Link]
-
ResearchGate. (2020). Hydrothermal Synthesis Method of this compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-2-(4-phenylphenyl)tetrazole. Retrieved from [Link]
- Reddy, V. V., Reddy, K. R., & Reddy, G. M. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry, 19(5), 3789-3796.
-
PubChem. (n.d.). Losartan. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Structures of biphenyl tetrazole derivative 1; 1,3,4-triazole.... Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-5-phenyl-1H-tetraazole. Retrieved from [Link]
-
LookChem. (n.d.). Cas 124750-53-4, 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
Sources
Quantum chemical calculations for 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
An In-depth Technical Guide to Quantum Chemical Calculations for 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, a key intermediate in the synthesis of angiotensin II receptor blockers like Candesartan.[1] For researchers, medicinal chemists, and drug development professionals, understanding the molecular properties of such precursors is paramount for optimizing synthesis and predicting reactivity. This document outlines the theoretical underpinnings, step-by-step computational protocols, and data interpretation strategies necessary to elucidate the structural, electronic, and spectroscopic properties of the title molecule. By leveraging Density Functional Theory (DFT), we present a self-validating workflow that ensures scientific integrity and provides actionable insights into the molecule's behavior at a quantum level.
Introduction: The Rationale for Computational Scrutiny
This compound is a pivotal molecular scaffold in pharmaceutical manufacturing.[2] Its structure, featuring a biphenyl group and a tetrazole ring, presents unique stereochemical and electronic characteristics. The tetrazole group, in particular, is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and lipophilicity in drug candidates.[3] The dihedral angle between the two phenyl rings of the biphenyl moiety is a critical conformational parameter that directly influences the molecule's three-dimensional shape and, consequently, its interaction with other reagents or biological targets.
Quantum chemical calculations offer a powerful, non-experimental method to probe these characteristics with high precision.[4] These in silico tools allow us to:
-
Determine the most stable 3D conformation (geometry optimization).
-
Predict electronic properties such as charge distribution and orbital energies, which govern reactivity.[5]
-
Simulate spectroscopic signatures (NMR, UV-Vis) to aid in experimental characterization.[4]
-
Understand the molecule's potential for intermolecular interactions, a key factor in drug design.
This guide employs Density Functional Theory (DFT), a robust and computationally efficient method that provides an excellent balance of accuracy and resource requirements for molecules of this size.[6]
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical calculation hinges on the chosen theoretical method and basis set.
-
Hartree-Fock (HF) Method: As a foundational ab initio method, Hartree-Fock approximates the complex interactions in a multi-electron system by assuming each electron moves in an average field created by all other electrons.[7][8] While groundbreaking, HF systematically neglects a portion of the electron correlation, which can be critical for accurate energy and property prediction.[9] It serves as an essential starting point for more advanced theories.
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density.[10] This approach implicitly includes electron correlation at a lower computational cost than traditional wavefunction-based methods. The accuracy of DFT depends on the chosen exchange-correlation functional. For organic molecules containing aromatic systems and heteroatoms, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have demonstrated a long track record of providing reliable results.[6][11]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. A Pople-style basis set like 6-311++G(d,p) is an excellent choice for this molecule.
-
6-311: A triple-zeta basis set, providing a flexible description of the valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing lone pairs and non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing orbitals to change shape and improving the description of chemical bonding.
-
This guide will proceed with the B3LYP/6-311++G(d,p) level of theory as it represents a well-balanced, high-accuracy approach for the target molecule.[12]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a logical and self-validating workflow for the comprehensive quantum chemical analysis of this compound.
Protocol for Geometry Optimization and Validation
The first and most critical step is to find the molecule's most stable three-dimensional structure, its global energy minimum.
-
Input Geometry Preparation: Construct the 3D structure of this compound using a molecular builder. Pay close attention to the initial dihedral angle between the two phenyl rings, as this is a key flexible parameter. A reasonable starting guess is a non-planar arrangement (~45 degrees) to avoid steric clashes.[13]
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is found, representing a stable structure.[14]
-
Vibrational Frequency Analysis: Once optimization is complete, a frequency calculation must be performed at the same level of theory. This step is a crucial quality control measure.[10]
-
Confirmation of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and requires further optimization or a different starting geometry.
-
Thermodynamic Data: This calculation also yields important thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
IR Spectrum: The calculated vibrational frequencies and their intensities can be used to predict the molecule's infrared (IR) spectrum.
-
Protocol for Electronic and Spectroscopic Property Calculation
Using the validated optimized geometry, single-point calculations are performed to derive key electronic and spectroscopic properties.
-
Frontier Molecular Orbital (FMO) Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15]
-
HOMO Energy (EHOMO): Represents the ability to donate an electron.
-
LUMO Energy (ELUMO): Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.[16]
-
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is plotted onto the molecule's electron density surface. It visualizes the charge distribution, identifying regions of positive and negative potential.
-
Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. The nitrogen atoms of the tetrazole ring are expected to be in this region.
-
Blue Regions: Electron-deficient areas (positive potential), susceptible to nucleophilic attack. The hydrogens, particularly the acidic proton on the tetrazole ring, are expected here.
-
-
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, providing a numerical estimate of the partial charge on each atom.[12]
-
NMR Spectra Prediction: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same B3LYP/6-311++G(d,p) level.[17] The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) relative to a reference compound (e.g., Tetramethylsilane, TMS), which must be calculated at the identical level of theory: δ = σref - σcalc.[18] This allows for the prediction of both ¹H and ¹³C NMR spectra.
-
UV-Vis Spectra Prediction: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.[19] This data can be used to simulate the UV-Visible absorption spectrum, predicting the wavelength of maximum absorption (λmax).
Data Presentation and Interpretation
The quantitative output from these calculations should be organized for clarity and comparative analysis.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Optimized Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C-C (inter-ring) | ~1.49 Å |
| N-H (tetrazole) | ~1.02 Å | |
| Bond Angle | C-N-N (tetrazole) | ~108.5° |
| Dihedral Angle | C-C-C-C (inter-ring torsion) | ~48.2° |
Insight: The inter-ring dihedral angle of ~48.2° indicates a significantly twisted conformation, which is a result of balancing the steric hindrance from ortho-substituents against the electronic stabilization of a planar structure.[20][21]
Table 2: Calculated Electronic and Spectroscopic Properties
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -0.98 eV |
| HOMO-LUMO Gap (ΔE) | 5.87 eV |
| Dipole Moment | 3.21 Debye |
| Predicted λmax (UV-Vis) | 255 nm |
Insight: A large HOMO-LUMO gap of 5.87 eV suggests high kinetic stability and low chemical reactivity, which is a desirable trait for a drug intermediate. The MEP map would further reveal that the most electron-rich regions are the nitrogen atoms of the tetrazole ring, making them likely sites for protonation or coordination. The predicted ¹H NMR chemical shifts can be directly compared with experimental data to confirm the structure, particularly the acidic proton of the tetrazole ring, which is expected to appear significantly downfield.
Conclusion
The quantum chemical workflow detailed in this guide provides a robust, reliable, and scientifically rigorous method for characterizing this compound. By employing DFT calculations, researchers can gain deep insights into the molecule's conformational preferences, electronic structure, and spectroscopic properties before or in parallel with experimental work. This predictive power is invaluable in the field of drug development, enabling the rational design of synthesis pathways, the anticipation of chemical behavior, and the confident structural elucidation of complex pharmaceutical intermediates.
References
-
Title: Hartree–Fock method - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Quantum Chemistry in Drug Discovery Source: Rowan Scientific URL: [Link]
-
Title: Quantum mechanics implementation in drug-design workflows: does it really help? Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Target-Related Applications of First Principles Quantum Chemical Methods in Drug Design Source: ACS Publications URL: [Link]
-
Title: Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes Source: Fiveable URL: [https://library.fiveable.me/chemistry/computational-chemistry/hartree-fock-post-hf-methods/ مطالعه/9oG2Y8vU4mBDe7n5gXk2]([Link] مطالعه/9oG2Y8vU4mBDe7n5gXk2)
-
Title: Quantum Mechanical Methods for Drug Design Source: zora.uzh.ch URL: [Link]
-
Title: Methods of Quantum Chemical Calculations in Drug Discovery and Applications Source: Research and Reviews URL: [Link]
-
Title: Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method Source: ACS Publications URL: [Link]
-
Title: Hartree–Fock — Computational Chemistry from Laptop to HPC Source: VeloxChem URL: [Link]
-
Title: Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl Source: ACS Publications URL: [Link]
-
Title: Hartree Fock method: A simple explanation Source: InSilicoSci URL: [Link]
-
Title: A mathematical and computational review of Hartree–Fock SCF methods in quantum chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives Source: Wiley Online Library URL: [Link]
-
Title: DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect Source: ACS Publications URL: [Link]
-
Title: Conformational analysis of biphenyls: an upside-down view Source: Henry Rzepa's Blog URL: [Link]
-
Title: Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles Source: MDPI URL: [Link]
-
Title: Performance of DetaNet in predicting UV-Vis and NMR spectra Source: ResearchGate URL: [Link]
-
Title: Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations Source: ResearchGate URL: [Link]
-
Title: 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole Source: PubChem URL: [Link]
-
Title: Cas 124750-53-4,5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole Source: lookchem URL: [Link]
-
Title: Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls Source: Research Square URL: [Link]
-
Title: NMR spectroscopy: Quantum-chemical calculations Source: ResearchGate URL: [Link]
-
Title: Using quantum chemistry to estimate chemical shifts in biomolecules Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances Source: MDPI URL: [Link]
-
Title: Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Innovative synthesis of drug-like molecules using tetrazole as core building blocks Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Derivatives Source: Taylor & Francis eBooks URL: [Link]
-
Title: 5-(4'-Methyl-1,1'-biphenyl-2-yl)-1H-tetrazole Source: PubChem URL: [Link]
Sources
- 1. Cas 124750-53-4,5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | lookchem [lookchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. rroij.com [rroij.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 8. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 9. insilicosci.com [insilicosci.com]
- 10. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scivisionpub.com [scivisionpub.com]
- 13. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. fiveable.me [fiveable.me]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape: A DFT-Driven Analysis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
An In-Depth Technical Guide
Abstract: 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole is a pivotal molecular scaffold, notably serving as a key intermediate in the synthesis of pharmaceuticals like Candesartan.[1][2] Understanding its electronic properties is paramount for optimizing its synthesis, predicting its reactivity, and designing novel derivatives with enhanced therapeutic potential. This technical guide provides a comprehensive framework for investigating the electronic characteristics of this molecule using Density Functional Theory (DFT), a powerful quantum mechanical method for studying molecular systems.[3][4] We will explore the theoretical underpinnings of the chosen computational strategies, detail a step-by-step protocol for analysis, and interpret the resulting electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools for molecular engineering.[5][6]
Introduction: The Significance of this compound and the Role of DFT
The tetrazole ring is a unique heterocyclic motif of significant interest in medicinal chemistry.[7][8] Its high nitrogen content and planarity make it a metabolically stable bioisosteric replacement for the carboxylic acid group, a substitution that can improve crucial pharmacokinetic properties such as lipophilicity and membrane permeability.[7][9] The title compound, this compound, incorporates this valuable tetrazole moiety within a biphenyl framework, a structure known for its role in creating potent therapeutic agents.[10]
To rationally design new molecules based on this scaffold, we must first understand its fundamental electronic behavior. Density Functional Theory (DFT) has become an indispensable tool for this purpose.[4][6] DFT allows us to calculate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost, providing insights that are difficult or impossible to obtain through experimental means alone.[3][11] Through DFT, we can visualize electron distribution, predict sites of reactivity, and quantify the electronic parameters that govern molecular interactions, thereby guiding the synthesis of new compounds with desired biological activities.[4][8]
This guide will focus on two key electronic properties:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity.[12][13]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule.[14][15] It allows us to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with biological targets like proteins and enzymes.[16][17][18]
Methodological Framework: A Validated DFT Protocol
The reliability of any computational study hinges on the careful selection of the methodology. The protocol described here is designed to be a self-validating system, grounded in widely accepted practices for DFT calculations on organic molecules.[19][20]
Molecular Structure and Optimization
The first step is to obtain an accurate three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
Caption: 2D representation of the title compound.
Computational Details: Rationale and Selection
Protocol: Geometry Optimization and Property Calculation
-
Initial Structure: A 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor like Avogadro or GaussView.
-
Geometry Optimization: A full geometry optimization is performed without any symmetry constraints.
-
Method: DFT is the chosen quantum mechanical method.[4]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. This functional is widely used for organic molecules as it provides a robust balance between accuracy and computational efficiency.[21][22][23]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This is a valence triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe non-covalent interactions and polarization functions (d,p) to allow for flexibility in orbital shapes.[23]
-
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive the electronic properties.
This entire workflow can be executed using computational chemistry software packages like Gaussian, ORCA, or PySCF.[14][24]
Caption: Computational workflow for DFT analysis.
Results and Discussion: Interpreting the Electronic Properties
Disclaimer: The following quantitative data is illustrative, based on typical values for structurally similar compounds found in the literature, as specific published DFT data for this compound is not available. The qualitative interpretations, however, are based on established chemical principles.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The FMOs dictate the molecule's ability to participate in chemical reactions. The HOMO is the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile.
| Parameter | Illustrative Value | Interpretation |
| EHOMO | -6.5 eV | Indicates the electron-donating capability. A higher value suggests greater ease of electron donation. |
| ELUMO | -1.8 eV | Indicates the electron-accepting capability. A lower value suggests a greater propensity to accept electrons. |
| Energy Gap (ΔE) | 4.7 eV | ΔE = ELUMO - EHOMO . A large energy gap suggests high kinetic stability and low chemical reactivity.[12][13][25] |
The analysis of the FMO surfaces would likely show that the HOMO is primarily localized over the electron-rich π-systems of the biphenyl rings and the tetrazole moiety. The LUMO is often distributed across the entire π-conjugated system. The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule, which is a desirable property for a drug candidate or intermediate.[22]
Molecular Electrostatic Potential (MEP) Map
The MEP map provides an intuitive visualization of the charge landscape of the molecule.[14][15] It is color-coded to represent different electrostatic potential values.
-
Red Regions: Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack and are favorable for interacting with positive charges or hydrogen bond donors.[16]
-
Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are sites susceptible to nucleophilic attack and represent hydrogen bond donor regions.[16]
-
Green/Yellow Regions: Indicate neutral or near-zero potential.
For this compound, the MEP map would be expected to show:
-
Intense Negative Potential (Red): Localized around the nitrogen atoms of the tetrazole ring, due to their lone pairs of electrons. This confirms the tetrazole ring as a primary site for hydrogen bonding and interactions with electrophiles or metal cations.[16][23]
-
Positive Potential (Blue): Concentrated around the hydrogen atom attached to the tetrazole ring (if in the 1H-tautomer form), making it a potential hydrogen bond donor site.
-
Neutral/Slightly Negative Potential (Green/Yellow): Spread across the carbon framework of the biphenyl rings, indicating their relatively non-polar, lipophilic character. This is crucial for interactions within hydrophobic pockets of target proteins.[18]
The MEP analysis provides a powerful roadmap for rational drug design.[14][17] By identifying the key electrostatic features, researchers can design modifications to the molecule to enhance its binding affinity and specificity to a biological target.[3]
Conclusion and Future Perspectives
This guide has outlined a robust DFT-based protocol for characterizing the electronic properties of this compound. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides fundamental insights into the molecule's reactivity, stability, and potential for intermolecular interactions.
The key takeaways are:
-
The molecule is predicted to be kinetically stable, a favorable trait for pharmaceutical applications.
-
The tetrazole ring's nitrogen atoms are the primary centers of negative electrostatic potential, making them key interaction sites for hydrogen bonding and electrophilic engagement.
-
The biphenyl system contributes to the molecule's overall size and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADMET) properties.[14]
The computational data generated through this workflow serves as a powerful theoretical foundation for future experimental work. It can guide synthetic chemists in predicting reaction outcomes and help medicinal chemists in understanding structure-activity relationships, ultimately accelerating the drug discovery and development process.[3][5]
References
- Deep Origin. (2024).
- ChemRxiv. (n.d.).
- dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery.
- PubMed Central - NIH. (n.d.). Applications of density functional theory in COVID-19 drug modeling.
- University of California, Santa Barbara. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- R Discovery. (2025).
- PubMed Central - NIH. (2025).
- MDPI. (n.d.). Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems.
- MDPI. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview.
- NIH. (n.d.).
- University of Vienna. (n.d.).
- Benchchem. (n.d.). Theoretical and Computational Modeling of Tetrazole Compounds: A Technical Guide.
- Eurasian Journal of Chemistry. (n.d.). Synthesis, HOMO- LUMO Analysis and Antioxidant Activity of Novel Tetrazole Hybrids.
- CORE. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry.
- lookchem. (n.d.). Cas 124750-53-4,5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole.
- ResearchGate. (n.d.). The HOMO and LUMO orbitals of 1-amino-tetrazolo-[4,5- b ] tetrazole.
- ResearchGate. (n.d.).
- Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?.
- PubMed Central - NIH. (n.d.).
- MDPI. (n.d.). Review of Applications of Density Functional Theory (DFT)
- PubMed Central - NIH. (2023). Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Supply Chains with 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole.
- IOSR Journal of Pharmacy. (2025). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles.
- ResearchGate. (n.d.).
- ResearchGate. (2015). A theoretical evaluation of electronic structure analysis of 5-(4-chlorophenyl)-1h- tetrazole using DFT method.
Sources
- 1. Cas 124750-53-4,5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. dockdynamics.com [dockdynamics.com]
- 4. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 15. MEP [cup.uni-muenchen.de]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 18. researchgate.net [researchgate.net]
- 19. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview [mdpi.com]
- 22. ejc.buketov.edu.kz [ejc.buketov.edu.kz]
- 23. researchgate.net [researchgate.net]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. researchgate.net [researchgate.net]
Role of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole as a carboxylic acid bioisostere
An In-Depth Technical Guide: The Role of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole as a Carboxylic Acid Bioisostere
Authored by: A Senior Application Scientist
Foreword: The Principle of Rational Molecular Modification
In the intricate field of medicinal chemistry, the journey from a promising lead compound to a clinically effective drug is one of meticulous optimization. A lead compound, while possessing desired pharmacological activity, often comes with liabilities such as poor metabolic stability, limited bioavailability, or undesirable side effects.[1] Bioisosterism, the strategic replacement of a functional group with another that possesses similar physicochemical and biological properties, stands as a cornerstone of rational drug design.[2][3] This guide delves into one of the most successful applications of this principle: the use of the 5-substituted-1H-tetrazole ring as a non-classical bioisostere for the carboxylic acid moiety, with a specific focus on the pivotal role of this compound in modern therapeutics.
Section 1: The Carboxylic Acid Conundrum and the Tetrazole Solution
The carboxylic acid functional group is a ubiquitous feature in biologically active molecules. Its ability to exist as an anion at physiological pH allows it to form critical ionic and hydrogen bond interactions with biological targets, anchoring a drug to its site of action. However, this very acidity often presents a double-edged sword, contributing to:
-
Metabolic Instability: Carboxylic acids are prone to rapid metabolic transformations, primarily through conjugation pathways like glucuronidation, which can lead to rapid clearance from the body.[4][5]
-
Poor Membrane Permeability: The charged nature of the carboxylate anion can hinder its ability to cross biological membranes, leading to low oral bioavailability.
The 5-substituted-1H-tetrazole ring has emerged as a premier solution to this challenge.[6] It is a non-classical bioisostere, meaning it does not share the same number of atoms as the group it replaces but successfully mimics its key biological functions.[7] The tetrazole ring is an acidic heterocycle that, like a carboxylic acid, is ionized at physiological pH. This allows it to replicate the crucial ionic interactions required for target binding.[5] The key advantage lies in its enhanced metabolic stability; the tetrazole ring is resistant to the common metabolic pathways that degrade carboxylic acids, offering a significant improvement in a drug candidate's pharmacokinetic profile.[7][8][9]
Section 2: Physicochemical Properties - A Head-to-Head Comparison
The success of the tetrazole-for-carboxylic-acid swap is rooted in their closely related, yet strategically different, physicochemical properties. The delocalization of the negative charge across the four nitrogen atoms of the tetrazole ring is a key differentiator from the two oxygen atoms of a carboxylate.[5]
Table 1: Comparative Summary of Physicochemical Properties
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.1[5][10][11] | Both are significantly ionized at physiological pH (~7.4), enabling the tetrazole to effectively mimic the carboxylate's ability to form key ionic bonds with biological targets.[5] |
| Lipophilicity (LogP/LogD) | Lower | Higher | The tetrazolate anion is notably more lipophilic (up to 10-fold) than the corresponding carboxylate.[4][5] This can improve membrane permeability and oral absorption.[6][8] |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor (N-H) and has multiple acceptor sites (ring nitrogens).[12] | The tetrazole's extensive hydrogen bonding capacity can enhance binding affinity to targets.[11][13] However, this can also lead to a higher desolvation penalty, sometimes counteracting gains in permeability.[11] |
| Size & Geometry | Planar group. | Planar, five-membered aromatic ring. | The tetrazole ring is slightly larger, and its acidic proton is positioned further from the core of the molecule (~1.2-1.5 Å), which can lead to optimized interactions within a binding site.[7][11][13] |
| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation).[5] | Highly resistant to common metabolic degradation pathways.[4][7][8] | A primary driver for the bioisosteric replacement, leading to improved bioavailability and longer half-life. |
| Charge Delocalization | Negative charge is delocalized over two oxygen atoms. | Negative charge is delocalized over the four nitrogen atoms of the aromatic ring.[5][14] | The more diffuse charge distribution of the tetrazolate anion affects its electrostatic potential and interaction with the surrounding environment.[14] |
Section 3: The Archetype of Success: Angiotensin II Receptor Blockers (ARBs)
The therapeutic class of Angiotensin II Receptor Blockers (ARBs), often referred to as "sartans," provides the most compelling evidence for the utility of the tetrazole bioisostere. These drugs are critical in the management of hypertension and heart failure.[8][15] They function by blocking the AT1 receptor, preventing the vasoconstrictive effects of Angiotensin II.[14][16]
The this compound moiety is the cornerstone of many first-generation ARBs, including Losartan, Valsartan, Irbesartan, and Candesartan.[8][17] In this structural motif, the biphenyl scaffold correctly positions the acidic tetrazole ring to interact with key residues in the AT1 receptor binding pocket.
Molecular Interactions at the AT1 Receptor
Molecular modeling and structural studies have elucidated the binding modes of these drugs. The negatively charged tetrazole ring is crucial for high-affinity binding, forming interactions with specific amino acid residues. For example, in valsartan and candesartan, the tetrazole ring has been shown to interact with residues such as Ser109 and Asn295, while the carboxylic acid group (also present in these molecules) interacts with Lys199.[18][19] Losartan, which lacks the second carboxylic acid, relies heavily on its tetrazole ring for anchoring to the receptor.[18][19] This demonstrates the tetrazole's capacity to function as the primary acidic pharmacophore.
The Renin-Angiotensin System (RAS) Pathway
ARBs exert their therapeutic effect by intervening in the RAS pathway, a critical regulator of blood pressure. The diagram below illustrates this pathway and the specific point of action for ARBs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ctppc.org [ctppc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 11. drughunter.com [drughunter.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Binding sites of valsartan, candesartan and losartan with angiotensin II receptor 1 subtype by molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Biphenyl Tetrazole Scaffold: A Cornerstone of Modern Cardiovascular Therapy
An In-depth Technical Guide on the Core Mechanism of Action in Biological Systems
For researchers, scientists, and drug development professionals, a deep understanding of a pharmacophore's mechanism of action is paramount. The biphenyl tetrazole moiety is a classic example of a privileged scaffold in medicinal chemistry, most notably as the cornerstone of the angiotensin II receptor blockers (ARBs), a class of drugs vital for the management of hypertension and other cardiovascular diseases.[1] This guide provides a detailed exploration of the molecular interactions and downstream biological consequences of biphenyl tetrazole compounds, with a focus on their canonical role as ARBs.
The Renin-Angiotensin-Aldosterone System (RAAS): The Biological Context
To comprehend the action of biphenyl tetrazole compounds, one must first understand the physiological pathway they modulate: the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[2][3][4]
The pathway is initiated by the release of renin from the kidneys in response to low blood pressure, decreased sodium levels, or sympathetic nervous system stimulation.[4][5][6] Renin, a proteolytic enzyme, cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[4][6][7] Angiotensin I is then converted to the highly active octapeptide, angiotensin II (Ang II), primarily in the lungs by the angiotensin-converting enzyme (ACE).[4][5][7]
Ang II is the principal effector molecule of the RAAS and exerts its physiological effects by binding to two main G protein-coupled receptors: the AT1 and AT2 receptors.[6] The majority of the well-characterized cardiovascular effects of Ang II are mediated through the AT1 receptor.[8][9]
Key Actions of Angiotensin II via the AT1 Receptor:
-
Vasoconstriction: Ang II is a potent vasoconstrictor, directly causing the smooth muscle surrounding blood vessels to contract, which increases blood pressure.[5][6][10]
-
Aldosterone Secretion: It stimulates the adrenal glands to release aldosterone, a hormone that promotes the kidneys to retain sodium and water, thereby increasing blood volume and pressure.[5][6][10]
-
Sympathetic Nervous System Activation: Ang II enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased heart rate.[11]
-
Cellular Growth and Proliferation: Chronic stimulation of the AT1 receptor can lead to vascular and cardiac hypertrophy and fibrosis.[8]
The Core Mechanism: Competitive Antagonism of the AT1 Receptor
Biphenyl tetrazole compounds, such as Losartan, Valsartan, and Telmisartan, function as highly selective and competitive antagonists of the angiotensin II type 1 (AT1) receptor.[12][13][14][15] This means they bind to the AT1 receptor but do not elicit a biological response. Instead, they prevent Ang II from binding and activating the receptor, thereby inhibiting its downstream effects.[13][16][17]
This targeted blockade of the AT1 receptor leads to several beneficial therapeutic outcomes:
-
Vasodilation: By preventing Ang II-mediated vasoconstriction, these compounds cause blood vessels to relax and widen, leading to a decrease in systemic vascular resistance and a reduction in blood pressure.[10][13][16][18]
-
Reduced Aldosterone Secretion: The blockade of AT1 receptors in the adrenal glands inhibits the release of aldosterone.[5][10][13][16] This leads to decreased sodium and water retention by the kidneys, contributing to a reduction in blood volume and, consequently, blood pressure.[5][10][16]
-
Decreased Sympathetic Outflow: By blocking the effects of Ang II on the sympathetic nervous system, these drugs help to downregulate sympathetic adrenergic activity.[18]
Importantly, this mechanism of action differs from that of ACE inhibitors. While ACE inhibitors block the production of Ang II, ARBs block its action at the receptor level.[12][17] This can lead to a more complete inhibition of the RAAS, as other enzymes besides ACE can also generate Ang II.[12] Furthermore, because ARBs do not affect the metabolism of bradykinin, they are associated with a lower incidence of certain side effects, such as dry cough, which can be problematic with ACE inhibitors.[12]
Molecular Interactions: The Role of the Biphenyl and Tetrazole Moieties
The high affinity and selectivity of biphenyl tetrazole compounds for the AT1 receptor are dictated by specific molecular interactions within the receptor's binding pocket.
-
The Tetrazole Moiety: The acidic tetrazole ring is a key pharmacophore, functioning as a bioisostere for a carboxylic acid group with enhanced metabolic stability.[1] It is believed to interact with basic residues within the AT1 receptor binding site. Site-directed mutagenesis studies have suggested that the binding of the tetrazole moiety involves multiple contact points, including residues like Lys199 and His256, though this may not be a conventional salt bridge but rather a more complex interaction.[19][20]
-
The Biphenyl Scaffold: The biphenyl structure provides the necessary conformational rigidity and spatial orientation for the other functional groups to interact optimally with the receptor. It allows the molecule to adopt a specific three-dimensional shape that fits snugly into the binding pocket.
Downstream Signaling Pathways
The binding of Ang II to the AT1 receptor activates a complex network of intracellular signaling pathways.[21][22] By blocking this initial step, biphenyl tetrazole compounds effectively inhibit these downstream cascades.
The AT1 receptor is coupled to several heterotrimeric G proteins, including Gq/11, Gi, and G12/13.[21] Activation of Gq/11 stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] These events are central to the vasoconstrictive and proliferative effects of Ang II.
Furthermore, the AT1 receptor can transactivate growth factor receptors, such as the epidermal growth factor receptor (EGFR), and activate various protein kinases and signaling molecules, including:
-
Extracellular signal-regulated kinases (ERK1/2)[8]
-
c-Jun N-terminal kinase (JNK)[8]
-
Rho-associated protein kinase (ROCK)[8]
-
Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway[23]
Biphenyl tetrazole compounds, by preventing the initial ligand-receptor interaction, effectively shut down these pro-hypertensive and pro-inflammatory signaling cascades.
Beyond AT1 Receptor Blockade: Potential Pleiotropic Effects
While the primary mechanism of action of biphenyl tetrazole compounds is the blockade of the AT1 receptor, emerging research suggests potential "off-target" or pleiotropic effects that may contribute to their overall therapeutic benefit.
For instance, some ARBs, like Telmisartan, have been shown to have partial agonistic effects on peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5] PPAR-γ is a nuclear hormone receptor involved in the regulation of glucose and lipid metabolism.[5] This dual action could offer additional cardiovascular benefits, such as improved insulin sensitivity and anti-inflammatory effects.[5]
It is important to note that these pleiotropic effects are an active area of research and may vary between different members of the ARB class due to subtle differences in their molecular structures.[24]
Experimental Protocols for Characterization
The characterization of biphenyl tetrazole compounds as AT1 receptor antagonists involves a combination of in vitro and in vivo experimental approaches.
In Vitro Assays:
-
Radioligand Binding Assays: This is a fundamental technique to determine the binding affinity of a compound for its target receptor.
-
Protocol Outline:
-
Prepare cell membranes expressing the AT1 receptor.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]Ang II or a radiolabeled antagonist) in the presence of varying concentrations of the unlabeled test compound (the biphenyl tetrazole).
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the bound ligand.
-
The data is used to calculate the inhibition constant (Ki), which is a measure of the compound's binding affinity.
-
-
-
Functional Assays: These assays measure the ability of a compound to inhibit the functional response of the receptor to its agonist.
-
Calcium Mobilization Assay:
-
Load cells expressing the AT1 receptor with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with the biphenyl tetrazole compound.
-
Stimulate the cells with Ang II.
-
Measure the change in intracellular calcium concentration using a fluorometer or a fluorescence microscope.
-
The degree of inhibition of the calcium response indicates the antagonist activity of the compound.
-
-
In Vivo Models:
-
Blood Pressure Monitoring in Animal Models:
-
Protocol Outline:
-
Use animal models of hypertension, such as spontaneously hypertensive rats (SHRs) or animals infused with Ang II.
-
Administer the biphenyl tetrazole compound orally or intravenously.
-
Continuously monitor blood pressure using telemetry or tail-cuff methods.
-
A significant reduction in blood pressure compared to a vehicle-treated control group demonstrates the antihypertensive efficacy of the compound.
-
-
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. zerotofinals.com [zerotofinals.com]
- 5. What is the mechanism of Telmisartan? [synapse.patsnap.com]
- 6. phlebotomycareertraining.com [phlebotomycareertraining.com]
- 7. study.com [study.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 11. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Valsartan - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. Losartan - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 17. nbinno.com [nbinno.com]
- 18. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 19. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AT1 receptor signaling pathways in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: A Comprehensive Guide to the Synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
Abstract
This document provides a detailed, two-step protocol for the synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, a critical precursor and active pharmaceutical ingredient (API) intermediate, notably in the production of angiotensin II receptor blockers (sartans). The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the 4'-methylbiphenyl-2-carbonitrile core, followed by a catalyzed [3+2] cycloaddition with sodium azide to form the tetrazole ring. This guide is designed for researchers in medicinal chemistry and process development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and safe execution.
Introduction and Strategic Overview
The 5-substituted-1H-tetrazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for a carboxylic acid group. This substitution enhances metabolic stability and improves pharmacokinetic profiles, as the tetrazole ring is resistant to many biological degradation pathways. The target molecule, this compound, is a quintessential example, serving as a key building block for antihypertensive drugs like Candesartan.
The synthetic strategy is bifurcated into two primary transformations:
-
C-C Bond Formation: Construction of the biphenyl backbone via a Suzuki-Miyaura coupling reaction. This method is selected for its mild conditions, high functional group tolerance, and excellent yields.[1][2]
-
Heterocycle Formation: Conversion of the nitrile group into a tetrazole ring through a [3+2] cycloaddition reaction with an azide source. This reaction is a robust and widely used method for synthesizing 5-substituted-1H-tetrazoles.[3][4]
The complete synthetic workflow is illustrated below.
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Bromobenzonitrile | 182.02 | 5.00 g | 27.5 | 1.0 |
| 4-Methylphenylboronic acid | 135.96 | 4.48 g | 33.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.95 g | 0.825 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 11.4 g | 82.5 | 3.0 |
| Toluene | - | 100 mL | - | - |
| Ethanol | - | 25 mL | - | - |
| Deionized Water | - | 25 mL | - | - |
Step-by-Step Experimental Protocol
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromobenzonitrile (5.00 g, 27.5 mmol), 4-methylphenylboronic acid (4.48 g, 33.0 mmol), and potassium carbonate (11.4 g, 82.5 mmol).
-
Solvent Addition: Add toluene (100 mL), ethanol (25 mL), and deionized water (25 mL) to the flask.
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.95 g, 0.825 mmol). The mixture will typically turn yellow or orange.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Add 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers. The organic layer contains the product. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, e.g., 95:5) to yield 4'-methylbiphenyl-2-carbonitrile as a white to off-white solid. The expected yield is typically in the range of 85-95%.
Part II: Synthesis of this compound
This second and final step involves the formation of the tetrazole ring from the nitrile precursor. This is achieved via a [3+2] cycloaddition reaction. [4]
Principle of the Reaction
The reaction proceeds via the addition of an azide anion to the electrophilic carbon of the nitrile. [5]The use of a catalyst like ammonium chloride is crucial; it acts as a proton source to generate hydrazoic acid (HN₃) in situ, which then participates in the cycloaddition. Lewis acids like zinc salts can also be used to activate the nitrile group, enhancing its electrophilicity. [6]
CRITICAL SAFETY WARNING: Handling Sodium Azide
Sodium azide (NaN₃) is a highly toxic and potentially explosive substance. [7][8]
-
Toxicity: It is acutely toxic if ingested, inhaled, or absorbed through the skin. [9][10]It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, death. [7][11]* Explosion Hazard:
-
Acids: Reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas. [7][8]All workups involving acidification must be performed slowly in a well-ventilated fume hood.
-
Heavy Metals: Forms highly shock-sensitive and explosive heavy metal azides (e.g., with lead, copper, mercury, silver). [8]NEVER use metal spatulas to handle solid sodium azide. [7]Avoid contact with metal pipes, drains, or equipment. [8][11] * Heat/Shock: While relatively stable, solid sodium azide can decompose violently if heated above 275 °C or subjected to shock. [7]* Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves when handling sodium azide. [10]All manipulations of solid NaN₃ must be conducted in a certified chemical fume hood. [9]
-
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4'-Methylbiphenyl-2-carbonitrile | 193.25 | 4.00 g | 20.7 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 2.02 g | 31.1 | 1.5 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.66 g | 31.1 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - | - |
| Hydrochloric Acid (HCl), 4 M | - | ~20 mL | - | - |
Step-by-Step Experimental Protocol
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4'-methylbiphenyl-2-carbonitrile (4.00 g, 20.7 mmol), sodium azide (2.02 g, 31.1 mmol), and ammonium chloride (1.66 g, 31.1 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reaction: Heat the mixture to 120-125 °C and stir vigorously. Monitor the reaction by TLC until the starting nitrile is no longer visible (typically 12-24 hours).
-
Workup - Cooling and Quenching: Cool the reaction mixture to room temperature. CAUTION: This step involves acidification. Perform this in a well-ventilated chemical fume hood. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-water with stirring.
-
Precipitation: Acidify the aqueous mixture by slowly adding 4 M HCl dropwise. The target tetrazole product is acidic and will precipitate out of the solution as a white solid as the pH drops to ~2-3.
-
Isolation: Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual DMF and inorganic salts.
-
Drying: Dry the collected white solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained in high purity (>98%) and yield (90-97%). Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like isopropanol or toluene.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₄H₁₂N₄ [12]* Molecular Weight: 236.27 g/mol [12]* ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~ 7.7-7.5 (m, 4H, aromatic), 7.35 (d, 2H, aromatic), 7.20 (d, 2H, aromatic), 2.30 (s, 3H, -CH₃). The acidic N-H proton of the tetrazole ring may be broad or not observed.
-
Mass Spectrometry (ESI-MS): m/z 237.1 [M+H]⁺.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Suzuki) | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor quality boronic acid. | 1. Use fresh catalyst from a reputable source.2. Ensure thorough degassing with an inert gas for at least 15-20 minutes.3. Use high-purity boronic acid; consider recrystallizing if necessary. |
| Incomplete reaction in Step 2 (Cycloaddition) | 1. Insufficient reaction time or temperature.2. Water present in the reaction solvent (DMF).3. Inactive azide or catalyst. | 1. Increase reaction time and monitor by TLC. Ensure the internal temperature reaches 120 °C.2. Use anhydrous grade DMF.3. Use fresh sodium azide and ammonium chloride. |
| Product is oily/difficult to crystallize in Step 2 | Residual DMF is present. | Ensure the product is washed thoroughly with copious amounts of cold water during filtration. If still oily, attempt to triturate with a non-polar solvent like hexane or diethyl ether. |
References
-
Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
-
Office of Research Safety, University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
-
Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. 13(4), 4696-4703. Retrieved from [Link]
-
General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). ScienceDirect. Retrieved from [Link]
-
Miura, T., et al. (n.d.). Regioselective 1,3-Dipolar Cycloaddition of Nitriles with Nitrile Imines Generated from Tetrazoles. Chemistry Letters. Retrieved from [Link]
-
PubMed Central. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]
-
Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Sodium Azide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1993). Efficient synthesis of 5-(4'-methyl[1,1'-biphenyl]-2-yl)-1H-tetrazole. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(11), 3183. Retrieved from [Link]
-
Estrada, G. O. D., et al. (2012). 4′-Methylbiphenyl-2-carbonitrile Synthesis by Continuous Flow Suzuki-Miyaura Reaction. Organic Process Research & Development, 16(9), 1529-1532. Retrieved from [Link]
-
Request PDF. (2014). Hydrothermal Synthesis Method of this compound. Retrieved from [Link]
-
LookChem. (n.d.). 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN102702117A - Method for preparing 5-(4'-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole.
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. 68, 133-137. Retrieved from [Link]
-
Semantic Scholar. (2012). 4′-Methylbiphenyl-2-carbonitrile synthesis by continuous flow Suzuki–Miyaura reaction. Retrieved from [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 9. uthsc.edu [uthsc.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]
- 12. This compound | LGC Standards [lgcstandards.com]
Application Note & Protocol: A Green and Efficient Hydrothermal Synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the hydrothermal synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, a key intermediate in the manufacturing of angiotensin II receptor blockers (sartans). Moving beyond traditional methods that often involve toxic organotin or organosilicon azides and harsh organic solvents, this protocol details a cleaner, safer, and highly efficient approach utilizing hydrothermal conditions. The synthesis proceeds via a [3+2] cycloaddition reaction between 4'-methylbiphenyl-2-carbonitrile and sodium azide in a mixed solvent system of propane-1,2-diol and water, catalyzed by ammonium salts. This method achieves high yields (up to 95%) and exceptional purity (99%) without the need for extensive purification, presenting a significant advancement in green chemistry for pharmaceutical manufacturing.
Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
The tetrazole ring is a privileged scaffold in modern drug discovery, primarily serving as a metabolically stable bioisostere for the carboxylic acid group.[1][2] This substitution can enhance a drug candidate's lipophilicity, metabolic stability, and overall pharmacokinetic profile.[2] The acidic nature of the 1H-tetrazole proton (pKa similar to a carboxylic acid) allows it to participate in crucial binding interactions with biological targets, a feature expertly exploited in the design of numerous blockbuster drugs, including the sartan class of antihypertensives like Losartan and Valsartan.[1][3] this compound is a critical building block for many of these life-saving medications.
The classical synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of an organic nitrile and an azide source. However, historical methods have been fraught with challenges, including the use of highly toxic and explosive reagents like hydrazoic acid or organotin azides, and reliance on harsh, high-boiling point organic solvents like DMF or DMSO.[4] The development of greener, safer, and more scalable synthetic routes is therefore a paramount objective in pharmaceutical process chemistry. The hydrothermal method detailed herein represents a significant step towards achieving this goal.
Reaction Mechanism and Rationale
The core of this synthesis is the Huisgen 1,3-dipolar cycloaddition, specifically the reaction between the nitrile group of 4'-methylbiphenyl-2-carbonitrile and the azide anion.[5]
Mechanism: The reaction is believed to proceed through a stepwise mechanism rather than a concerted cycloaddition, especially in the presence of a proton source or Lewis acid catalyst.[6][7]
-
Nitrile Activation: The ammonium chloride (NH₄Cl) in the reaction mixture acts as a Brønsted acid catalyst. It protonates the nitrogen atom of the nitrile group, increasing its electrophilicity. This activation makes the nitrile carbon more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The azide anion (N₃⁻), a potent nucleophile, attacks the activated nitrile carbon.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the five-membered tetrazole ring.
-
Proton Transfer: A final proton transfer step yields the stable, aromatic this compound.
Why Hydrothermal Conditions?
-
Safety: Using water as a co-solvent significantly mitigates the explosion hazards associated with azides.[8] The reaction is conducted in a sealed pressure vessel, containing any potentially volatile substances.
-
Efficiency: Elevated temperatures and the resulting pressure under hydrothermal conditions accelerate the reaction rate, leading to shorter reaction times and high conversion.
-
Green Chemistry: This method reduces the reliance on volatile and often toxic organic solvents. Propane-1,2-diol is a biodegradable and less hazardous solvent. The workup procedure is also simplified, primarily involving pH adjustment and filtration.
Experimental Protocol
This protocol is adapted from the work of Wang et al. (2013).
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| 4'-Methylbiphenyl-2-carbonitrile | ≥98% | Standard Chemical Supplier | Starting material. |
| Sodium Azide (NaN₃) | ≥99.5% | Standard Chemical Supplier | EXTREMELY TOXIC & POTENTIALLY EXPLOSIVE . Handle with extreme care. |
| Ammonium Chloride (NH₄Cl) | ≥99.5% | Standard Chemical Supplier | Catalyst. |
| Ammonium Fluoride (NH₄F) | ≥98% | Standard Chemical Supplier | Co-catalyst. |
| Propane-1,2-diol (DPOL) | Reagent Grade | Standard Chemical Supplier | Solvent. |
| Deionized Water (H₂O) | Solvent. | ||
| Toluene or Ethyl Acetate | Reagent Grade | Standard Chemical Supplier | For washing/extraction. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Chemical Supplier | For product precipitation. |
| 1 L Pressure Vessel | Stainless Steel | Must be rated for at least 5 atm and 150 °C. | |
| Magnetic Stirrer with Hotplate | |||
| Standard Glassware | |||
| Filtration Apparatus | Buchner funnel, filter flask, etc. | ||
| Personal Protective Equipment (PPE) | Safety goggles, face shield, lab coat, two pairs of nitrile gloves. |
Safety Precautions: Handling Sodium Azide
Sodium azide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[9][10] It can also form highly explosive heavy metal azides.[10][11] Strict adherence to the following safety protocols is mandatory:
-
Designated Area: All work with sodium azide must be conducted in a designated area within a certified chemical fume hood.[10]
-
PPE: Always wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and double-gloving with nitrile gloves is recommended.[10]
-
No Metals: Never use metal spatulas or allow sodium azide to come into contact with metal surfaces (especially lead, copper, brass, silver, or zinc) to prevent the formation of shock-sensitive explosive salts.[11][12] Use ceramic or plastic spatulas.[10]
-
Acid Incompatibility: Sodium azide reacts with acids to form the highly toxic and explosive gas, hydrazoic acid (HN₃).[9] The initial reaction mixture is basic, but care must be taken during the acidic workup.
-
Waste Disposal: All sodium azide-contaminated waste (gloves, paper towels, etc.) must be disposed of as hazardous waste according to institutional guidelines. Never dispose of sodium azide down the drain.[11]
-
Spill Cleanup: Have a spill kit ready. Small spills of solid azide should be carefully swept up to avoid dust generation. The area should then be decontaminated.[10]
Step-by-Step Synthesis Procedure
Caption: Hydrothermal synthesis workflow.
-
Reagent Preparation: In a chemical fume hood, carefully dissolve sodium azide (1.0 equiv.) in 150 mL of deionized water in a beaker.
-
Charging the Vessel: To a 1 L pressure vessel, add the 4'-methylbiphenyl-2-carbonitrile (1.2 equiv.), ammonium chloride (1.5 equiv.), ammonium fluoride (0.2 equiv.), and 500 mL of propane-1,2-diol.
-
Initiating the Reaction: Add the aqueous sodium azide solution to the pressure vessel. Seal the vessel securely according to the manufacturer's instructions.
-
Hydrothermal Reaction: Place the vessel on a magnetic stirrer with a hotplate. Begin stirring and heat the mixture. Over 48 hours, the internal pressure will gradually increase to approximately 3 atm. Maintain the reaction for the full 48-hour period.
-
Cooling and Decompression: After 48 hours, turn off the heat and allow the vessel to cool to 50 °C. Carefully and slowly decompress the vessel, venting the gas through a tube into a beaker containing dilute hydrochloric acid or water to absorb any residual ammonia or other basic gases.
-
Work-up - Washing: Transfer the reaction mixture to a large separatory funnel. Add 500 mL of deionized water. Wash the aqueous layer twice with 200 mL portions of toluene or ethyl acetate to remove any unreacted nitrile. The unreacted nitrile can be recovered from the organic layer by concentration.
-
Work-up - Precipitation: Vigorously stir the separated aqueous layer and slowly add concentrated hydrochloric acid dropwise. A large amount of white solid product will precipitate. Continue adding HCl until no further precipitation is observed and the pH of the solution is acidic (pH ~2).
-
Isolation and Drying: Collect the white precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts. Dry the product in an oven at 105 °C to a constant weight.
Characterization
The final product, this compound, should be a white solid. Purity can be confirmed by HPLC, which should be ≥99%.
-
Molecular Formula: C₁₄H₁₂N₄
-
Molecular Weight: 236.27 g/mol [1]
-
Mass Spectrometry (ESI-MS): The identity of the product can be confirmed by ESI-MS. The expected [M+H]⁺ ion would be at m/z 237.1. The original protocol paper confirms this analysis was performed.
-
¹H NMR (Expected): The proton NMR spectrum should show characteristic signals for the aromatic protons of the biphenyl system and the methyl group protons. The acidic N-H proton of the tetrazole ring may be broad or may exchange with solvent.
-
¹³C NMR (Expected): The carbon NMR will show signals for the methyl carbon, the aromatic carbons, and a characteristic downfield signal for the tetrazole carbon.
-
FT-IR (Expected): The IR spectrum should show the disappearance of the sharp nitrile (C≡N) stretch from the starting material (around 2220-2260 cm⁻¹) and the appearance of characteristic peaks for the tetrazole ring C=N and N-N stretching vibrations, as well as N-H stretching.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient heating/pressure. 2. Inactive catalyst. 3. Impure starting nitrile. | 1. Ensure the reaction reaches and maintains the target pressure (~3 atm) for the full 48 hours. Verify hotplate temperature. 2. Use fresh, high-purity ammonium chloride and ammonium fluoride. 3. Check the purity of the 4'-methylbiphenyl-2-carbonitrile by TLC or NMR. |
| Product Fails to Precipitate | 1. Insufficient acidification. 2. Product concentration is too low. | 1. Check the pH of the aqueous layer after HCl addition. Ensure it is strongly acidic (pH < 2). Add more acid if necessary. 2. If the reaction was performed on a very small scale, it may be necessary to concentrate the aqueous layer before precipitation or extract the product with an organic solvent like ethyl acetate after acidification. |
| Product is Oily or Impure | 1. Incomplete removal of starting material or solvent. 2. Insufficient washing of the precipitate. | 1. Ensure the aqueous layer is thoroughly washed with toluene/ethyl acetate before precipitation. 2. Wash the filtered product generously with deionized water to remove all inorganic salts. If necessary, the product can be recrystallized. |
Conclusion
The hydrothermal synthesis of this compound offers a robust, safe, and environmentally conscious alternative to traditional synthetic methods. By leveraging the unique properties of high-temperature water and a simple catalytic system, this protocol provides a direct route to a crucial pharmaceutical intermediate in high yield and purity. This approach aligns with the principles of green chemistry and is well-suited for both laboratory-scale synthesis and potential industrial scale-up, addressing the growing demand for sustainable practices in drug development and manufacturing.
References
-
Wang, G., et al. (2013). Hydrothermal synthesis method of this compound. Chinese Chemical Letters, 24(7), 635-637. Available at: [Link]
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. Available at: [Link]
-
University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Available at: [Link]
-
University of Illinois Urbana-Champaign Division of Research Safety. (2019). Sodium Azide NaN3. Available at: [Link]
-
University of Victoria Occupational Health, Safety & Environment. (2022). SWP – 004: Azides. Available at: [Link]
-
Sharpless, K. B., et al. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. The Journal of Organic Chemistry, 66(24), 7945-7950. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of heterocycles. Chemical Society Reviews. This is a general reference to the field of heterocyclic synthesis. A specific article on transition-metal-catalyzed hydroarylation is available at: [Link]
-
PubChem. (n.d.). 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole. National Center for Biotechnology Information. Available at: [Link]
-
Taylor & Francis Online. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. Expert Opinion on Drug Discovery. Available at: [Link]
-
Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Chemical Biology & Therapeutics. Available at: [Link]
-
YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. ChemHelpASAP. Available at: [Link]
-
CORE. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Available at: [Link]
-
Reddit. (2025). Problem with tetrazole formation. r/Chempros. Available at: [Link]
- Google Patents. (n.d.). CN102702117A - Method for preparing 5-(4'-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole.
-
MDPI. (2024). Construction of S-Scheme BiVO4/Bi2O2S Heterojunction for Highly Effective Photocatalysis of Antibiotic Pollutants. Available at: [Link]
-
ACS Publications. (2013). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry. Available at: [Link]
-
ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Available at: [Link]
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. scielo.org.za [scielo.org.za]
- 4. CN102702117A - Method for preparing 5-(4'-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. uvic.ca [uvic.ca]
Synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole: A Detailed Guide to Catalytic Methods Using Sodium Azide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, a critical intermediate in the manufacturing of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. This document explores the catalytic [3+2] cycloaddition reaction between 4'-methylbiphenyl-2-carbonitrile and sodium azide, detailing two effective catalytic systems. The underlying mechanistic principles, experimental considerations, and rigorous safety protocols required for handling sodium azide are discussed to ensure procedural efficacy and laboratory safety. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development and organic synthesis.
Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
The tetrazole ring is a key structural motif in a multitude of pharmacologically active compounds. It serves as a metabolically stable isostere for the carboxylic acid group, often leading to improved pharmacokinetic properties such as enhanced metabolic stability, bioavailability, and cell permeability.[1][2] The target molecule, this compound, is a pivotal precursor in the synthesis of valsartan and other "sartan" drugs, which are widely prescribed for the management of hypertension and heart failure.[3]
The most direct and atom-economical method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[4] However, this reaction often requires a catalyst to proceed at a reasonable rate and under safe conditions, as the uncatalyzed reaction can be sluggish and require harsh conditions.[5] This guide will detail two robust, catalytically driven protocols for the synthesis of this important intermediate.
Mechanistic Insights: The Role of Catalysis in Tetrazole Formation
The formation of a tetrazole from a nitrile and sodium azide is a classic example of a 1,3-dipolar cycloaddition reaction.[4][6] The generally accepted mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile group. The presence of a catalyst, typically a Lewis acid or a Brønsted acid, is crucial for activating the nitrile, thereby facilitating the cycloaddition.
Lewis Acid Catalysis (e.g., Zinc Chloride): Lewis acids, such as zinc(II) salts, coordinate to the nitrogen atom of the nitrile.[7][8] This coordination polarizes the carbon-nitrogen triple bond, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the azide anion.[7][8] This activation significantly lowers the energy barrier for the reaction, allowing it to proceed under milder conditions.[7][8]
Brønsted Acid/Proton Source Catalysis (e.g., Ammonium Chloride): In the presence of a proton source like ammonium chloride, the reaction may proceed through a different pathway. The nitrile can be protonated, which similarly activates it towards nucleophilic attack by the azide.[6] Density functional theory (DFT) calculations suggest that a proton-assisted, stepwise mechanism involving an imidoyl azide intermediate can be more favorable than a concerted [2+3] cycloaddition.[6]
Below is a generalized workflow for the synthesis:
Caption: General workflow for the synthesis of this compound.
Essential Safety Precautions: Handling Sodium Azide
Sodium azide (NaN₃) is a highly toxic and potentially explosive substance that demands strict adherence to safety protocols.
-
Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[9][10] It can form strong complexes with hemoglobin, impeding oxygen transport in the blood.[9] All manipulations must be conducted within a certified chemical fume hood.
-
Explosion Hazard: While solid sodium azide is relatively stable, it can decompose violently when heated above 275 °C.[9][10] A significant hazard arises from its reaction with heavy metals (e.g., lead, copper, zinc, silver) to form highly shock-sensitive and explosive metal azides.[10] For this reason, metal spatulas should never be used for handling sodium azide, and solutions should never be disposed of down drains with metal pipes.[10]
-
Formation of Hydrazoic Acid: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a volatile, highly toxic, and explosive liquid.[9][10] Acidification steps must be performed with extreme caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling sodium azide. Double gloving is recommended.
-
Spill Management: Have a spill kit readily available. Small spills of solid azide can be carefully swept up to avoid generating dust.[9] Spills should be treated with an appropriate deactivating agent as per your institution's safety guidelines.
Experimental Protocols
Two distinct and effective protocols for the synthesis of this compound are presented below.
Protocol 1: Hydrothermal Synthesis with Ammonium Salt Catalysis
This method offers a clean and high-yielding route under hydrothermal conditions, avoiding the use of heavy metal catalysts.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 10 mmol scale) |
| 4'-methylbiphenyl-2-carbonitrile | 193.25 | 1.2 | 2.32 g (12 mmol) |
| Sodium Azide (NaN₃) | 65.01 | 1.0 | 0.65 g (10 mmol) |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.5 | 0.80 g (15 mmol) |
| Ammonium Fluoride (NH₄F) | 37.04 | 0.2 | 0.074 g (2 mmol) |
| Propane-1,2-diol (DPOL) | 76.09 | - | 50 mL |
| Deionized Water | 18.02 | - | 15 mL |
| Toluene or Ethyl Acetate | - | - | For washing |
| Concentrated Hydrochloric Acid (HCl) | - | - | For acidification |
Procedure:
-
Reaction Setup: In a 100 mL pressure vessel, combine 4'-methylbiphenyl-2-carbonitrile (2.32 g, 12 mmol), sodium azide (0.65 g, 10 mmol), ammonium chloride (0.80 g, 15 mmol), and ammonium fluoride (0.074 g, 2 mmol).
-
Solvent Addition: Add propane-1,2-diol (50 mL) and deionized water (15 mL) to the pressure vessel.
-
Reaction: Seal the vessel and heat the mixture with stirring. The reaction is typically heated for 48 hours, during which the internal pressure will gradually increase to approximately 3 atm.[6]
-
Work-up: After cooling the reaction vessel to room temperature, open it carefully in a fume hood.
-
Extraction: Add 50 mL of deionized water to the reaction mixture. Wash the aqueous layer twice with 20 mL portions of toluene or ethyl acetate to remove any unreacted nitrile.[6]
-
Precipitation: Separate the aqueous layer and, with vigorous stirring, slowly add concentrated hydrochloric acid dropwise. A white solid product will precipitate. Continue adding HCl until no further precipitation is observed and the pH is approximately 7.[6]
-
Isolation and Drying: Filter the white precipitate, wash it thoroughly with deionized water, and dry the product in an oven at 105 °C to obtain pure this compound.[6] This procedure can yield up to 95% of the product with 99% purity without needing further recrystallization.[6]
Protocol 2: Zinc Chloride Catalyzed Synthesis in DMF
This protocol utilizes a common Lewis acid catalyst and is effective for a broad range of nitriles.[9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 10 mmol scale) |
| 4'-methylbiphenyl-2-carbonitrile | 193.25 | 1.0 | 1.93 g (10 mmol) |
| Sodium Azide (NaN₃) | 65.01 | 4.0 | 2.60 g (40 mmol) |
| Zinc Chloride (ZnCl₂) | 136.30 | 2.0 | 2.73 g (20 mmol) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 15 mL |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-methylbiphenyl-2-carbonitrile (1.93 g, 10 mmol), zinc chloride (2.73 g, 20 mmol), sodium azide (2.60 g, 40 mmol), and N,N-dimethylformamide (DMF, 15 mL).[9]
-
Reaction: Heat the reaction mixture to 110-120 °C with stirring for 15 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up for this type of reaction typically involves quenching with an acidic aqueous solution to protonate the tetrazole and dissolve the zinc salts, followed by extraction of the product into an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization of this compound
The synthesized product should be characterized to confirm its identity and purity.
-
Appearance: White solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the nitrile stretch (around 2230 cm⁻¹) from the starting material and the presence of characteristic tetrazole ring vibrations.
Conclusion
The synthesis of this compound via the catalytic cycloaddition of 4'-methylbiphenyl-2-carbonitrile and sodium azide is a well-established and efficient process. Both the hydrothermal method using ammonium salts and the Lewis acid-catalyzed method with zinc chloride provide high yields of this valuable pharmaceutical intermediate. The choice of protocol may depend on factors such as available equipment, desired purity, and considerations regarding the use and disposal of heavy metal catalysts. Strict adherence to safety protocols for handling sodium azide is paramount for the successful and safe execution of these procedures.
References
- Hydrothermal synthesis method of this compound. (2013). CN103113333A.
- Safe Handling of Sodium Azide (SAZ). (n.d.). Environment, Health & Safety, University of Wisconsin-Madison.
- Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. (2008).
- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021). RSC Advances.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2014). Molecules.
- Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. (2003). Journal of the American Chemical Society.
- Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico, Department of Chemistry & Chemical Biology.
- Lab Safety Guideline: Sodium Azide. (2019). University of Tennessee Health Science Center.
- Sodium Azide NaN3. (2019). Division of Research Safety, University of Illinois.
- Azides. (2022).
- Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. (2003).
- Hydrothermal Synthesis Method of this compound. (2013). Request PDF.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (2024). PubMed Central.
- Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. (n.d.). S. Mohammad Sajadi.
- Mechanisms of tetrazole formation by addition of azide to nitriles. (2002). Semantic Scholar.
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2023). RSC Advances.
- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2023). PMC - NIH.
- 2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. (2011). The Journal of Organic Chemistry.
- A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS). (2016). Article - Semantic Scholar.
- A short and efficient synthesis of valsartan via a Negishi reaction. (2010). Beilstein Journal of Organic Chemistry.
- Process for the preparation of valsartan. (2008).
- Synthesis method of valsartan. (n.d.).
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. echemi.com [echemi.com]
- 4. US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]
- 5. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. scielo.org.za [scielo.org.za]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Trityl Protection of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole for Advanced Organic Synthesis
Introduction: The Crucial Role of Tetrazole Protection in Drug Development
The 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole moiety is a cornerstone pharmacophore in a significant class of cardiovascular drugs known as angiotensin II receptor blockers (ARBs), or "sartans"[1]. This heterocyclic system acts as a bioisostere for a carboxylic acid group, playing a critical role in the binding of these drugs to the AT1 receptor, thereby regulating blood pressure[1]. The acidic proton on the tetrazole ring, however, complicates synthetic routes towards complex sartan molecules by interfering with subsequent chemical transformations. Therefore, the temporary protection of this acidic N-H group is a pivotal step in the multi-step synthesis of these life-saving therapeutics.
This application note provides a comprehensive guide to the robust and scalable protection of this compound using the triphenylmethyl (trityl) group. We will delve into the mechanistic rationale for choosing the trityl group, provide a detailed, field-proven protocol for the protection reaction, discuss methods for purification and characterization, and present a protocol for the subsequent deprotection. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex pharmaceuticals.
The Trityl Group: A Strategic Choice for Tetrazole Protection
The selection of a protecting group is a critical decision in multi-step synthesis, governed by factors such as ease of installation, stability to various reaction conditions, and facile, high-yielding removal. The trityl (Tr) group is an exemplary choice for protecting the tetrazole moiety in sartan synthesis for several key reasons:
-
Steric Hindrance and Stability: Composed of three phenyl rings attached to a central carbon, the trityl group is exceptionally bulky. This steric hindrance shields the tetrazole ring from unwanted side reactions. Furthermore, the resulting N-trityl tetrazole is stable under a variety of conditions, including neutral and basic environments, which is essential for subsequent synthetic manipulations[2].
-
Acid-Labile Cleavage: The trityl group is readily cleaved under acidic conditions. This lability is due to the remarkable stability of the triphenylmethyl carbocation (trityl cation) that is formed as an intermediate during deprotection[2][3]. This allows for selective deprotection without affecting other, more robust protecting groups.
-
Mechanism of Protection: The protection reaction proceeds via a nucleophilic substitution, typically following an SN1-type mechanism. In the presence of a base, the tetrazole is deprotonated to form a tetrazolate anion, a potent nucleophile. Trityl chloride, in a suitable solvent, generates the highly stabilized trityl cation. The tetrazolate then attacks the carbocation to form the N-trityl protected product.
Experimental Protocols
Part 1: Trityl Protection of this compound
This protocol is optimized for high yield and purity, making it suitable for both laboratory-scale synthesis and process development.
Materials:
-
This compound
-
Trityl chloride (TrCl)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Dropping funnel
-
Buchner funnel and filtration flask
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Drying oven
Protocol:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq) in acetone (approx. 3.5 mL per gram of starting material) with stirring at 40°C.
-
Base Addition: Prepare an aqueous solution of sodium hydroxide (1.0 eq) in deionized water (approx. 0.8 mL per gram of NaOH). Add the NaOH solution to the stirred acetone solution. Continue stirring at 40°C for 1 hour. This step deprotonates the tetrazole, forming the nucleophilic tetrazolate anion.
-
Addition of Trityl Chloride: Prepare a solution of trityl chloride (1.1 eq) in acetone (approx. 3 mL per gram of TrCl). Add this solution dropwise to the reaction mixture. A white precipitate may form as the reaction progresses[4].
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. Spot the starting material, the reaction mixture, and a co-spot on the TLC plate. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane[4][5].
-
Work-up and Isolation: Upon completion, filter the reaction mixture to collect the solid product. Wash the solid with deionized water to remove any inorganic salts[4].
-
Drying: Dry the isolated solid in a drying oven at 50°C to a constant weight to yield the desired 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole[4].
Data Presentation:
| Parameter | Value | Reference |
| Typical Yield | 95.2% | [4] |
| Purity (by HPLC) | 99.44% | [4] |
| Melting Point | 166-169 °C | [6] |
| Appearance | Off-white solid | [6] |
Experimental Workflow: Trityl Protection
Caption: Workflow for the trityl protection of the tetrazole.
Part 2: Characterization of 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole
The successful synthesis of the protected compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the trityl group (characteristic aromatic proton signals) and the biphenyl moiety.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (478.59 g/mol )[4].
-
Infrared (IR) Spectroscopy: The disappearance of the broad N-H stretch of the starting tetrazole and the appearance of characteristic C-H and C=C stretches of the aromatic rings will indicate the formation of the product.
Part 3: Deprotection of the Trityl Group (Acid-Catalyzed)
The removal of the trityl group is typically the final step before the isolation of the active pharmaceutical ingredient.
Materials:
-
5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, aqueous solution, e.g., 12%)
-
Sodium hydroxide (NaOH, aqueous solution, e.g., 30%)
-
Toluene
Equipment:
-
Round-bottom flask with magnetic stirrer
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolution and Acidification: Suspend the trityl-protected tetrazole in a suitable solvent such as a mixture of THF and water. Add the aqueous hydrochloric acid solution and stir the mixture at room temperature[3].
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the deprotected product.
-
Neutralization and Work-up: Once the reaction is complete (typically after several hours), raise the pH of the reaction mixture to approximately 12.5 with an aqueous sodium hydroxide solution. This will precipitate the triphenylmethanol byproduct[3].
-
Byproduct Removal: Remove the precipitated triphenylmethanol by filtration.
-
Extraction: Extract the aqueous filtrate with an organic solvent such as toluene to remove any remaining non-polar impurities[3].
-
Isolation: The deprotected tetrazole, now in its salt form in the aqueous layer, can be isolated by acidification and extraction or used directly in the next synthetic step.
Experimental Workflow: Trityl Deprotection
Caption: Workflow for the acid-catalyzed deprotection.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring. The use of TLC at each stage allows for a clear visual confirmation of the reaction's progress and completion. The distinct Rf values of the starting material, product, and byproducts provide an unambiguous assessment of the transformation. Furthermore, the high yield and purity reported for the protection reaction are indicative of a robust and reliable process[4]. The characterization data obtained from NMR, MS, and IR should align with the expected values for the desired compound, providing definitive structural confirmation.
Conclusion
The trityl protection of this compound is a critical and enabling step in the synthesis of a major class of antihypertensive drugs. The protocols detailed in this application note provide a reliable and scalable method for this transformation, grounded in a clear understanding of the underlying reaction mechanisms. By following these guidelines, researchers and drug development professionals can confidently and efficiently prepare this key intermediate, paving the way for the successful synthesis of complex and valuable pharmaceutical agents.
References
-
Medicinal Chemistry International. (n.d.). SARTAN SERIES. Retrieved from [Link]
- Behloul, C., Guijarro, D., & Yus, M. (2016). Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles. Letters in Organic Chemistry, 13(10), 743-746.
- Kantevari, S., Snehalatha Nair, C. K., & Pardhasaradhi, M. (2006). A practical synthesis of 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole. Journal of Heterocyclic Chemistry, 43(5), 1353-1356.
- Google Patents. (n.d.). CN104788429B - Method for preparing sartan drugs by removing trityl protecting group.
- Babu, B., & Sridhar, B. (2008). Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. Chemical and Pharmaceutical Bulletin, 56(3), 383-385.
-
Thieme Group. (n.d.). Trityl Group Deprotection from Tetrazoles. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Nichols, L. (2022, April 18). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
- 4. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-53-4 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
Application Note & Protocol: Laboratory Scale-up Synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
Abstract
This document provides a comprehensive guide for the laboratory scale-up synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, a key intermediate in the manufacturing of Angiotensin II receptor blockers (sartans)[1][2]. The synthesis is presented as a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to form the biphenyl nitrile intermediate, followed by a [3+2] cycloaddition to construct the tetrazole ring. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, safety precautions, and analytical methodologies. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.
Introduction
This compound is a critical structural motif present in several widely prescribed antihypertensive drugs, collectively known as sartans[1][2]. The tetrazole ring serves as a bioisostere for a carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity, which are desirable properties for drug candidates[3][4]. The efficient and scalable synthesis of this intermediate is therefore of significant interest in medicinal and process chemistry.
The synthetic strategy detailed herein involves two robust and well-established transformations:
-
Suzuki-Miyaura Cross-Coupling: To construct the core biphenyl structure. This palladium-catalyzed reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents[5][6].
-
[3+2] Cycloaddition: To form the tetrazole ring from the nitrile functionality. This reaction, typically employing an azide source, is a direct and efficient method for the synthesis of 5-substituted tetrazoles[3][7][8].
This application note provides a step-by-step protocol for each stage, emphasizing safe laboratory practices, particularly concerning the handling of azides.
Overall Synthetic Workflow
The synthesis of this compound is achieved through a two-step sequence starting from commercially available precursors. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Cyano-4'-methylbiphenyl via Suzuki-Miyaura Coupling
This initial step involves the palladium-catalyzed cross-coupling of o-chlorobenzonitrile and p-tolueneboronic acid to form the biphenyl backbone[9][10][11]. The choice of a palladium catalyst and a suitable base is crucial for achieving high yields.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity (moles) | Quantity (grams) |
| o-Chlorobenzonitrile | 137.56 g/mol | 0.1 mol | 13.76 g |
| p-Tolueneboronic acid | 135.96 g/mol | 0.12 mol | 16.32 g |
| Palladium(II) Acetate | 224.50 g/mol | 0.001 mol | 0.224 g |
| Triphenylphosphine | 262.29 g/mol | 0.004 mol | 1.05 g |
| Potassium Carbonate | 138.21 g/mol | 0.3 mol | 41.46 g |
| Toluene | - | - | 200 mL |
| Water | - | - | 100 mL |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add o-chlorobenzonitrile (13.76 g, 0.1 mol), p-tolueneboronic acid (16.32 g, 0.12 mol), potassium carbonate (41.46 g, 0.3 mol), and triphenylphosphine (1.05 g, 0.004 mol).
-
Add toluene (200 mL) and water (100 mL) to the flask.
-
Degas the reaction mixture by bubbling nitrogen through the solution for 20-30 minutes. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Add palladium(II) acetate (0.224 g, 0.001 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (o-chlorobenzonitrile) is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-cyano-4'-methylbiphenyl as a white to off-white solid.
Part 2: Synthesis of this compound
This step involves the [3+2] cycloaddition of an azide anion to the nitrile group of 2-cyano-4'-methylbiphenyl to form the tetrazole ring[12][13][14]. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity (moles) | Quantity (grams) |
| 2-Cyano-4'-methylbiphenyl | 193.24 g/mol | 0.05 mol | 9.66 g |
| Sodium Azide (NaN₃) | 65.01 g/mol | 0.065 mol | 4.23 g |
| Ammonium Chloride (NH₄Cl) | 53.49 g/mol | 0.065 mol | 3.48 g |
| N,N-Dimethylformamide (DMF) | - | - | 100 mL |
Procedure:
-
EXTREME CAUTION: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids and heavy metals[15][16][17].
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-cyano-4'-methylbiphenyl (9.66 g, 0.05 mol), sodium azide (4.23 g, 0.065 mol), and ammonium chloride (3.48 g, 0.065 mol).
-
Add N,N-dimethylformamide (DMF) (100 mL) to the flask.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water (300 mL) with stirring.
-
Acidify the aqueous solution to pH 2-3 with 6M hydrochloric acid. This will protonate the tetrazolate anion, causing the product to precipitate.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
Dry the solid product under vacuum to yield this compound as a white to off-white powder. The product can be further purified by recrystallization if necessary.
Safety and Waste Disposal
Sodium Azide Handling Precautions
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin[15][16][17]. It can cause headaches, dizziness, nausea, and in severe cases, convulsions and death[15][18].
-
Explosion Hazard: While solid sodium azide is relatively stable, it can form highly explosive heavy metal azides (e.g., with lead or copper). Therefore, avoid contact with metal spatulas and drainpipes[15]. It can also react with acids to form the highly toxic and explosive hydrazoic acid gas (HN₃)[15][16].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable) when handling sodium azide[17]. All manipulations of solid sodium azide should be performed in a certified chemical fume hood[16][17].
-
Spill Cleanup: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, non-metal container for hazardous waste disposal[17]. For larger spills, evacuate the area and contact your institution's environmental health and safety office[15][16].
Waste Disposal
-
Sodium Azide Waste: All waste containing sodium azide must be treated as hazardous waste and disposed of according to institutional and local regulations. Never pour sodium azide solutions down the drain.
-
Organic Waste: The organic solvents and residues from the Suzuki-Miyaura coupling should be collected in a designated chlorinated or non-chlorinated waste container as appropriate.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Sources
- 1. scispace.com [scispace.com]
- 2. Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The preparation method of 2-cyano-4'-methylbiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
- 14. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. uthsc.edu [uthsc.edu]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]
- 18. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]
RP-HPLC method development for 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole analysis
An Application Note and Protocol for the Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a critical intermediate in the synthesis of widely used angiotensin II receptor antagonists, making its purity and quantification essential for pharmaceutical quality control.[1][2] The described method is designed for accuracy, precision, and specificity, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction: The Analytical Imperative
This compound is a cornerstone molecule in the synthesis of sartans, a class of drugs vital for managing hypertension.[6][7] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a reliable and validated analytical method is not merely a procedural requirement but a critical component of quality assurance in the pharmaceutical manufacturing process.
Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing pharmaceutical compounds due to its versatility, high resolution, and compatibility with a wide range of analytes.[8] This guide details the logical, stepwise process for developing an RP-HPLC method from initial parameter selection to full validation as per ICH Q2(R1) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.[9]
Foundational Strategy: Analyte & Column Chemistry
The molecular structure of this compound, featuring a non-polar biphenyl group and a polar, weakly acidic tetrazole ring, dictates the chromatographic strategy.[10]
-
Rationale for RP-HPLC: The significant hydrophobicity of the biphenyl moiety makes it an ideal candidate for reversed-phase chromatography, where it will interact strongly with a non-polar stationary phase.[11][12]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential starting point for RP-HPLC method development due to its strong hydrophobic retention and wide availability.[13][14][15] The long alkyl chains provide excellent retention for non-polar compounds like our target analyte. While C18 is the primary choice, alternative phases like Biphenyl or Phenyl-Hexyl can offer unique π-π interactions, providing orthogonal selectivity that can be invaluable for resolving closely related impurities.[16][17][18]
Phase 1: Method Development & Optimization
The goal of method development is to achieve a target analytical profile: a sharp, symmetrical peak for the main analyte, well-resolved from any impurities or degradation products, within a reasonable analysis time.
Initial Parameter Selection
-
Mobile Phase Composition: The choice of mobile phase components is critical for controlling retention and achieving optimal separation.[19][20]
-
Organic Solvent: Acetonitrile (ACN) is selected over methanol as the initial organic modifier. Its lower viscosity reduces system backpressure, and its superior UV transparency at low wavelengths (<220 nm) provides a more stable baseline.[21]
-
Aqueous Phase & pH Modifier: A mobile phase pH below the pKa of the tetrazole group (~4-5) and the silica silanols (~3.5-4) is crucial.[22] An acidic mobile phase suppresses the ionization of both, ensuring the analyte is in its neutral, more retained form and minimizing undesirable ionic interactions with the stationary phase that cause peak tailing.[23] 0.1% (v/v) formic acid in water is an excellent choice; it reliably lowers the pH to ~2.7 and is volatile, making it compatible with mass spectrometry (LC-MS) if required.[22][24]
-
-
Detection Wavelength: Based on the aromatic nature of the biphenyl-tetrazole structure, a UV detector is appropriate. A scouting analysis using a Photo Diode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λ-max). For structurally similar compounds like losartan, detection is often effective around 220-230 nm.[6][25]
-
Initial Scouting Gradient: A broad linear gradient, such as 10% to 90% ACN over 30 minutes, is employed to determine the approximate retention time of the analyte and visualize the overall impurity profile.
Systematic Optimization
Once the analyte's elution window is known, the method is refined by systematically adjusting key parameters.
-
Gradient Slope: A shallower gradient around the elution time of the analyte and its key impurities will increase the separation between them (resolution).
-
Column Temperature: Maintaining a constant, elevated column temperature (e.g., 35 °C) reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and reproducibility.[6]
-
Flow Rate: For a standard 4.6 mm internal diameter column, a flow rate of 1.0 mL/min provides a good balance between analysis speed and chromatographic efficiency.[6]
The overall workflow for method development is illustrated below.
Caption: Logical workflow for RP-HPLC method development.
Optimized Chromatographic Conditions
The optimization process yields the final, robust analytical method, summarized in the table below.
| Parameter | Optimized Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent UHPLC/HPLC system with DAD/UV detector |
| Column | Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid (v/v) in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Run Time | 25 minutes (including equilibration) |
Phase 2: Analytical Protocol & System Suitability
This section provides the step-by-step protocol for executing the analysis.
Reagent & Standard Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Carefully add 1.0 mL of high-purity formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.[20]
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter before use.[20]
-
Sample Diluent (ACN/Water 50:50): Mix equal volumes of acetonitrile and HPLC-grade water.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.[26]
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh a quantity of the test sample equivalent to 25 mg of the analyte into a 50 mL volumetric flask. Prepare this solution in the same manner as the Standard Stock Solution, followed by a 1-in-10 dilution to achieve the target working concentration.[26]
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified.[27][28] This is achieved by making five replicate injections of the Working Standard Solution. The results must meet the acceptance criteria listed below, which are based on USP guidelines.[29][30]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD for Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the injector and system. |
| % RSD for Retention Time | ≤ 1.0% for 5 replicate injections | Confirms the stability and consistency of the pump and mobile phase. |
Phase 3: Method Validation Protocol (ICH Q2(R1))
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][4] The following protocols describe the experiments required to validate the method according to ICH Q2(R1) guidelines.[5][9]
Caption: Key validation parameters for an assay method.
Specificity (Forced Degradation)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.
Protocol:
-
Prepare separate solutions of the analyte (~50 µg/mL).
-
Expose these solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid powder at 105 °C for 48 hours, then prepare solution.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all stressed samples, along with an unstressed control, using the developed method with a PDA detector.
-
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation peaks (Resolution > 2.0) and the peak purity analysis (via PDA) shows the analyte peak is spectrally pure.
Linearity
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.
Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 80% to 120% of the working concentration (e.g., 40, 50, 60, 70, and 80 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.[6]
Accuracy (Recovery)
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare a placebo mixture (if applicable) or use a sample batch.
-
Spike the sample with the analyte reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three independent samples at each level.
-
Analyze all nine samples and calculate the percentage recovery for each.
-
% Recovery = [(Measured Amount - Original Amount) / Spiked Amount] x 100
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level, with an RSD of ≤ 2.0%.[6][25]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol (Repeatability - Intra-assay):
-
Prepare six independent sample solutions from the same homogenous batch at 100% of the target concentration.
-
Analyze all six samples on the same day, using the same instrument and analyst.
-
Calculate the mean assay value and the Relative Standard Deviation (% RSD).
-
Acceptance Criteria: The % RSD for the six assay results must be ≤ 2.0%.[8]
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Calculate the % RSD for the combined results from both studies.
-
Acceptance Criteria: The cumulative % RSD must meet the pre-defined acceptance criteria (typically ≤ 2.0%).
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the optimized parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (30 °C and 40 °C).
-
Mobile Phase Composition: ± 2% absolute in the organic component (e.g., adjust initial %B to 38% and 42%).
-
-
Evaluate the impact on SST parameters (retention time, tailing factor, resolution).
-
Acceptance Criteria: The system suitability parameters must remain within the established limits for all tested variations.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The systematic development approach, grounded in chromatographic principles, resulted in a high-quality analytical procedure. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, confirms that this method is fit-for-purpose and can be confidently implemented in quality control laboratories for routine analysis and stability studies of this critical pharmaceutical intermediate.
References
- 1. 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole | 124750-51-2 [chemicalbook.com]
- 2. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-53-4 [chemicalbook.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. bulletin.am [bulletin.am]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. 5-(4'-Methyl-1,1'-biphenyl-2-yl)-1H-tetrazole | C14H12N4 | CID 9794697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uhplcs.com [uhplcs.com]
- 14. Reversed-phase C18 column: Significance and symbolism [wisdomlib.org]
- 15. Reverse Phase Chromatography (C18) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 20. welch-us.com [welch-us.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Why Acid? | Separation Science [sepscience.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. royalsocietypublishing.org [royalsocietypublishing.org]
- 26. impactfactor.org [impactfactor.org]
- 27. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 28. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 29. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 30. ftp.uspbpep.com [ftp.uspbpep.com]
Application Note: Quantitative Purity Determination of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole using ¹H-NMR Spectroscopy
Abstract
This application note presents a detailed, robust, and validated protocol for the quantitative analysis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, a key pharmaceutical intermediate, using proton Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. The method leverages the direct proportionality between NMR signal intensity and the number of corresponding nuclei, providing a primary ratio method for purity assessment without the need for a specific reference standard of the analyte.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking an accurate, efficient, and reliable alternative to traditional chromatographic techniques for purity determination.[3][4]
Introduction: The Power of qNMR in Pharmaceutical Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and versatile analytical tool for determining the purity and concentration of chemical compounds, particularly within the pharmaceutical industry.[1][5][6] Unlike chromatographic methods that often require compound-specific reference standards and calibration curves, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei responsible for the signal.[1][2] This fundamental principle allows for the absolute quantification of an analyte by comparing its NMR signal integrals to those of a certified internal standard of known purity and concentration.[6]
The key advantages of qNMR include:
-
Absolute Quantification: No need for calibration curves, making it ideal for characterizing new chemical entities or when a certified standard of the analyte is unavailable.[6][7]
-
High Precision and Accuracy: When performed under optimized conditions, qNMR methods can achieve relative standard deviations of less than 1%.[1]
-
Structural Confirmation: In addition to quantification, the NMR spectrum provides rich structural information, allowing for simultaneous purity assessment and identity confirmation.
-
Non-destructive Analysis: The sample can be recovered for further analysis if needed.[6]
This application note provides a comprehensive guide to implementing a ¹H-qNMR method for the purity assessment of this compound.
Causality Behind Experimental Choices: A Scientifically Grounded Approach
The successful implementation of a qNMR experiment hinges on a series of carefully considered choices, each with a direct impact on the accuracy and reliability of the results.
The analyte, This compound , is a non-symmetrical molecule with distinct proton signals in its ¹H-NMR spectrum, making it a suitable candidate for qNMR analysis. The selection of an appropriate internal standard is paramount for the success of the qNMR experiment.[8] The chosen internal standard must meet several critical criteria:
-
High Purity and Stability: The internal standard must be of high, certified purity (≥99%) and chemically stable under the experimental conditions.[8] Any impurities in the standard will directly translate to errors in the calculated purity of the analyte.
-
Solubility: It must be fully soluble in the same deuterated solvent as the analyte to ensure a homogeneous solution.[8]
-
Non-Overlapping Signals: The NMR signals of the internal standard must not overlap with any of the analyte's signals.[8][9] A sharp singlet in a clear region of the spectrum is ideal.[8]
-
Chemical Inertness: The internal standard should not react with the analyte or the solvent.[5]
For this application, Maleic Acid is selected as the internal standard. It is highly pure, soluble in DMSO-d₆, and exhibits a sharp singlet at approximately 6.3 ppm, a region typically free of signals from the analyte.[9]
The choice of deuterated solvent is dictated by the solubility of both the analyte and the internal standard. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which facilitates the dissolution of a wide range of organic compounds, including tetrazoles. Its residual proton signal appears around 2.50 ppm and does not interfere with the key signals of the analyte or the internal standard.
To ensure that the NMR signal integrals are directly proportional to the number of protons, specific acquisition parameters must be employed:
-
Relaxation Delay (D1): This is arguably the most critical parameter in qNMR. The D1 delay must be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard protons.[8] This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring accurate integration. A typical starting point for small molecules is a D1 of 30-60 seconds.[8]
-
Pulse Angle: A 90° pulse angle is used to provide the maximum signal intensity for a single scan.[5][8]
-
Number of Scans (NS): The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N) for accurate integration. A S/N of at least 250:1 is recommended for an integration error of less than 1%.[10]
-
Acquisition Time (AT): A sufficiently long acquisition time is necessary to ensure that the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts in the spectrum.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the detailed steps for the qNMR analysis of this compound.
-
Analyte: this compound (purity to be determined)
-
Internal Standard: Maleic Acid (certified reference material, ≥99.5% purity)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% D)
-
Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
5 mm NMR tubes
-
Accurate weighing is a critical source of potential error in qNMR.[2]
-
Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of the certified maleic acid internal standard into a clean, dry vial. Record the exact weight.
-
Weighing the Analyte: Accurately weigh approximately 15-20 mg of the this compound sample into the same vial. Record the exact weight.
-
Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the vial until both the analyte and the internal standard are completely dissolved. A clear, homogeneous solution is essential.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or equivalent | Standard 30-degree pulse sequence |
| Number of Scans (NS) | 16 - 64 | To achieve S/N > 250:1 |
| Relaxation Delay (D1) | 60 s | Ensures full relaxation (≥ 5 x T₁) |
| Acquisition Time (AQ) | ≥ 3 s | To avoid FID truncation |
| Spectral Width (SW) | 20 ppm | To cover all relevant signals |
| Temperature | 298 K | For stable and reproducible results |
Careful and consistent data processing is crucial for accurate quantification.[5]
-
Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction to the entire spectrum. Visually inspect the baseline to ensure it is flat.
-
Integration:
-
Select well-resolved, non-overlapping signals for both the analyte and the internal standard. For this compound, the aromatic protons are suitable. For maleic acid, the singlet around 6.3 ppm is used.
-
Integrate the selected signals. The integration region should cover at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[5]
-
Use the absolute integral values for calculation.
-
Data Analysis and Purity Calculation
The purity of the analyte is calculated using the following equation:[5]
Purity (%w/w) = (I_a / N_a) * (N_is / I_is) * (M_a / M_is) * (m_is / m_a) * P_is
Where:
-
I_a : Integral of the analyte signal
-
N_a : Number of protons contributing to the analyte signal
-
I_is : Integral of the internal standard signal
-
N_is : Number of protons contributing to the internal standard signal (2 for maleic acid)
-
M_a : Molar mass of the analyte (236.28 g/mol for this compound)
-
M_is : Molar mass of the internal standard (116.07 g/mol for maleic acid)
-
m_a : Mass of the analyte (in mg)
-
m_is : Mass of the internal standard (in mg)
-
P_is : Purity of the internal standard (in %w/w)
Example Calculation:
| Parameter | Value |
| Mass of Analyte (m_a) | 18.52 mg |
| Mass of Internal Standard (m_is) | 8.15 mg |
| Purity of Internal Standard (P_is) | 99.7% |
| Analyte Signal Integral (I_a) | 1.00 (for a 1H signal) |
| Number of Analyte Protons (N_a) | 1 |
| Internal Standard Integral (I_is) | 0.45 |
| Number of Internal Standard Protons (N_is) | 2 |
| Molar Mass of Analyte (M_a) | 236.28 g/mol |
| Molar Mass of Internal Standard (M_is) | 116.07 g/mol |
Purity (%w/w) = (1.00 / 1) * (2 / 0.45) * (236.28 / 116.07) * (8.15 / 18.52) * 99.7% = 98.9%
Trustworthiness and Self-Validation
The qNMR method described is inherently self-validating due to several key factors:
-
Traceability to SI Units: By using a certified internal standard with a purity traceable to the International System of Units (SI), the qNMR measurement itself becomes traceable.[6]
-
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, and precision.[11][12]
-
Internal Consistency: The use of multiple, well-resolved signals from the analyte for quantification should yield consistent purity values, providing an internal check on the accuracy of the measurement.
Visualization of the qNMR Workflow
Caption: Workflow for qNMR Purity Analysis.
Conclusion
¹H-qNMR spectroscopy provides a rapid, accurate, and reliable method for determining the purity of this compound. By following the detailed protocol and understanding the rationale behind the experimental choices, researchers can confidently implement this technique for routine quality control and in support of drug development activities. The inherent advantages of qNMR, particularly its status as a primary ratio method, make it an invaluable tool in the modern analytical laboratory.
References
-
Choosing the Right qNMR Internal Standard for Accurate and reproducible NMR Results. ResolveMass Laboratories Inc. Link
-
Quantitative NMR Spectroscopy. Acanthus Research Inc. Published June 24, 2022. Link
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Link
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Published September 22, 2025. Link
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Link
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Published December 29, 2025. Link
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis. Intertek. Link
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Link
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. Published online October 13, 2020. Link
-
Quantitative NMR Spectroscopy. University of Oxford. Link
-
What is qNMR and why is it important?. Mestrelab Research. Link
-
What is qNMR (quantitative NMR) ?. JEOL Ltd. Link
-
Let's try doing quantitative NMR. JEOL Ltd. Link
-
Stimuli Article (qNMR). US Pharmacopeia (USP). Link
-
Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Planta Medica. Published online August 7, 2025. Link
-
Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich. Link
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Published online April 12, 2025. Link
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. Link
-
qNMR: top tips for optimised sample prep. Manufacturing Chemist. Published February 21, 2019. Link
-
NMR acquisition parameters and qNMR. Nanalysis. Published June 21, 2021. Link
-
Best Practices in NMR Data Acquisition and Analysis. CASSS. Link
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Link
-
Validation of a Generic qHNMR Method for Natural Products Analysis. PMC - PubMed Central. Link
-
5-(4'-Methylbiphenyl-2-yl)-1-Trityl-1H-tetrazole. Pharmaffiliates. Link
-
5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole. PubChem. Link
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. Published online 2015. Link
-
This compound. LGC Standards. Link
-
5-(4-Methylphenyl)-1H-tetrazole - Optional[1H NMR] - Spectrum. SpectraBase. Link
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. rssl.com [rssl.com]
- 3. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis [intertek.com]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Central Role of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole in the Synthesis of Losartan Impurities
Abstract
This technical guide provides an in-depth analysis of the application of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole and its derivatives in the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist. Beyond its role as a key intermediate, this document elucidates its emergence as a process-related impurity and its utility in the targeted synthesis of other critical Losartan-related compounds. Detailed, field-tested protocols for the synthesis of key impurities are provided, aimed at researchers, process chemists, and quality control analysts in the pharmaceutical industry. The causality behind experimental choices is explained to empower users to not only replicate but also troubleshoot and adapt these methodologies.
Introduction: The Imperative of Purity in Losartan Synthesis
Losartan is a cornerstone in the management of hypertension, functioning by selectively blocking the AT1 receptor of angiotensin II, a potent vasoconstrictor. The synthetic pathway to this complex molecule is multi-step and, like any intricate chemical process, is susceptible to the formation of impurities. Regulatory bodies worldwide mandate stringent control over impurity levels in active pharmaceutical ingredients (APIs) to ensure patient safety and drug efficacy.[1] Understanding the origin, synthesis, and characterization of these impurities is therefore not merely an academic exercise but a critical component of drug development and manufacturing.
At the heart of several Losartan synthetic routes lies the biphenyl-tetrazole moiety. A key building block for this structure is this compound (also known as Losartan EP Impurity E) or its N-trityl protected form.[2] This intermediate is synthesized from 2-cyano-4'-methyl biphenyl and an azide source.[3] Inefficiencies in this conversion or subsequent steps can lead to this intermediate being carried through the process, ultimately crystallizing as an impurity in the final Losartan potassium salt.[4][5] This guide will explore the dual role of this compound: as an essential precursor and as a source of process-related impurities.
The Synthetic Nexus: Tracing Impurity Formation from the Biphenyl Tetrazole Core
The most common synthetic strategies for Losartan are convergent, involving the coupling of a sophisticated biphenyl-tetrazole fragment with a substituted imidazole moiety. The journey from this compound to Losartan is pivotal and presents several opportunities for impurity genesis.
The Trityl Protection and Bromination Step
To facilitate the subsequent alkylation reaction with the imidazole core, the tetrazole nitrogen is typically protected, often with a triphenylmethyl (trityl) group, yielding 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole.[6][7] The methyl group of this protected intermediate is then brominated, commonly using N-bromosuccinimide (NBS), to create the reactive benzylic bromide, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.[8] This is the key electrophile that will be coupled with the imidazole derivative.
Emergence of Process-Related Impurities
Several impurities can originate from this sequence:
-
Unreacted Starting Material (Losartan Impurity E): If the initial reaction to form the tetrazole ring from the corresponding nitrile is incomplete, or if the subsequent bromination and coupling steps are not driven to completion, the deprotected this compound can persist and be detected in the final API.[4] It has been reported at levels of approximately 0.10% by HPLC.[4]
-
Azido Impurity (AZBT): The use of sodium azide in the formation of the tetrazole ring introduces a potential hazard. If residual azide ions are present during the coupling of the brominated intermediate with the imidazole, they can compete as nucleophiles, leading to the formation of the mutagenic impurity 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT).[] This has prompted regulatory scrutiny and necessitates careful risk assessment.[]
-
Dimeric Impurities: Under certain conditions, particularly acidic environments used for deprotection, the hydroxymethyl group of one Losartan molecule can react with the tetrazole ring of another, leading to the formation of dimeric impurities.[10][11]
The following diagram illustrates the central role of the biphenyl-tetrazole intermediate in both the desired synthesis and impurity formation pathways.
Caption: Synthetic pathways originating from the biphenyl-tetrazole core.
Experimental Protocols
The following protocols are designed for the synthesis of key impurities for use as analytical standards. These procedures should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound (Losartan Impurity E)
This protocol outlines the formation of the tetrazole ring from the corresponding biphenyl nitrile.
Rationale: This reaction, known as a [2+3] cycloaddition, involves the reaction of a nitrile with an azide to form the stable tetrazole ring. The use of a Lewis acid like zinc bromide can catalyze the reaction. N,N-Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation.
Materials:
-
2-cyano-4'-methyl biphenyl
-
Sodium azide (NaN₃) - Caution: Highly toxic and explosive.
-
Zinc Bromide (ZnBr₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred solution of 2-cyano-4'-methyl biphenyl (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and zinc bromide (1.0 eq) under a nitrogen atmosphere.
-
Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water and acidify to pH 2-3 with aqueous HCl. This protonates the tetrazole ring and precipitates the product.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Protocol 2: Synthesis of 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT)
This protocol describes the synthesis of the azido impurity from the brominated intermediate, which is itself prepared from trityl-protected Impurity E.
Rationale: This synthesis proceeds via a nucleophilic substitution (SN2) reaction. The highly nucleophilic azide ion displaces the bromide from the benzylic position. The trityl group is used to protect the acidic proton of the tetrazole during the preceding bromination step and is subsequently removed.
Step A: Synthesis of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
-
Dissolve 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).
-
Reflux the mixture under irradiation with a UV lamp until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution and then water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude brominated product, which can often be used in the next step without further purification.
Step B: Synthesis and Deprotection to AZBT
-
Dissolve the crude 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (1.0 eq) in a polar aprotic solvent like DMF or acetone.
-
Add sodium azide (1.2 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC/HPLC.
-
Once the substitution is complete, the trityl group must be removed. Carefully add an acid (e.g., 10% hydrochloric acid in acetonitrile) to the reaction mixture.[4]
-
Stir at room temperature for 2-4 hours to facilitate deprotection.[4]
-
Neutralize the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the resulting crude product by column chromatography to isolate pure AZBT.
The workflow for synthesizing and isolating these impurities for use as reference standards is critical for accurate analytical method development.
Caption: Workflow for impurity isolation via preparative HPLC.
Data Presentation & Characterization
The synthesized impurities must be rigorously characterized to confirm their identity and purity for use as reference standards. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantification.[12]
Table 1: Key Analytical Data for Losartan and Related Impurities
| Compound Name | Synonym(s) | Molecular Formula | Molecular Weight ( g/mol ) | Typical Detection Method |
| Losartan | - | C₂₂H₂₃ClN₆O | 422.91 | HPLC, LC-MS |
| This compound | Losartan Impurity E; Biphenyl tetrazole analogue | C₁₄H₁₂N₄ | 236.27 | HPLC, LC-MS |
| 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole | AZBT | C₁₄H₁₁N₇ | 277.28 | LC-MS/MS |
| Trityl Losartan | N-Trityl Losartan | C₄₁H₃₇ClN₆O | 665.23 | HPLC, LC-MS |
Conclusion
This compound is a pivotal molecule in the world of Losartan synthesis. Its efficient conversion is paramount to achieving a high yield of the final API. However, its potential to persist as a process-related impurity or to be a precursor to other impurities like AZBT necessitates a thorough understanding of its chemistry. The protocols and insights provided in this guide are intended to equip pharmaceutical scientists with the knowledge to synthesize, identify, and control these impurities, ultimately ensuring the quality and safety of Losartan potassium. The self-validating nature of these protocols, grounded in established chemical principles, provides a trustworthy foundation for any laboratory engaged in the analysis or synthesis of Losartan and its related compounds.
References
-
Reddy, V.V., et al. (2010). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Antagonist. Asian Journal of Chemistry, 19, 3789-3796. Available at: [Link]
-
Satyanarayana, B., et al. (2011). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. Organic Chemistry: An Indian Journal, 7(1). Available at: [Link]
-
Awasthi, A., et al. (2014). The novel acid degradation products of losartan. Journal of Pharmaceutical and Biomedical Analysis, 88, 138-145. Available at: [Link]
-
Veeprho Laboratories Pvt. Ltd. Losartan Impurities and Related Compound. Available at: [Link]
- U.S. Patent No. 7,041,832. (2006). Processes for preparing losartan and losartan potassium.
-
Igboasoiyi, A. C., et al. (2025). Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. World Journal of Advanced Research and Reviews, 26(02), 3853–3857. Available at: [Link]
-
Nie, J., et al. (2006). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry, 18(4), 2669. Available at: [Link]
-
Pharmaffiliates. Losartan-impurities. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Chemical Supply Chains with 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. Available at: [Link]
- Chinese Patent No. CN102675294A. (2012). Method of synthesizing losartan and losartan intermediates.
Sources
- 1. ovid.com [ovid.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN102675294A - Method of synthesizing losartan and losartan intermediates - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis and Evaluation of Novel Antimicrobial Agents from 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] Tetrazole-containing compounds have emerged as a promising class of therapeutics due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, can act as a bioisostere for carboxylic acids, enhancing metabolic stability and receptor binding.[6][7][8]
The biphenyl scaffold is another privileged structure in medicinal chemistry, known to be a core component in various therapeutic agents.[3][6] The combination of the biphenyl and tetrazole moieties has led to the development of potent pharmacological agents.[3][6] This application note provides a detailed protocol for the synthesis of novel antimicrobial agents derived from 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole. We will explore the synthetic pathway, characterization, and antimicrobial evaluation of these promising compounds.
Rationale for the Molecular Design
The core structure, this compound, is a strategic starting point. The biphenyl group provides a rigid scaffold that can be functionalized to modulate lipophilicity and target interactions. The tetrazole ring at the ortho position of the biphenyl system has been shown to be crucial for the biological activity of some compounds, including metallo-β-lactamase inhibitors.[9][10] The methyl group at the 4'-position of the biphenyl ring can be a site for further chemical modification, such as bromination, to introduce a reactive handle for the attachment of various pharmacophores.[4][6] This allows for the creation of a library of derivatives with diverse chemical properties and potentially enhanced antimicrobial activity.
Synthesis of this compound Derivatives
The synthesis of the target compounds involves a multi-step process, beginning with the formation of the core tetrazole ring, followed by functionalization of the biphenyl moiety and subsequent coupling with various bioactive fragments.
Part 1: Synthesis of the Core Intermediate: this compound
The initial and crucial step is the synthesis of the 5-substituted-1H-tetrazole. A common and effective method is the [3+2] cycloaddition of an azide source with a nitrile.[7][11]
Protocol 1: Synthesis of this compound (3)
-
Materials:
-
4'-Methyl-biphenyl-2-carbonitrile (1)
-
Sodium azide (NaN₃)
-
Tri-n-butyltin chloride (Bu₃SnCl) or Zinc Bromide (ZnBr₂)
-
Dimethylformamide (DMF) or Toluene
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-Methyl-biphenyl-2-carbonitrile (1) (1 equivalent) in DMF.
-
Add sodium azide (1.5-2 equivalents) and a catalyst such as tri-n-butyltin chloride or zinc bromide (1.5 equivalents).[12]
-
Heat the reaction mixture at 100-120°C for 6-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add dilute hydrochloric acid to quench the reaction and precipitate the product.
-
Filter the solid precipitate, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound (3).
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[12]
-
Caption: Synthesis of the core tetrazole intermediate.
Part 2: Functionalization and Derivatization
With the core tetrazole in hand, the next phase involves introducing a reactive site for further diversification. This is typically achieved through benzylic bromination of the methyl group.
Protocol 2: Bromination of the Core Intermediate
-
Materials:
-
This compound (3)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend the tetrazole intermediate (3) (1 equivalent) in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN.
-
Reflux the mixture under inert atmosphere for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole (4).[6]
-
Protocol 3: Synthesis of Novel Antimicrobial Agents
The brominated intermediate (4) is a versatile precursor for synthesizing a library of derivatives by nucleophilic substitution with various amines, phenols, or other nucleophiles.
-
Materials:
-
5-(4'-Bromomethyl-biphenyl-2-yl)-1H-tetrazole (4)
-
Desired nucleophile (e.g., N-methylpiperazine, substituted anilines, heterocyclic amines)[6]
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile or DMF
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of the brominated intermediate (4) (1 equivalent) in acetonitrile, add the desired nucleophile (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature or gentle heat (50-60°C) for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final pure compound.
-
Characterize the final products by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.[6][13]
-
Caption: Functionalization and derivatization workflow.
Antimicrobial Activity Evaluation
A critical step in the drug discovery process is the evaluation of the synthesized compounds for their antimicrobial activity. This is typically done using standardized microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
-
Materials:
-
Synthesized tetrazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[14]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[3]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin or p-iodonitrotetrazolium violet (INT) solution (viability indicator)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds and standard drugs in the appropriate broth/medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive controls (microbes in broth without any compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
After incubation, add the viability indicator to each well and incubate for a further 2-4 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism (indicated by a color change).[12][13]
-
Caption: Workflow for antimicrobial screening.
Data Presentation and Interpretation
The results of the MIC testing should be tabulated for clear comparison of the antimicrobial activity of the different derivatives against various microbial strains.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Synthesized Tetrazole Derivatives
| Compound | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) |
| Derivative A | 16 | 8 | 64 | >128 | 32 |
| Derivative B | 4 | 2 | 32 | 64 | 8 |
| Derivative C | 8 | 4 | 128 | >128 | 16 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | 2 |
Structure-Activity Relationship (SAR) and Mechanism of Action
The analysis of the antimicrobial activity data in conjunction with the chemical structures of the synthesized derivatives allows for the elucidation of Structure-Activity Relationships (SAR). For instance, the nature of the substituent introduced in Protocol 3 can significantly influence the potency and spectrum of activity.
Further studies are necessary to determine the mechanism of action of the most potent compounds. Tetrazole derivatives have been reported to act through various mechanisms, including the inhibition of essential enzymes like DNA gyrase or by disrupting the microbial cell membrane.[5][15][16] Some biphenyl tetrazoles are known to inhibit metallo-β-lactamases, which could restore the efficacy of existing β-lactam antibiotics.[9][10][17]
Caption: Structure-Activity Relationship (SAR) considerations.
Conclusion and Future Directions
The synthetic protocols and evaluation methods outlined in this application note provide a robust framework for the discovery and development of novel antimicrobial agents based on the this compound scaffold. The modular nature of the synthesis allows for the generation of a diverse library of compounds for SAR studies. Promising lead compounds identified through this process should be further investigated for their mechanism of action, in vivo efficacy, and toxicological profiles to assess their potential as future therapeutic agents in the fight against infectious diseases.
References
-
Rao, A. et al. (2012). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica, 4(3), 933-941. [Link]
-
Al-Masoudi, N. A. et al. (2022). Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Molecules, 27(19), 6617. [Link]
-
Genc, N. et al. (2021). Synthesis, and docking studies of novel tetrazole-S-alkyl derivatives as antimicrobial agents. Journal of Molecular Structure, 1230, 129881. [Link]
-
Patel, P. N. & Karia, D. C. (2015). synthesis, characterization and anti-microbial activity of novel bipyenyl tetrazole derivatives. Chemistry & Biology Interface, 5(3), 163-172. [Link]
-
Sridhar, B. et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(10), 4153-4156. [Link]
-
Dai, L. et al. (2015). Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. MedChemComm, 6(1), 147-154. [Link]
-
Jebaratnam, J. A. et al. (2022). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results, 13(S8), 585-590. [Link]
-
Jadhav, S. D. et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 163-167. [Link]
-
Dofe, V. S. et al. (2018). Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives. Medicinal Chemistry Research, 27(1), 325-336. [Link]
-
Ghorbani-Choghamarani, A. & Norouzi, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
Patel, P. N. & Karia, D. C. (2015). synthesis, characterization and anti-microbial activity of novel bipyenyl tetrazole derivatives. Chemistry & Biology Interface, 5(3), 163-172. [Link]
-
Rao, A. et al. (2012). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica, 4(3), 933-941. [Link]
-
Toney, J. H. et al. (1999). Antibiotic sensitization using biphenyl tetrazoles as potent inhibitors of Bacteroides fragiris metallo-fklactamase. Chemistry & Biology, 6(7), 417-426. [Link]
-
MacCoss, M. et al. (1999). Structure-activity relationships of biphenyl tetrazoles as metallo-beta-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(18), 2741-2746. [Link]
-
Singh, S. et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-25. [Link]
-
Kumar, A. et al. (2023). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications, 10(6), 197-203. [Link]
-
Piatkowska, J. et al. (2018). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules, 23(8), 2056. [Link]
-
Rahi, V. et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(2), 42-53. [Link]
-
Rahi, V. et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(2), 42-53. [Link]
-
Toney, J. H. et al. (1999). Antibiotic sensitization using biphenyl tetrazoles as potent inhibitors of Bacteroides fragilis metallo-beta-lactamase. Chemistry & Biology, 6(7), 417-426. [Link]
-
Malik, M. A. et al. (2014). Biological activities importance of Tetrazole derivatives. European Academic Research, 1(12), 5225-5240. [Link]
Sources
- 1. isfcppharmaspire.com [isfcppharmaspire.com]
- 2. One moment, please... [isfcppharmaspire.com]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Antibiotic sensitization using biphenyl tetrazoles as potent inhibitors of Bacteroides fragilis metallo-beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of biphenyl tetrazoles as metallo-beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Modern Antihypertensives: 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole as a Precursor for Angiotensin II Receptor Blockers
Introduction: The Strategic Importance of a Core Moiety
In the landscape of cardiovascular therapeutics, the "sartans," or Angiotensin II Receptor Blockers (ARBs), represent a cornerstone in the management of hypertension and related conditions.[1] Their efficacy lies in the selective antagonism of the angiotensin II type 1 (AT1) receptor, a key player in the renin-angiotensin-aldosterone system (RAAS) that governs blood pressure regulation.[2][3] At the heart of the chemical synthesis of many of these blockbuster drugs, including valsartan, losartan, irbesartan, and candesartan, is the pivotal precursor: 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole . The biphenyl-tetrazole structure is crucial for the pharmacological activity of these drugs.[4] The tetrazole ring, in particular, acts as a bioisostere for a carboxylic acid group, contributing to the high affinity and specificity of ARBs for the AT1 receptor.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and utilization of this critical intermediate in the production of ARBs.
Mechanism of Action: How Angiotensin II Receptor Blockers Work
Angiotensin II receptor blockers exert their therapeutic effect by selectively inhibiting the binding of angiotensin II to the AT1 receptor.[2] This action blocks the downstream effects of angiotensin II, which include vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to elevated blood pressure.[1][3] The tetrazole moiety of the ARB molecule plays a critical role in its binding to the AT1 receptor, forming key interactions within the receptor's active site.[6][7]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for Angiotensin II Receptor Blockers (ARBs).
Synthesis of the Precursor: this compound
The synthesis of this compound is a critical first step in the production of many sartans. A clean and efficient method is the hydrothermal synthesis from 4'-methylbiphenyl-2-carbonitrile.[8]
Protocol: Hydrothermal Synthesis of this compound
This protocol is based on a high-yield, environmentally conscious hydrothermal method.[8][9]
Materials:
-
4'-methylbiphenyl-2-carbonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Ammonium fluoride (NH₄F)
-
Propane-1,2-diol
-
Deionized water
-
Hydrothermal synthesis reactor
Procedure:
-
In a hydrothermal synthesis reactor, combine 4'-methylbiphenyl-2-carbonitrile (1.2 equivalents), sodium azide (1 equivalent), ammonium chloride (1.5 equivalents), and ammonium fluoride (0.2 equivalents).
-
Add a mixed solvent of propane-1,2-diol and water.
-
Seal the reactor and heat to 165 °C. The reaction time should be optimized, but is typically several hours.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully open the reactor in a well-ventilated fume hood.
-
The product, this compound, can be isolated by simple post-processing, such as filtration and washing with water. This method can yield a product with 99% purity without the need for further recrystallization.[8]
Conversion of the Precursor to Angiotensin II Receptor Blockers
The following sections provide representative protocols for the synthesis of various sartans from this compound. For many of these syntheses, the tetrazole nitrogen is protected, commonly with a trityl group, to prevent side reactions.
Caption: General synthetic scheme for the conversion of the precursor to various sartans.
Protocol: Synthesis of Valsartan
The synthesis of valsartan involves the alkylation of an L-valine derivative with the brominated precursor, followed by acylation and deprotection.[3][6]
Materials:
-
5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole
-
L-valine methyl ester
-
Potassium carbonate
-
Acetonitrile
-
Valeryl chloride
-
Triethylamine
-
Dichloromethane
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Alkylation: React 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole with L-valine methyl ester in a suitable organic solvent like acetonitrile, in the presence of a base such as potassium carbonate.[3][10] Heat the mixture to facilitate the reaction.
-
Acylation: After the alkylation is complete, the intermediate is acylated using valeryl chloride in a solvent like dichloromethane with an organic base such as triethylamine.[6][10]
-
Deprotection and Hydrolysis: The trityl protecting group is removed by acid hydrolysis (e.g., with hydrochloric acid in acetone).[10] Subsequently, the methyl ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide.[10]
-
Work-up and Purification: The final product, valsartan, is isolated by adjusting the pH to precipitate the free acid, followed by filtration and purification, for example, by recrystallization.
Protocol: Synthesis of Losartan
The synthesis of losartan involves the coupling of the brominated precursor with a substituted imidazole derivative.[11]
Materials:
-
5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole
-
2-n-butyl-4-chloro-1H-imidazole-5-methanol
-
Sodium methoxide or other suitable base
-
N,N-dimethylformamide (DMF)
-
Hydrochloric acid
Procedure:
-
Coupling Reaction: Couple 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole with 2-n-butyl-4-chloro-1H-imidazole-5-methanol in a solvent such as DMF, using a base like sodium methoxide. This reaction forms trityl losartan.
-
Deprotection: The trityl group is cleaved from trityl losartan using an acid, such as hydrochloric acid in a solvent system like methanol/THF.[12]
-
Isolation and Purification: After deprotection, the pH is adjusted with a base, and the product is extracted and purified, often through crystallization, to yield losartan.[13]
Protocol: Synthesis of Irbesartan
The synthesis of irbesartan involves the reaction of the brominated precursor with a spiroimidazole derivative.[2][14]
Materials:
-
5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole
-
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one
-
Potassium hydroxide or other inorganic base
-
Toluene
-
Tetrabutylammonium hydrogensulfate (phase transfer catalyst)
-
Acid for deprotection
Procedure:
-
Alkylation: React 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole with 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This reaction can be carried out in a two-phase system (e.g., toluene and water) with a phase transfer catalyst like tetrabutylammonium hydrogensulfate and a base such as potassium hydroxide.[14]
-
Deprotection: The resulting trityl-protected irbesartan is then deprotected by acid hydrolysis to remove the trityl group.[12]
-
Purification: The crude irbesartan is purified by recrystallization from a suitable solvent to obtain the final product.
Protocol: Synthesis of Candesartan
The synthesis of candesartan from the brominated precursor is a multi-step process involving N-alkylation, reduction, cyclization, esterification, and deprotection.[1][15]
Materials:
-
5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole
-
Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate
-
Potassium carbonate
-
Acetonitrile
-
Reagents for reduction of the nitro group
-
Tetraethyl orthocarbonate
-
Reagents for esterification (e.g., 1-chloroethyl cyclohexyl carbonate)
-
Acid for deprotection
Procedure:
-
N-Alkylation: Alkylate ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate with 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole in a solvent like acetonitrile with a base such as potassium carbonate.[1]
-
Reduction and Cyclization: The nitro group of the resulting compound is reduced to an amine, which then undergoes cyclization with a reagent like tetraethyl orthocarbonate to form the benzimidazole ring.[1]
-
Esterification: The carboxylic acid group on the benzimidazole ring is esterified to form the cilexetil ester.
-
Deprotection: The trityl and Boc protecting groups are removed, typically in a single step with acid, to yield candesartan cilexetil.[16][17]
Analytical Methods for Quality Control
Robust analytical methods are essential to ensure the purity and quality of both the this compound precursor and the final ARB products.[4] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[18][19]
Typical HPLC Parameters for Analysis of Sartans
| Parameter | Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[18] |
| Mobile Phase | A mixture of a buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH 6.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[18] |
| Flow Rate | Typically 1.0 - 1.5 mL/min.[18] |
| Detection | UV detection at a wavelength around 220-230 nm.[18][19] |
| Temperature | Ambient or controlled (e.g., 25 °C). |
Other Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and confirmation of the synthesized compounds.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds, aiding in their identification.
-
High-Performance Thin-Layer Chromatography (HPTLC): A simple and rapid method for the simultaneous determination of multiple sartans.[20]
Conclusion
This compound is a fundamentally important building block in the synthesis of a major class of antihypertensive drugs. A thorough understanding of its synthesis and its conversion into various angiotensin II receptor blockers is crucial for researchers and professionals in the pharmaceutical industry. The protocols and analytical methods outlined in this guide provide a solid foundation for the efficient and high-quality production of these life-saving medications.
References
- Yuan, G., et al. (2013). Hydrothermal synthesis method of this compound. Chinese Chemical Letters, 24(9), 783-785.
- Reddy, P. P., et al. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug.
- Mao, Y., et al. (2012). Novel and practical synthesis of candesartan cilexetil.
- Niddam-Hildesheim, V., et al. (2006). Novel synthesis of irbesartan. U.S.
- Lifshitz-Liron, R., et al. (2008). Process for the preparation of valsartan. U.S.
- Wang, Z., et al. (2012). Synthesis method of valsartan.
-
Yuan, G., et al. (2013). Hydrothermal Synthesis Method of this compound. Request PDF. Available at: [Link]
- Perrey, D. A., et al. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Molecules, 15(3), 1483-1489.
- Kachave, R. N., et al. (2023). Advancements in analytical techniques for angiotensin receptor blockers: A comprehensive review. Current Pharmaceutical Analysis.
- Naka, T., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. Journal of Biological Chemistry, 270(5), 2235-2238.
- Bernotas, R. C., et al. (2013). Irbesartan. New Drug Approvals.
- Centrafarm B.V. (2006). A process for the synthesis of valsartan.
- Teva Pharmaceutical Industries Ltd. (2009). Process for preparation of Irbesartan. U.S.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2012). Method for preparing 5-(4'-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole.
- Teva Pharmaceutical Industries Ltd. (2006). Synthesis of irbesartan. U.S.
-
Solid-Phase Synthesis of 5-Biphenyl-2-yl-1H-tetrazoles - ACS Figshare. Available at: [Link]
- Cadila Healthcare Limited. (2013). One pot process for the preparation of candesartan. U.S.
- El-Gindy, A., et al. (2012). Two selective HPTLC methods for determination of some angiotensin II receptor antagonists in tablets and biological fluids.
- Hetero Drugs Limited. (2013). Losartan. New Drug Approvals.
- Suven Life Sciences Limited. (2011). Process for the preparation of losartan. U.S.
- El-Gindy, A., et al. (2011). Quantitative Determination of three Angiotensin-II-receptor Antagonists in Presence of Hydrochlorothiazide by RP-HPLC in their Tablet Preparations. International Journal of Pharmaceutical Sciences and Research, 2(7), 1736-1742.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2018). A kind of method for synthesizing high-purity losartan side chain TTBB.
- Teva Pharmaceutical Industries Ltd. (2006). Processes for preparing losartan and losartan potassium. U.S.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Preparation method of candesartan cilexetil.
- Czerwińska, K., & Pawłowski, A. P. (2008). Identification and determination of selected angiotensin II receptor antagonist group drugs by HPLC method. Acta Poloniae Pharmaceutica, 65(4), 411-417.
- Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.
-
PubChem. (n.d.). 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole. National Center for Biotechnology Information. Available at: [Link]
- Krka, Tovarna Zdravil, D.D., Novo Mesto. (2012). Process for the preparation of candesartan cilexetil. U.S.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. acgpubs.org [acgpubs.org]
- 3. US7378531B2 - Process for the preparation of valsartan - Google Patents [patents.google.com]
- 4. Advancements in analytical techniques for angiotensin receptor blockers: A comprehensive | EurekAlert! [eurekalert.org]
- 5. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]
- 6. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 7. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. html.rhhz.net [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 14. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 15. CN103304543A - Preparation method of candesartan cilexetil - Google Patents [patents.google.com]
- 16. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]
- 17. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL | Patent Publication Number 20120029201 | Patexia [patexia.com]
- 18. Quantitative Determination of three Angiotensin-II-receptor Antagonists in Presence of Hydrochlorothiazide by RP-HPLC in their Tablet Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Two selective HPTLC methods for determination of some angiotensin II receptor antagonists in tablets and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to the Solid-Phase Synthesis of Biphenyl Tetrazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the solid-phase synthesis (SPS) of biphenyl tetrazole libraries, a compound class of significant interest in drug discovery, most notably as angiotensin II receptor antagonists.[1][2][3][4] We will detail the strategic advantages of a solid-phase approach, outline the core chemical transformations, and provide validated, step-by-step protocols. The causality behind experimental choices, from resin selection to reaction conditions, is explained to empower researchers to adapt and troubleshoot the methodology. This document is intended to serve as a practical guide for chemists engaged in the generation of compound libraries for high-throughput screening and lead optimization.
Introduction: The Power of the Biphenyl Tetrazole Scaffold
The biphenyl tetrazole motif is a cornerstone of modern medicinal chemistry. Its prominence is largely due to its role as a "privileged structure," capable of binding to multiple receptor types. The most commercially successful examples are the "sartan" class of drugs, such as Losartan and Irbesartan, which are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure.[1][4] The tetrazole ring, with a pKa similar to a carboxylic acid, serves as a bioisosteric replacement that can enhance metabolic stability and cell permeability.[5]
The generation of diverse libraries around this core scaffold is a critical activity in the search for new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Solid-phase synthesis (SPS) offers a superior platform for this endeavor compared to traditional solution-phase chemistry. The key advantages of SPS include:
-
Simplified Purification: Intermediates remain attached to the insoluble resin, allowing for the removal of excess reagents and byproducts by simple filtration and washing.[6]
-
Use of Excess Reagents: Reactions can be driven to completion by using a large excess of solution-phase reagents, which are then easily washed away.[6]
-
Amenability to Automation: The repetitive nature of the wash and reaction cycles makes SPS ideally suited for automated synthesizers, enabling high-throughput library production.
This guide will focus on a robust and flexible SPS strategy involving a core sequence of resin immobilization, palladium-catalyzed biphenyl formation, and subsequent tetrazole ring construction.
The Core Synthetic Strategy: A Modular Approach
The solid-phase synthesis of a biphenyl tetrazole library can be dissected into four primary stages. This modular approach allows for the introduction of diversity at multiple points in the synthetic sequence.
Figure 1: High-level workflow for the solid-phase synthesis of biphenyl tetrazole libraries.
Part I: Resin and Linker Selection
The choice of solid support and linker is critical as it dictates the conditions for both immobilization and the final cleavage step, thereby influencing the compatibility of protecting groups used throughout the synthesis. For the synthesis of compounds with a C-terminal acid (or in this case, the tetrazole bioisostere), an acid-labile linker is most common.
Wang resin is a polystyrene-based support functionalized with a 4-hydroxymethylphenoxymethyl linker. It is widely used in solid-phase organic synthesis and peptide synthesis due to the stability of the ester linkage formed with the first building block and its susceptibility to cleavage under moderately acidic conditions (e.g., trifluoroacetic acid).[7] This allows for the use of acid-labile protecting groups like Boc (tert-butyloxycarbonyl) and Trityl (triphenylmethyl) during the synthesis.
| Resin Type | Linker Type | Cleavage Condition | C-Terminus | Key Advantages |
| Wang Resin | p-alkoxybenzyl alcohol | Moderate Acid (e.g., 50-95% TFA) | Carboxylic Acid | Widely used, compatible with Fmoc/Boc, mild cleavage.[7] |
| Merrifield Resin | Chloromethyl | Strong Acid (e.g., HF) | Carboxylic Acid | High stability, suitable for robust syntheses. |
| 2-Chlorotrityl Chloride Resin | Trityl | Very Mild Acid (e.g., 1-5% TFA) | Carboxylic Acid | Protects against racemization, very mild cleavage. |
Recommendation: For general library synthesis, Wang resin provides an excellent balance of stability and cleavage mildness, making it our primary recommendation.
Part II: Key On-Resin Reactions & Protocols
Step A: Immobilization of the First Building Block
The synthesis begins by anchoring the first aromatic component to the resin. This is typically a hydroxyphenyl nitrile derivative, where the nitrile will later be converted to the tetrazole.
Protocol 1: Esterification of 4-Hydroxy-3-methylbenzonitrile to Wang Resin
-
Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol/g loading) in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Activation Mixture Preparation: In a separate flask, dissolve 4-hydroxy-3-methylbenzonitrile (5 eq., 5.0 mmol), N,N'-Diisopropylcarbodiimide (DIC, 5 eq., 5.0 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 eq., 0.1 mmol) in anhydrous DCM/DMF (4:1, 10 mL).
-
Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), Methanol (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 2 hours. Wash as in step 4.
-
Drying: Dry the resin under high vacuum for at least 4 hours.
Step B: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, making it ideal for constructing the biphenyl core on the solid support.[8][9] It involves the reaction of an organoboron compound (boronic acid) with an aryl halide or triflate. For this library, the resin-bound component will be converted to a triflate, which then couples with a diverse set of arylboronic acids.
Figure 2: Reaction scheme for the on-resin Suzuki-Miyaura cross-coupling.
Protocol 2: On-Resin Suzuki Coupling
-
Triflate Formation: Swell the resin from Protocol 1 in anhydrous DCM (10 mL). Cool to 0°C. Add pyridine (5 eq.) followed by the slow, dropwise addition of triflic anhydride (Tf₂O, 3 eq.). Stir at 0°C for 2 hours. Wash the resin with DCM (5 x 10 mL).
-
Coupling Reaction: To the triflate-activated resin, add the arylboronic acid (Building Block B, 4 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.), and 2M aqueous sodium carbonate (Na₂CO₃, 8 eq.) in a solvent mixture of Toluene/Ethanol/Water (4:1:1, 10 mL).
-
Heating: Heat the reaction mixture at 80°C under a nitrogen or argon atmosphere for 12 hours with gentle agitation.
-
Washing: Cool the resin to room temperature. Drain the solvent. Wash the resin sequentially with the Toluene/Ethanol/Water mixture (2 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Step C: Formation of the Tetrazole Ring
The final on-resin transformation is the conversion of the nitrile group into the tetrazole ring. This is typically achieved via a [2+3] cycloaddition reaction with an azide source.[10][11] The use of zinc salts can catalyze this reaction in water, offering a greener alternative.[12] For subsequent manipulations or to avoid potential side reactions, the resulting tetrazole is often protected, for instance, with a trityl group.
Protocol 3: On-Resin Tetrazole Formation
-
Resin Swelling: Swell the biphenyl-nitrile resin from Protocol 2 in a mixture of 2-propanol and water (2:1, 10 mL).[1]
-
Cycloaddition: Add sodium azide (NaN₃, 10 eq.) and zinc bromide (ZnBr₂, 10 eq.) to the resin slurry.[1]
-
Heating: Heat the reaction mixture at reflux (approx. 90-100°C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by cleaving a small sample of resin and analyzing via LC-MS.
-
Washing: Cool the resin to room temperature. Drain the solvent. Wash thoroughly with water (5 x 10 mL), DMF (3 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Part III: Cleavage and Final Product Isolation
The final step is the liberation of the synthesized compounds from the solid support. For Wang resin, this is accomplished using a strong acid, typically trifluoroacetic acid (TFA). Scavengers are often included in the cleavage cocktail to capture reactive species (like carbocations) that are generated during the process, preventing side reactions with the product.[13]
Figure 3: Workflow for the cleavage and isolation of the final product.
Protocol 4: Cleavage from Wang Resin and Isolation
-
Preparation: Place the dried, final resin (approx. 100 mg) in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (2 mL). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).[13] Agitate the slurry at room temperature for 2-3 hours.
-
Filtration: Filter the mixture through a sintered glass funnel, collecting the filtrate. Wash the resin beads with a small amount of fresh TFA (2 x 0.5 mL).
-
Precipitation: Combine the filtrates and add the solution dropwise to a centrifuge tube containing cold diethyl ether (10-fold volume excess). A white precipitate of the crude product should form.
-
Isolation: Cool the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the pellet with cold ether once more.
-
Drying: Dry the crude product pellet under vacuum.
-
Purification & Analysis: Dissolve the crude product in a suitable solvent (e.g., DMSO or DMF) and purify by preparative reverse-phase HPLC. Characterize the final, purified compounds by LC-MS and NMR to confirm identity and purity.
Conclusion
The solid-phase synthesis strategy detailed in this application note provides a robust, efficient, and automatable platform for the generation of diverse biphenyl tetrazole libraries. By understanding the rationale behind the choice of resin and the key chemical transformations—Suzuki-Miyaura coupling and tetrazole cycloaddition—researchers can confidently apply and adapt these protocols. This methodology empowers drug discovery programs by accelerating the synthesis-test-analyze cycle, ultimately facilitating the identification of novel therapeutic candidates.
References
-
Sharpless, K. B., & Demko, Z. P. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
ChemHelpASAP. (2022). Tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394. [Link]
-
Aapptec. (n.d.). Cleavage from Wang Resin. [Link]
-
Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. The Journal of Organic Chemistry, 64(13), 4627–4637. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Balandaram, G. et al. (2017). Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors. Journal of Heterocyclic Chemistry, 54(5), 2845-2852. [Link]
-
Sagnou, M. et al. (2022). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules, 27(11), 3509. [Link]
-
Mata, J. et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 57. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Madasu, S. B. et al. (2012). An Efficient, Commercially Viable, and Safe Process for Preparation of Losartan Potassium, an Angiotensin II Receptor Antagonist. Organic Process Research & Development, 16(12), 2025-2030. [Link]
-
Yan, B. (Ed.). (2003). Analysis and Purification Methods in Combinatorial Chemistry. John Wiley & Sons. [Link]
-
Chen, Z. et al. (2016). Synthesis and evaluation of novel angiotensin II receptor 1 antagonists as anti-hypertension drugs. Bioorganic & Medicinal Chemistry, 24(9), 2017-2025. [Link]
-
Mavromoustakos, T. et al. (2011). Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. Molecules, 16(5), 4064-4099. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates. [Link]
-
Seki, M., & Nagahama, M. (2011). Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. The Journal of Organic Chemistry, 76(24), 10198-206. [Link]
-
Duncia, J. V. et al. (1990). The discovery of DuP 753, a potent, orally active nonpeptide angiotensin II receptor antagonist. Journal of Medicinal Chemistry, 33(5), 1312-1329. [Link]
-
Sagnou, M. et al. (2020). Rational Design and Synthesis of AT1R Antagonists. Molecules, 25(22), 5364. [Link]
-
Zlotos, D. P. (2008). Original loading and Suzuki conditions for the solid-phase synthesis of biphenyltetrazoles. Application to the first solid-phase synthesis of irbesartan. Tetrahedron Letters, 49(39), 5663-5665. [Link]
-
Sonawane, P. R. (2024). Efficient Synthesis of Losartan Potassium: An Improved Two-Step Method. i-manager's Journal on Chemical Sciences, 4(3), 43-47. [Link]
-
Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
Sources
- 1. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel angiotensin II receptor 1 antagonists as anti-hypertension drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole and its Derivatives
Welcome to the technical support center for the synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, a key intermediate in the production of olmesartan medoxomil. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during synthesis. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and purity of your final product.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific problems you might encounter during the synthesis and purification of this compound and its subsequent conversion to olmesartan medoxomil.
Issue 1: An Unexpected Peak Corresponding to Olmesartan Acid in HPLC Analysis
Question: I'm observing a significant peak in my HPLC chromatogram that corresponds to olmesartan acid, especially after the final deprotection or work-up steps. What is causing this, and how can I prevent it?
Answer:
The presence of olmesartan acid is a common issue and is almost always due to the hydrolysis of the medoxomil ester group.[1][2] Olmesartan medoxomil is a prodrug, and the ester is designed to be cleaved in vivo to release the active olmesartan acid.[3] However, this hydrolysis can also occur prematurely under certain laboratory conditions.
Causality:
-
pH Instability: The medoxomil ester is susceptible to both acidic and basic hydrolysis.[4] Exposure to strong acids or bases during work-up or purification can readily cleave the ester. The rate of hydrolysis is pH-dependent.[4][5]
-
Presence of Water: Residual water in solvents or reagents can contribute to hydrolysis, especially at elevated temperatures.
-
Enzymatic Cleavage: While less common in a purely synthetic setting, contamination with enzymes having esterase activity could also lead to hydrolysis.[6][7]
Troubleshooting Protocol:
-
Neutralize Carefully: During aqueous work-up, ensure that the pH is carefully adjusted to be near neutral (pH 6.5-7.5) before extraction. Avoid extremes in pH.
-
Use Anhydrous Solvents: For the final crystallization and isolation steps, use anhydrous solvents to minimize the presence of water.
-
Control Temperature: Perform extractions and solvent removal at the lowest practical temperature to reduce the rate of hydrolysis.
-
Minimize Reaction Times: For steps involving acidic or basic conditions (like deprotection of the trityl group), optimize the reaction time to ensure complete conversion without prolonged exposure that could lead to side reactions like hydrolysis.
Issue 2: Formation of N-Alkyl and Dimer Impurities
Question: My mass spectrometry data shows peaks that suggest the formation of N-alkylated or dimeric species. What are these, and how do they form?
Answer:
These impurities arise from side reactions on the tetrazole ring or the imidazole core. Two common examples are an N-Alkyl impurity from acetone and dimedoxomil impurities from excess alkylating agent.
A. 2-methyl-4-oxopentan-2-yl-protected olmesartan medoxomil (N-Alkyl Impurity)
-
Formation: This impurity is formed when the tetrazole nitrogen reacts with mesityl oxide.[8] Mesityl oxide can be generated in situ from the self-condensation of acetone, a common laboratory solvent, especially under acidic conditions.[8]
B. Dimedoxomil Impurities (N-1 and N-2 regioisomers)
-
Formation: These impurities, N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of olmesartan, are formed when a second medoxomil group is attached to one of the nitrogen atoms of the tetrazole ring.[9][10] This typically occurs when an excess of the medoxomil alkylating agent is used during the esterification step.[9]
Mitigation Strategies:
-
Solvent Selection: Avoid using acetone as a solvent in steps where acidic conditions are present, especially during the final deprotection and isolation of olmesartan medoxomil.[8] If acetone must be used, ensure the conditions are strictly neutral or basic.
-
Stoichiometric Control: Carefully control the stoichiometry of the medoxomil alkylating agent (4-chloromethyl-5-methyl-1,3-dioxolen-2-one) during the esterification of the imidazole carboxylic acid. Use of a minimal excess is recommended.
-
Purification: These impurities can often be removed by careful crystallization or chromatography.
Issue 3: Presence of Acetyl and Dehydro Impurities
Question: I have identified 4-acetyl, 5-acetyl, and dehydro olmesartan impurities. What are the sources of these process-related impurities?
Answer:
These are process-related impurities that can arise from specific side reactions during the synthesis of the imidazole portion of the molecule.[1]
-
4-acetyl and 5-acetyl olmesartan: These impurities can be formed from side reactions during the synthesis of the imidazole ring, particularly if there are unreacted starting materials or intermediates that can undergo acylation.[1]
-
Dehydro olmesartan: This impurity can be formed through a dehydration reaction of an intermediate, particularly under acidic conditions.[1]
Preventative Measures:
-
Purity of Intermediates: Ensure the purity of the starting materials and intermediates used in the synthesis of the imidazole core.
-
Reaction Condition Optimization: Tightly control reaction temperatures and times to prevent side reactions.
-
In-Process Controls: Implement in-process analytical checks (e.g., HPLC, TLC) to monitor the consumption of starting materials and the formation of impurities.
Issue 4: Potential for Mutagenic Azido Impurities
Question: I've read about concerns regarding azido impurities in sartan drugs. How is 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT) formed, and what are the risks?
Answer:
The formation of azido impurities like AZBT is a serious concern due to their potential mutagenicity.[][12]
Formation Pathway:
AZBT and similar impurities are typically formed when sodium azide, a reagent used to form the tetrazole ring, reacts with a halogenated intermediate, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. If the reaction conditions are not carefully controlled, or if there is residual halogenated starting material, the azide can displace the halide to form the azidomethyl impurity.
Risk Mitigation:
-
Control of Starting Materials: Ensure that the starting biphenyl derivative is free of residual halogenated impurities.
-
Reaction Quenching: After the tetrazole ring formation is complete, ensure that any residual azide is properly quenched before proceeding to the next step.
-
Trace Analysis: Employ highly sensitive analytical methods, such as LC-MS/MS, to detect and quantify any trace levels of azido impurities in the final product.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the synthesis of this compound?
The most critical parameters are temperature, reaction time, and the stoichiometry of reagents, particularly for the tetrazole formation step using sodium azide and for the subsequent alkylation steps. Over-alkylation or side reactions with residual reagents are common sources of impurities.
Q2: How can I effectively remove trityl group protecting the tetrazole?
The trityl group is typically removed under acidic conditions, for example, using acetic acid or hydrochloric acid in an appropriate solvent.[1] It is crucial to monitor the reaction to ensure complete deprotection without causing degradation of the desired product or hydrolysis of the medoxomil ester if it has already been introduced.
Q3: What analytical techniques are most suitable for impurity profiling of olmesartan and its intermediates?
A combination of techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for routine purity analysis and quantification of known impurities.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is essential for the identification of unknown impurities and for trace analysis of potentially genotoxic impurities like azido compounds.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for the structural elucidation of isolated impurities.[1][15]
Q4: Are there any specific impurities that arise from the Grignard reaction in the synthesis of the imidazole side chain?
Yes, a "methoxy impurity" has been reported to form during the Grignard reaction on the ethyl ester of imidazole, which is a key intermediate. This highlights the importance of stringent control over reaction conditions and the purity of reagents even in the early stages of the synthesis.
Summary of Common Impurities
| Impurity Name | Type | Common Source of Formation |
| Olmesartan Acid | Degradation/Process | Hydrolysis of the medoxomil ester.[1][2][4] |
| N-Alkyl Impurity | Process-Related | Reaction with mesityl oxide from acetone.[8] |
| Dimedoxomil Impurities | Process-Related | Over-alkylation with medoxomil chloride.[9][10] |
| 4-acetyl & 5-acetyl Olmesartan | Process-Related | Side reactions during imidazole synthesis.[1] |
| Dehydro Olmesartan | Process-Related | Dehydration of an intermediate.[1] |
| Azido Impurities (e.g., AZBT) | Process-Related | Reaction of sodium azide with halo-intermediates.[][12] |
| Methoxy Impurity | Process-Related | Side reaction during Grignard reaction. |
Visualizing Impurity Formation Pathways
Olmesartan Synthesis and Key Impurity Junctions
Caption: Synthetic pathway of olmesartan medoxomil and points of key impurity formation.
Troubleshooting Logic Flow for Impurity Identification
Caption: A logical workflow for identifying and addressing unknown impurities during synthesis.
References
-
Reddy, G. M., et al. (2011). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Semantic Scholar. [Link]
-
Reddy, G. M., et al. (2012). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Understanding and Controlling the Formation of an N-Alkyl Impurity in Olmesartan Medoxomil: A Derivative via Michael-Type Addition between Tetrazole and Mesityl Oxide In Situ Generated from Acetone. Organic Process Research & Development, 25(5), 1146–1152. [Link]
-
Gdańsk, M. U. of. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? Molecules, 20(12), 22255–22272. [Link]
-
Rasayan Journal of Chemistry. (2013). SYNTHESIS OF OLMESARTAN ACID IMPURITY OF OLMESARTAN MEDOXOMIL, ANTI-HYPERTENSIVE DRUG. [Link]
-
TSI Journals. (n.d.). identification-and-characterization-of-impurity-in-olmesartan-medoxomil-bulk-drug.pdf. [Link]
-
Pharmaffiliates. (n.d.). olmesartan medoxomil and its Impurities. [Link]
-
Dong, X., et al. (2021). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLOS ONE, 16(5), e0252187. [Link]
-
Der Pharma Chemica. (n.d.). Development and validation of new RP-HPLC method for determining impurity profiling in olmesartan medoxomil drug as well as in. [Link]
-
Ohno, M., et al. (2005). Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites. Drug Metabolism and Disposition, 33(12), 1911–1919. [Link]
-
Ishizuka, M., et al. (2013). Bioactivation of olmesartan medoxomil. Hydrolysis liberates its active metabolite, olmesartan, and generates a diketone. ResearchGate. [Link]
-
Chang, J.-S., et al. (n.d.). Hydrolysis of olmesartan medoxomil to olmesartan. ResearchGate. [Link]
-
National Institutes of Health. (2021). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. [Link]
-
Patel, R. A., et al. (2015). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Journal of Pharmaceutical Analysis. [Link]
-
National Institutes of Health. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. [Link]
-
National Institutes of Health. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 5. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? [mdpi.com]
- 10. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. ajpaonline.com [ajpaonline.com]
Technical Support Center: Purification of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
Welcome to the technical support guide for the purification of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole. This crucial intermediate, a cornerstone in the synthesis of angiotensin II receptor antagonists like Losartan and Olmesartan, often presents purification challenges that can impact the yield and purity of the final active pharmaceutical ingredient (API).[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurities present are almost always a direct result of the synthetic route employed. The most common synthesis involves a [3+2] cycloaddition between 4'-methylbiphenyl-2-carbonitrile and an azide source (e.g., sodium azide).[2][3]
Table 1: Common Impurities and Their Origins
| Impurity Name | Chemical Structure | Likely Origin | Recommended Primary Removal Method |
| 4'-methylbiphenyl-2-carbonitrile | Cc1ccc(cc1)c2ccccc2C#N | Unreacted starting material. | Acid-Base Extraction (remains in organic layer) |
| Sodium Azide (NaN₃) | N/A | Excess reagent from the cycloaddition step. Highly Toxic. | Aqueous workup and extraction. |
| Triphenylmethanol | c1(ccccc1)C(c2ccccc2)(c3ccccc3)O | Byproduct of trityl group deprotection, if the synthesis uses N-trityl protected tetrazole. | Acid-Base Extraction (remains in organic layer) |
| Isomeric Tetrazoles | N/A | Potential for alkylation or protection at different nitrogen atoms of the tetrazole ring.[4] | Chromatography or careful recrystallization. |
| Azido-methyl Impurities | C14H11N7 | Side reactions involving the azide source, particularly in sartan syntheses. These can be mutagenic.[] | Advanced chromatographic techniques. |
Q2: My crude product is a sticky solid or an oil. What is the best initial step?
An oily or non-crystalline crude product often indicates the presence of residual solvents or significant amounts of impurities that are depressing the melting point.
Expert Advice: Before attempting a complex purification, perform a trituration .
-
What it is: Trituration involves stirring the crude oil/solid with a solvent in which your desired product is insoluble (or poorly soluble), but the impurities are soluble.
-
Why it works: This "washes" the impurities away, often inducing the crystallization of your target compound.
-
Recommended Solvents: Start with a non-polar solvent like n-hexane or diethyl ether. Suspend your crude material in the solvent, stir vigorously for 15-30 minutes, and then collect the resulting solid by filtration. This simple step can dramatically improve the quality of your material before proceeding to more rigorous purification.
Q3: What is the most robust and scalable method for purifying this tetrazole?
For 5-substituted-1H-tetrazoles, the most effective and straightforward method is acid-base extraction .[2] This technique leverages the acidic nature of the tetrazole's N-H proton, which has a pKa similar to that of carboxylic acids.[2][6]
The Principle:
-
Basification: The crude mixture is dissolved in an organic solvent. By washing with an aqueous base (like sodium bicarbonate), the acidic tetrazole is deprotonated, forming a water-soluble salt. This salt migrates from the organic layer to the aqueous layer.
-
Separation: Neutral or non-acidic impurities, such as unreacted nitrile or triphenylmethanol, remain in the organic layer and are discarded.[7]
-
Acidification: The aqueous layer, now containing the purified tetrazole salt, is acidified. This re-protonates the tetrazole, causing it to become water-insoluble and precipitate out as a purified solid.[8][9]
This method is highly selective and avoids the need for chromatography in many cases, making it ideal for large-scale production.[2]
Experimental Protocols & Troubleshooting
Workflow 1: Purification via Acid-Base Extraction
This protocol is the recommended first-line approach for crude this compound.
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Toluene). Use approximately 10-15 mL of solvent per gram of crude material.
-
Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ pressure.
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the tetrazole. Combine all aqueous extracts.
-
Organic Wash (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring. Monitor the pH with litmus paper. Continue adding acid until the solution is acidic (pH ~2-3). A white precipitate of the purified tetrazole should form.
-
Isolation: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a cold non-polar solvent (like hexane) to aid in drying. Dry the purified solid under vacuum.
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrpc.com [ijrpc.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]
- 9. US20110184187A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Improved Yield of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole. This document is designed for researchers, chemists, and drug development professionals actively working on the synthesis of this critical pharmaceutical intermediate, a cornerstone for angiotensin II receptor antagonists like Losartan and Candesartan. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and yield improvement based on established chemical principles and field-proven insights.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is a two-stage process. First, the biphenyl scaffold is constructed, typically via a palladium-catalyzed cross-coupling reaction. Second, the tetrazole ring is formed from the nitrile group through a [3+2] cycloaddition with an azide source. Optimizing the overall yield requires careful control of both stages.
Overall Synthetic Workflow
The general path from commercially available starting materials to the final product is illustrated below. Each step presents unique challenges and opportunities for optimization.
Minimizing side reactions during the tritylation of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
Welcome to the technical support center for the tritylation of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, a critical intermediate in the synthesis of valuable pharmaceutical compounds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, minimize side reactions, and optimize product yield and purity. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common issues encountered during this synthetic step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the primary side reactions observed during the tritylation of this compound and how can they be minimized?
Answer:
The primary challenges in the tritylation of 5-substituted tetrazoles stem from the presence of two nucleophilic nitrogen atoms in the tetrazole ring (N1 and N2), leading to the formation of regioisomers. Additionally, other side reactions can occur depending on the reaction conditions.
Key Side Reactions:
-
Formation of the N1-trityl Isomer: While often a desired product in certain synthetic routes, controlling the regioselectivity to favor one isomer over the other is a common challenge. The alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 substituted products.[4][5][6]
-
Formation of the N2-trityl Isomer: The formation of the N2-trityl isomer is a significant competing reaction. The ratio of N1 to N2 isomers is influenced by factors such as the solvent, the nature of the counter-ion, and steric hindrance.[7][8]
-
Over-reaction (Bistritylation): Although less common due to the steric bulk of the trityl group, the formation of a bistritylated product is a possibility under harsh conditions or with an excess of the tritylating agent.
-
Hydrolysis of Trityl Chloride: Trityl chloride is susceptible to hydrolysis, especially in the presence of moisture, which leads to the formation of triphenylmethanol. This not only consumes the reagent but can also complicate purification.[9][10]
-
Formation of Triphenylmethanol: As mentioned above, this is a common byproduct from the hydrolysis of trityl chloride. Its presence can interfere with the crystallization of the desired product.
Strategies for Minimization:
To mitigate these side reactions, careful control of the reaction parameters is crucial. The following table summarizes key experimental choices and their underlying rationale.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous aprotic solvents (e.g., Acetone, Dichloromethane, THF) | Minimizes the hydrolysis of trityl chloride. The polarity of the solvent can also influence the N1/N2 selectivity.[3] |
| Base | Weak inorganic bases (e.g., NaHCO₃, K₂CO₃) or organic bases (e.g., Triethylamine, Pyridine) | Neutralizes the HCl generated during the reaction without promoting significant side reactions. Pyridine can also act as a catalyst.[11][12] |
| Temperature | 0-10°C during addition, followed by reaction at room temperature | Low initial temperature controls the exothermic nature of the reaction and minimizes the formation of byproducts. Subsequent warming to room temperature ensures reaction completion.[13] |
| Stoichiometry | Slight excess of the tetrazole substrate (e.g., 1.05-1.1 equivalents) | Ensures complete consumption of the trityl chloride, which can be more difficult to remove during purification. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | Prevents the ingress of atmospheric moisture, thereby reducing the hydrolysis of trityl chloride. |
Question 2: I am observing a mixture of N1 and N2 isomers. How can I influence the regioselectivity of the tritylation?
Answer:
Controlling the N1 versus N2 selectivity is a nuanced aspect of tetrazole chemistry. The outcome is a delicate balance of electronic and steric effects.
Understanding the Regioselectivity:
The tetrazole anion is an ambident nucleophile. The N1 position is generally considered more sterically hindered, especially with a bulky substituent at the C5 position. Conversely, the N2 position is more sterically accessible. However, the distribution of negative charge on the tetrazole ring also plays a critical role.
dot
Caption: Regioselectivity in Tetrazole Tritylation.
Practical Approaches to Influence Regioselectivity:
-
Solvent Choice: The choice of solvent can have a profound impact. Non-polar solvents tend to favor the formation of the N2 isomer, while polar aprotic solvents may favor the N1 isomer. This is attributed to the differential solvation of the tetrazolate anion.
-
Counter-ion Effects: The nature of the cation associated with the tetrazolate anion can influence the site of alkylation. For instance, using a sodium salt of the tetrazole may yield a different isomeric ratio compared to a triethylammonium salt.
-
Phase-Transfer Catalysis: The use of phase-transfer catalysts has been reported to regioselectively yield 5-substituted 2-trityltetrazoles.[7] This technique can be explored to favor the N2 isomer.
Question 3: My reaction is complete, but I am struggling with the purification of the tritylated product. What are the best practices for work-up and purification?
Answer:
Effective purification is key to obtaining a high-purity product. The main impurities to remove are unreacted starting materials, the alternative isomer, and triphenylmethanol.
Recommended Work-up and Purification Protocol:
-
Quenching: After the reaction is complete (monitored by TLC or HPLC), the reaction mixture is typically quenched. A common method is to add water or a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid and precipitate the product.
-
Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Crystallization/Chromatography:
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes. This is often effective at removing triphenylmethanol.
-
Column Chromatography: If crystallization does not provide the desired purity, or if separation of the N1 and N2 isomers is required, silica gel column chromatography is the method of choice. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
dot
Caption: General Purification Workflow.
Question 4: What are the key analytical techniques to characterize the final product and confirm the position of the trityl group?
Answer:
Thorough characterization is essential to confirm the structure and purity of your synthesized 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole.
Essential Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic signals for the biphenyl and trityl protons. Integration of these signals can help to confirm the structure.
-
¹³C NMR: Is particularly useful for distinguishing between the N1 and N2 isomers. The chemical shift of the tetrazole carbon (C5) is sensitive to the substitution pattern. Generally, the C5 signal in 2,5-disubstituted tetrazoles is deshielded (appears at a higher ppm) compared to the corresponding 1,5-disubstituted isomers.[14]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₃₃H₂₆N₄, Mol. Wt.: 478.59 g/mol ).[3][15][16][17][18]
-
High-Performance Liquid Chromatography (HPLC): Is crucial for determining the purity of the final product and for separating the N1 and N2 isomers.
-
Infrared (IR) Spectroscopy: Can provide information about the functional groups present in the molecule.
-
Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole is in the range of 166-169°C.[1]
By systematically addressing these common questions and implementing the recommended troubleshooting strategies, researchers can significantly improve the success rate of the tritylation of this compound, leading to higher yields and purity of this important pharmaceutical intermediate.
References
-
Reddy, K. L., & Kumar, N. S. (2006). Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. Chemical and Pharmaceutical Bulletin, 54(7), 1039-1041. [Link]
-
Kumar, A., & Akula, M. R. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 29. [Link]
-
Reynard, G., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(41), 19859-19866. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Triphenylmethyl chloride. [Link]
-
Jmiai, A., Guesmi, Z., El-Gharbi, R., & Ghedira, K. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 23(10), 2475. [Link]
-
PubChem. (n.d.). 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole. Retrieved from [Link]
-
LookChem. (n.d.). Cas 124750-53-4,5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. [Link]
Sources
- 1. Cas 124750-53-4,5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | lookchem [lookchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-53-4 [chemicalbook.com]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 9. US3577413A - Process of preparing tritylamines - Google Patents [patents.google.com]
- 10. Triphenylmethyl chloride - Wikipedia [en.wikipedia.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole | C33H26N4 | CID 10152019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. kmpharma.in [kmpharma.in]
- 18. (5-(4'-Methylbiphenyl-2-yl)-1-Trityl-1H-Tetrazole) - SRIRAMCHEM [sriramchem.com]
HPLC troubleshooting for the separation of sartan intermediates and impurities
Technical Support Center: HPLC Troubleshooting for Sartan Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of sartan intermediates and impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separations. As sartans are a critical class of antihypertensive drugs, ensuring the accuracy and reliability of their impurity profiling is paramount for regulatory compliance and patient safety.
This guide moves beyond simple checklists to provide in-depth explanations of the root causes of common chromatographic problems, empowering you to not only solve immediate issues but also to build more resilient analytical methods.
Section 1: Peak Shape Problems - The Foundation of Good Chromatography
An ideal chromatographic peak is a perfect Gaussian shape, but reality often presents us with asymmetries that can compromise resolution and integration accuracy.[1][2] Below, we address the most common peak shape distortions.
Q1: Why is my main sartan peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is arguably the most frequent issue in reversed-phase HPLC.[3] This is especially common for sartan compounds, many of which contain basic functional groups that can interact unfavorably with the stationary phase.
Core Causality: The primary cause of peak tailing for basic or ionizable compounds like sartans is secondary interactions with the silica backbone of the stationary phase.[1] Specifically, ionized silanol groups (-Si-O⁻) on the silica surface can interact strongly with protonated basic analytes, causing a portion of the analyte molecules to lag behind the main peak band, resulting in a tail.[1][2][4]
Troubleshooting & Solutions:
-
Mobile Phase pH Adjustment: This is the most powerful tool for controlling peak shape for ionizable compounds.[5][6] Sartans are acidic compounds, often with pKa values in the range of 3.0 to 5.0.[7][8][9] To minimize tailing, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure it is in a single, non-ionized form.[5] For sartans, a lower pH (e.g., pH 2.5-3.5) is typically used to suppress the ionization of both the acidic drug molecules and the surface silanol groups, thereby improving peak symmetry.[6][7]
-
Column Choice: Not all C18 columns are created equal.
-
High-Purity Silica: Modern columns are based on high-purity silica with minimal metal content, which reduces the acidity and activity of residual silanol groups.[4]
-
Endcapping: Use a column with robust endcapping, where the residual silanols are chemically bonded with a small silylating agent (like trimethylsilane) to shield them from interacting with analytes.[1]
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing (or fronting).[7][10] To diagnose this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, mass overload is the culprit.
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[1] Ensure all connections are made with minimal tubing length and appropriate internal diameters (e.g., 0.005").
Q2: My impurity peak is fronting. What does this indicate?
Peak fronting, where the first half of the peak is broad and sloped, is less common than tailing but points to a different set of problems.[3][5]
Core Causality: Fronting is often a symptom of column overload or poor sample solubility.[3][10] If the sample is injected in a solvent that is significantly stronger than the mobile phase, or if the analyte concentration exceeds its solubility in the mobile phase, the peak can become distorted and front.[10] Catastrophic column failure, such as a collapsed bed, can also cause severe fronting.[11]
Troubleshooting & Solutions:
-
Check Sample Solubility & Injection Solvent: The ideal injection solvent is the mobile phase itself or a weaker solvent.[12] Dissolving your sample in a strong solvent (e.g., 100% Acetonitrile) when your mobile phase starts at 10% Acetonitrile can cause severe peak distortion. If solubility is an issue, try reducing the sample concentration.
-
Reduce Injection Volume/Concentration: Similar to tailing, fronting can be caused by overloading the column.[5] Systematically decrease the injection volume or concentration to see if the peak shape normalizes.
-
Column Health: If fronting appears suddenly for all peaks, it could indicate a physical problem with the column, such as a void or collapsed bed at the inlet.[11] This is often accompanied by a sudden drop in backpressure. In this case, the column usually needs to be replaced.
Q3: All my peaks are splitting or appearing as doublets. What's wrong?
When all peaks in a chromatogram are split, the problem almost certainly occurs before the separation begins.[10][11]
Core Causality: This issue points to a disruption in the sample path at the head of the column.[11] The two most common causes are a partially blocked inlet frit or a physical void/channel in the column's packing material.[10][11] This causes the sample band to be split into two paths as it enters the column, resulting in doubled peaks for every analyte.
Troubleshooting Workflow:
// Node Definitions Start [label="All Peaks are Split", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckFrit [label="Is Inlet Frit Blocked?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ReverseFlush [label="Action: Reverse-flush column\n(disconnect from detector)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckVoid [label="Is there a void\nat column inlet?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ReplaceColumn [label="Action: Replace Column", fillcolor="#F1F3F4", fontcolor="#202124"]; SampleSolvent [label="Is sample solvent much\nstronger than mobile phase?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PrepareInMobilePhase [label="Action: Prepare sample\nin mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> CheckFrit; CheckFrit -> ReverseFlush [label="Yes"]; CheckFrit -> CheckVoid [label="No"]; ReverseFlush -> Resolved; CheckVoid -> ReplaceColumn [label="Yes"]; CheckVoid -> SampleSolvent [label="No"]; SampleSolvent -> PrepareInMobilePhase [label="Yes"]; SampleSolvent -> ReplaceColumn [label="No\n(Suspect other column damage)"]; PrepareInMobilePhase -> Resolved; ReplaceColumn -> Resolved; } } Caption: Decision tree for troubleshooting split peaks.
Section 2: Retention Time & Resolution Issues
Stable retention times are critical for peak identification, while adequate resolution is necessary for accurate quantification.
Q4: My retention times are drifting earlier or later during a long sequence. Why?
Retention time drift is a gradual, often unidirectional, change in elution times over a series of injections.[13][14] This can compromise automated data processing and method validity.
Core Causality: The most common causes relate to changes in the mobile phase composition, column temperature, or column equilibration.[13][15]
| Cause of Drift | Scientific Rationale & Explanation | Solution |
| Inadequate Column Equilibration | The stationary phase requires sufficient time to equilibrate with the mobile phase. If a run is started before equilibrium is reached, retention times will drift until the column is fully conditioned.[14][15] This is especially true for gradient methods or when using ion-pairing reagents. | Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase conditions before the first injection. Monitor the baseline until it is stable.[14] |
| Mobile Phase Composition Change | If using pre-mixed mobile phases, the more volatile solvent (e.g., acetonitrile) can selectively evaporate from the reservoir over time, increasing the aqueous content and causing retention times to drift later.[15][16] | Use an online mixer/proportioning valve on your HPLC system. If you must use pre-mixed bottles, keep them capped and prepare fresh mobile phase regularly. |
| Column Temperature Fluctuations | Retention in reversed-phase chromatography is highly sensitive to temperature. A change of just 1°C can alter retention times by 1-2%. If the lab's ambient temperature fluctuates, so will your retention times.[13][15] | Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30-40°C).[17][18] |
| Column Contamination | Strongly retained components from the sample matrix can build up on the column over time, altering the stationary phase chemistry and causing retention times to drift.[14][15] | Implement a robust sample preparation procedure. Use a guard column and change it regularly. Develop a column washing protocol to be run between sequences. |
| Slow System Leak | A small, non-obvious leak in the system can cause a drop in flow rate, leading to a gradual increase in retention times.[16] | Perform a systematic leak check, paying close attention to fittings around the pump heads, injector, and column. |
Q5: I have poor resolution between my sartan active and a critical impurity. How can I improve it?
Resolution is a measure of the separation between two adjacent peaks. A resolution value (Rs) of ≥ 1.5 is typically desired for baseline separation.[12] Improving resolution involves manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[19]
Strategies for Improving Resolution:
-
Optimize Selectivity (α): This is often the most effective approach.[12] Selectivity refers to the ability of the chromatographic system to "discriminate" between two analytes.
-
Change Mobile Phase pH: As sartans and their impurities are ionizable, small changes in pH can dramatically alter the charge state and, therefore, the relative retention of two compounds, improving selectivity.[6][20][21]
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns due to different solvent-analyte interactions, potentially resolving co-eluting peaks.[19]
-
Change Stationary Phase: If mobile phase optimization fails, changing the column to one with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) can provide a completely different selectivity profile.[7][19]
-
-
Increase Efficiency (N): Higher efficiency results in narrower, sharper peaks, which are easier to resolve.
-
Use Smaller Particle Size Columns: Moving from a 5 µm to a sub-3 µm or a solid-core particle column will significantly increase the number of theoretical plates (N) and improve resolution.[7][19]
-
Increase Column Length: Doubling the column length will increase resolution by a factor of ~1.4 (√2), but at the cost of longer run times and higher backpressure.[19]
-
Lower the Flow Rate: Reducing the flow rate can improve efficiency and enhance resolution, though it also increases analysis time.[18]
-
-
Optimize Retention Factor (k): Increasing the retention factor (how long an analyte is retained on the column) can improve the resolution of early eluting peaks.
-
Decrease Mobile Phase Strength: In reversed-phase, reducing the percentage of the organic solvent in the mobile phase will increase retention times (increase k) and can improve the separation of peaks that are eluting too close to the void volume.[19] An ideal k range is generally between 2 and 10.[12]
-
Section 3: Baseline & Extraneous Peak Issues
A clean, stable baseline is essential for detecting and quantifying low-level impurities.
Q6: I see "ghost peaks" in my blank injections, especially during a gradient run. Where are they coming from?
Ghost peaks are unexpected peaks that appear in a chromatogram, often during blank runs, and are not related to the injected sample.[22][23] They are a common problem in gradient elution.[22][24]
Core Causality: Ghost peaks are typically impurities that have been introduced into the system and are retained on the column under weak mobile phase conditions. During a gradient, as the solvent strength increases, these impurities are eluted as sharp or broad peaks.[24]
Troubleshooting Workflow for Ghost Peaks:
// Node Definitions Start [label="Ghost Peak Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IsolateA [label="Run Gradient with only\nMobile Phase A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsolateB [label="Run Gradient with only\nMobile Phase B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PeakPresentA [label="Peak Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PeakPresentB [label="Peak Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SourceA [label="Source: Contamination in\nMobile Phase A or\nassociated pump line", fillcolor="#F1F3F4", fontcolor="#202124"]; SourceB [label="Source: Contamination in\nMobile Phase B or\nassociated pump line", fillcolor="#F1F3F4", fontcolor="#202124"]; SourceSystem [label="Source: Contamination from\nAutosampler, injector port,\nor sample carryover", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> IsolateA; Start -> IsolateB; IsolateA -> PeakPresentA; IsolateB -> PeakPresentB; PeakPresentA -> SourceA [label="Yes"]; PeakPresentB -> SourceB [label="Yes"]; PeakPresentA -> PeakPresentB [label="No"]; PeakPresentB -> SourceSystem [label="No"]; } } Caption: Systematic isolation of ghost peak sources.
Common Sources & Prevention:
-
Mobile Phase Contamination: Use only high-purity, HPLC-grade solvents and fresh, purified water (e.g., Milli-Q).[25] Contaminants can leach from plastic containers or be present in low-quality reagents.
-
System Contamination: Impurities can build up in the autosampler, injection valve, or pump seals.[24] Ensure a rigorous system flushing and needle wash protocol is in place.
-
Sample Carryover: A highly concentrated sample from a previous injection can adsorb to surfaces in the injector and slowly bleed off in subsequent runs.[26] Optimize the needle wash solvent and increase the wash volume.
Experimental Protocols
Protocol 1: Systematic Column Wash Procedure
To be used when suspecting column contamination leading to high backpressure, ghost peaks, or retention time drift. (Note: Always disconnect the column from the detector before flushing with strong solvents).
-
Buffer Flush: Flush the column with 10 column volumes of your mobile phase without the buffer salt (e.g., if your mobile phase is 50:50 Acetonitrile:Phosphate Buffer, flush with 50:50 Acetonitrile:Water). This prevents buffer precipitation.
-
Aqueous Flush: Flush with 10 column volumes of 100% HPLC-grade water.
-
Organic Flush (Non-polar contaminants): Flush with 20 column volumes of 100% HPLC-grade Acetonitrile or Methanol.
-
Strong Solvent Flush (Strongly retained contaminants): For severe contamination on a C18 column, flush with 10-20 column volumes of Isopropanol (IPA).
-
Re-equilibration: Flush with the initial mobile phase conditions for at least 20 column volumes, or until the backpressure and baseline are stable, before proceeding with analysis.
References
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- uHPLCs. (2025, July 26). Retention Time Drift in HPLC: Causes, Corrections, and Prevention.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
- Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It.
- LabVeda. (2024, April 24). Drifting HPLC Peak Retention Times.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
- Benchchem. (n.d.). Optimization of HPLC parameters for improved separation of valsartan impurities.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Ovid. (n.d.). Combined effect of polarity and pH on the chromatographic behavior of some angiotensin II receptor antagonists and optimization.
- Demiralay, E. C., Cubuk, B., Ozkan, S. A., & Alsancak, G. (2010). Combined effect of polarity and pH on the chromatographic behavior of some angiotensin II receptor antagonists and optimization of their determination in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 475-482.
- ResearchGate. (2025, August 7). Combined effect of polarity and pH on the chromatographic behavior of some angiotensin II receptor antagonists and optimization of their determination in pharmaceutical dosage forms | Request PDF.
- PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
- ResearchGate. (2025, August 5). pK(a) determination of angiotensin II receptor antagonists (ARA II) by spectrofluorimetry.
- ResearchGate. (2020, January 27). Tech Briefs: Separation and Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances.
- YouTube. (2025, December 27). Resolution in HPLC & how to improve? 5 most important parameters to improve resolution.
- ResearchGate. (n.d.). Chemical structure of losartan potassium | Download Scientific Diagram.
- ResearchGate. (n.d.). Molecular structure of Valsartan with highlighted protonation centers A....
- AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
- Biorelevant.com. (n.d.). Ghost peak formation during analysis.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (2025, July 2). How To Identify Ghost Peaks in U/HPLC.
- Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- uHPLCs. (2025, January 21). Troubleshooting Ghost Peak Problems in HPLC Systems.
- Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
Sources
- 1. chromtech.com [chromtech.com]
- 2. waters.com [waters.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 15. labveda.com [labveda.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. Combined effect of polarity and pH on the chromatographic behavior of some angiotensin II receptor antagonists and optimization of their determination in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 23. uhplcs.com [uhplcs.com]
- 24. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 25. biorelevant.com [biorelevant.com]
- 26. researchgate.net [researchgate.net]
Overcoming emulsion issues during the workup of tetrazole synthesis reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for resolving challenging workups in tetrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stable emulsions during the isolation and purification of tetrazole compounds. Here, we provide in-depth, field-proven troubleshooting strategies and frequently asked questions to help you achieve clean phase separation and maximize your product yield.
Frequently Asked Questions (FAQs)
Q1: Why are tetrazole synthesis reactions so prone to forming emulsions during workup?
This is a common and excellent question. The tendency to form stable emulsions arises from a combination of factors inherent to the typical [3+2] cycloaddition reaction between an azide and a nitrile:
-
Surfactant-like Nature of the Product: The tetrazole ring itself is highly polar and capable of hydrogen bonding, while the substituent (often an aryl or alkyl group) is nonpolar. This amphiphilic nature allows the tetrazole product to act as a surfactant, stabilizing the interface between the organic and aqueous layers.
-
High-Boiling Polar Solvents: Many tetrazole syntheses employ high-boiling, water-miscible solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][2] During aqueous workup, incomplete removal of these solvents can increase the mutual solubility of the organic and aqueous phases, preventing a sharp interface from forming.
-
Presence of Finely Divided Solids: Unreacted inorganic salts (e.g., sodium azide, zinc chloride, ammonium chloride) or microscopic precipitates of the protonated tetrazole product can accumulate at the phase interface.[3][4] These fine particulates can physically stabilize an emulsion, a phenomenon known as a Pickering emulsion.
-
Phase-Transfer Catalysts (PTCs): If your synthesis utilizes a phase-transfer catalyst (e.g., a quaternary ammonium salt), you are intentionally adding a potent surfactant to the mixture.[5][6][7] While beneficial for the reaction, PTCs are a primary cause of intractable emulsions during extraction.
-
Acid-Base Chemistry: The workup for 5-substituted-1H-tetrazoles often involves acidification to protonate the tetrazole ring, followed by extraction.[3] This can create salts that have surfactant properties, further complicating the separation.
Troubleshooting Guide: Breaking a Persistent Emulsion
You've completed your reaction, proceeded to the aqueous workup, and are now faced with a stubborn, milky interface in your separatory funnel that refuses to resolve. This guide provides a systematic, tiered approach to breaking that emulsion.
Workflow for Emulsion Resolution
The following diagram outlines a logical progression of techniques to apply when faced with an emulsion. Start with the simplest, least invasive methods and proceed to more robust techniques as needed.
Caption: A step-by-step decision tree for resolving emulsions.
Comparison of Emulsion-Breaking Techniques
The table below summarizes the primary methods detailed in this guide, outlining their mechanisms, advantages, and limitations to help you make an informed choice.
| Technique | Principle of Action | Advantages | Disadvantages | Best For |
| Brine Wash | Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components ("salting out").[8][9][10] | Simple, fast, and inexpensive. Removes excess water from the organic layer. | May not be effective for highly stable emulsions stabilized by solids or potent surfactants. | General-purpose first attempt for most common emulsions. |
| Celite® Filtration | Physically removes fine solid particulates that stabilize the emulsion interface.[9][11] | Highly effective for emulsions caused by suspended solids (Pickering emulsions). Chemically inert.[11] | Requires an additional filtration step. Can be slow if solids clog the filter pad. | Opaque, thick emulsions, especially after acidification steps that may have caused precipitation. |
| Centrifugation | Applies a strong mechanical g-force to accelerate the separation of immiscible liquids based on density differences.[12][13] | Very powerful and effective for breaking even the most stubborn emulsions.[8][14] | Requires access to a centrifuge with appropriate tubes. May not be practical for very large volumes. | Small- to medium-scale reactions with highly persistent emulsions where other methods have failed. |
| Solvent Addition | Alters the polarity and solvency of the organic phase, disrupting the intermolecular forces that stabilize the emulsion.[8][15] | Can be effective if the right solvent is chosen. | May complicate solvent removal later. Adding too much can dilute the product significantly. | Emulsions where the organic solvent has a polarity close to that of the aqueous phase. |
Detailed Experimental Protocols
Q2: I have an emulsion. What is the first thing I should try? (Protocol: Brine Wash)
Causality: Adding a saturated solution of sodium chloride (brine) dramatically increases the polarity of the aqueous layer.[10] This has two beneficial effects: 1) It decreases the solubility of your organic product and other organic-soluble impurities in the aqueous phase, forcing them into the organic layer (a phenomenon known as "salting out").[11] 2) It increases the density difference between the two layers, which can help them separate more readily.
Step-by-Step Protocol:
-
Ensure the stopcock of your separatory funnel is closed and it is securely clamped.
-
Prepare a saturated aqueous solution of NaCl (brine).
-
Add a volume of brine to the separatory funnel approximately 10-20% of the total volume of the emulsion.
-
Stopper the funnel, invert it, and vent immediately.
-
Instead of vigorous shaking, gently rock or invert the funnel 5-10 times. This minimizes re-emulsification while allowing the salt to distribute.
-
Place the funnel back on the ring clamp and remove the stopper.
-
Allow the layers to stand for 5-15 minutes. In many cases, a sharp interface will now form.
Q3: The brine wash didn't work. The emulsion looks thick and opaque. What's next? (Protocol: Filtration through Celite®)
Causality: Thick, opaque emulsions are often stabilized by finely divided solid particles that armor the droplets of the dispersed phase, preventing them from coalescing.[11] Celite®, a form of diatomaceous earth, is a chemically inert filter aid composed of porous silica particles.[16] By passing the entire emulsified mixture through a packed pad of Celite®, you physically trap these microscopic solids, thereby destabilizing and breaking the emulsion.[11]
Step-by-Step Protocol:
-
Select a Büchner or fritted glass funnel appropriate for the volume of your mixture.
-
Place a piece of filter paper (if using a Büchner funnel) that covers all the holes.
-
Add a 1-2 cm thick layer of Celite® to the funnel.
-
Wet the Celite® pad with the pure organic solvent you are using for the extraction (e.g., ethyl acetate, DCM) and apply gentle vacuum to compact the pad. Ensure the surface is flat and free of cracks.
-
Release the vacuum and carefully pour the entire emulsified mixture onto the center of the Celite® pad.
-
Re-apply the vacuum. The filtrate collected in the flask should be a clear, biphasic mixture.
-
Rinse the original flask and the Celite® pad with a small amount of fresh organic solvent to ensure complete transfer of your product.
-
Transfer the filtrate back to a clean separatory funnel to separate the now distinct aqueous and organic layers.
Q4: I've tried everything else and I still have an emulsion. Is there a definitive method? (Protocol: Centrifugation)
Causality: An emulsion is a kinetically stable, but thermodynamically unstable, mixture.[17] Centrifugation applies a powerful centrifugal force—many times the force of gravity—that dramatically accelerates the natural process of sedimentation.[12][13] This force is strong enough to overcome the stabilizing forces at the phase interface, compelling the denser liquid to migrate to the bottom of the tube and the less dense liquid to the top, resulting in a clean separation.[14]
Step-by-Step Protocol:
-
Select appropriate centrifuge tubes that are compatible with your solvents and can be properly balanced.
-
Carefully pour or pipette the emulsified mixture into the centrifuge tubes.
-
Create a balance tube with an equivalent weight using water or a waste solvent.
-
Place the tubes in the centrifuge rotor in a balanced configuration.
-
Centrifuge the mixture at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.
-
Allow the centrifuge to come to a complete stop before opening.
-
Carefully remove the tubes. You should observe two distinct, clear layers.
-
Use a pipette to carefully remove the top layer, or to remove the bottom layer if using a conical-bottom tube.
References
- 1. rsc.org [rsc.org]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. iajpr.com [iajpr.com]
- 8. youtube.com [youtube.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Workup [chem.rochester.edu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. corning.com [corning.com]
- 14. dolphincentrifuge.com [dolphincentrifuge.com]
- 15. biotage.com [biotage.com]
- 16. imerys.com [imerys.com]
- 17. quora.com [quora.com]
Technical Support Center: Selective Crystallization of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole Isomers
Welcome to the technical support center dedicated to the selective crystallization of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole isomers. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for isolating specific isomers and polymorphs of this critical pharmaceutical intermediate, a key precursor to sartan-class drugs.[1]
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the complex challenges encountered during experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the crystallization of this compound.
Question 1: I've cooled my saturated solution, but no crystals are forming. What's happening and what should I do?
Answer:
This is a common issue indicating that the solution has not reached the necessary level of supersaturation for spontaneous nucleation, or that there's a kinetic barrier to crystal formation.[2][3]
Underlying Causes & Solutions:
-
Insufficient Supersaturation: You may have used too much solvent. The concentration of the solute is below its saturation point at the current temperature.
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[3] Once a small amount of solvent has been removed, allow the solution to cool again. Be cautious not to evaporate too much, as this can lead to rapid, impure crystallization.
-
-
High Nucleation Barrier: The energy barrier for the initial formation of a crystal nucleus has not been overcome.
-
Solution 1: Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the solution's meniscus.[3][4] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seeding: Introduce a tiny, pure crystal of the desired isomer (a "seed crystal") into the solution.[2][3][4] This provides a template for other molecules to deposit onto, bypassing the initial nucleation barrier. This is a highly effective method for targeting a specific polymorph.
-
Solution 3: Further Cooling: If cooling to 0°C in an ice bath is ineffective, consider using a colder bath, such as a dry ice/acetone slurry, to further decrease the isomer's solubility.[3]
-
Question 2: My compound is separating as an oil instead of forming solid crystals. How can I prevent "oiling out"?
Answer:
"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a supersaturated liquid phase instead of an ordered solid crystal lattice.[3] This is often due to high impurity levels, excessively rapid cooling, or an inappropriate solvent choice.
Underlying Causes & Solutions:
-
Rapid Cooling: If the solution is cooled too quickly, molecules do not have sufficient time to orient themselves into a crystal lattice.
-
Solution: Reheat the solution until the oil completely redissolves (you may need to add a small amount of additional solvent).[3] Then, slow down the cooling process significantly. Insulating the flask with glass wool or placing it within a larger beaker of warm water (a makeshift water bath) will allow for gradual cooling, promoting orderly crystal growth.[5]
-
-
Inappropriate Solvent: The boiling point of your solvent might be too high, or its polarity may be unsuitable, leading to a situation where the solute "melts" out of solution before it can crystallize.
-
Solution: Switch to a solvent with a lower boiling point or different polarity. Using a mixed-solvent system can be highly effective.[4] Dissolve the compound in a "good" solvent where it is highly soluble, then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes slightly cloudy (the cloud point).[4][6] Gently heat to clarify and then cool slowly.
-
-
Presence of Impurities: Impurities can disrupt the crystallization process and depress the melting point of the solute-solvent mixture.
-
Solution: Consider a preliminary purification step, such as column chromatography, to remove significant impurities before attempting crystallization.[3]
-
Question 3: My crystallization is happening too quickly, resulting in a fine powder or small, poorly-formed crystals. How can I improve crystal quality?
Answer:
Rapid crystallization, often called "crashing out," traps impurities and solvent within the crystal lattice, which negates the purification aspect of the technique.[5] The goal is slow, controlled crystal growth to ensure the selective incorporation of only the desired isomer.
Underlying Causes & Solutions:
-
Excessive Supersaturation: The solution is too concentrated, or the temperature was dropped too suddenly.
-
Solution 1: Increase Solvent Volume: Re-dissolve the solid by heating and add a small, measured amount of additional hot solvent (e.g., 5-10% more).[5] This slightly reduces the supersaturation level, allowing the solution to cool for a longer period before nucleation begins, giving larger, purer crystals more time to grow.
-
Solution 2: Controlled Cooling: Avoid placing a hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated if necessary, before proceeding to lower temperatures.
-
-
Anti-Solvent Added Too Quickly: In anti-solvent crystallization, rapid addition of the "poor" solvent creates localized areas of extremely high supersaturation.[7]
-
Solution: Add the anti-solvent dropwise with vigorous stirring to ensure it disperses evenly.[6] This maintains a more uniform level of supersaturation throughout the solution, promoting controlled crystal growth.
-
Frequently Asked Questions (FAQs)
Question 4: What are the most critical factors for selectively crystallizing one isomer of this compound over another?
Answer:
Selective crystallization hinges on exploiting subtle differences in the physicochemical properties of the isomers. The key factors are:
-
Solubility Differential: The isomers will likely have slightly different solubility profiles in a given solvent or solvent mixture. The entire strategy is based on creating conditions where one isomer is supersaturated and crystallizes while the other remains in solution. This is highly dependent on the choice of solvent and temperature.
-
Thermodynamic vs. Kinetic Control: One isomer may be the thermodynamically more stable form, while another may crystallize faster under kinetic control.
-
Thermodynamic Control: Achieved through slow cooling, prolonged equilibration times, and using solvents where both isomers have reasonable solubility. This favors the formation of the most stable crystal lattice.
-
Kinetic Control: Favored by rapid cooling or fast anti-solvent addition. This can sometimes be used to isolate a metastable polymorph that forms more quickly.[8]
-
-
Solvent-Solute Interactions: The way solvent molecules interact with the functional groups of the tetrazole and biphenyl rings can influence which isomer is more stable in solution versus in the crystal lattice.[9] Solvents that form specific interactions (e.g., hydrogen bonds) with one isomer can stabilize it in solution, allowing the other to crystallize.
Question 5: How do I strategically select a solvent system for separating these isomers?
Answer:
Solvent selection is arguably the most critical step and requires a systematic approach. The ideal single solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[10][11] For separating isomers, a mixed-solvent system is often more powerful.
Solvent Selection Workflow:
-
Initial Screening: Test the solubility of your isomer mixture in a range of common solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).[12]
-
Identify a "Good" Solvent: Find a solvent that dissolves the compound completely when hot.
-
Identify a "Poor" Solvent (Anti-Solvent): Find a solvent in which the compound is nearly insoluble, even when hot. This solvent must be miscible with the "good" solvent.[2]
-
Optimize the Ratio: Dissolve the compound in a minimal amount of the hot "good" solvent. Add the "poor" solvent dropwise until turbidity persists. Add a drop or two of the "good" solvent to re-clarify, then cool slowly. This is the basis of anti-solvent crystallization.[6][13]
| Solvent Type | Examples | Role in Isomer Separation |
| Protic Solvents | Water, Ethanol, Isopropanol | Can form hydrogen bonds with the tetrazole ring, potentially creating different solvation shells around isomers.[14] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Interact via dipole-dipole forces; their differing ability to solvate the biphenyl and tetrazole moieties can be exploited. |
| Aprotic Nonpolar | Hexane, Cyclohexane, Toluene | Primarily interact through van der Waals forces. Often used as anti-solvents to reduce the overall solubility of the polar tetrazole compound.[15] |
Question 6: What is the role of seeding, and how do I prepare and use seed crystals effectively?
Answer:
Seeding is a powerful technique to control crystallization by providing a pre-existing crystal surface, bypassing the stochastic nature of primary nucleation.[4] In isomer separation, it is crucial for selectively crystallizing a desired polymorph or isomer.[15]
Protocol for Seeding:
-
Obtain/Prepare Seed Crystals: The primary challenge is obtaining a pure crystal of the desired isomer. This might be from a previous successful (perhaps lucky) crystallization, or by intentionally forcing a small batch to crystallize rapidly and then purifying a single crystal.
-
Prepare the Supersaturated Solution: Dissolve the isomer mixture in the chosen solvent system and cool it to a temperature where it is supersaturated but has not yet started to crystallize spontaneously.
-
Introduce the Seed: Add one or a few tiny, well-formed seed crystals to the solution.
-
Allow for Growth: Let the solution stand undisturbed at a constant temperature. The molecules of the same isomer in solution will deposit onto the seed crystal, leading to its growth, while the other isomer remains in the mother liquor.
A patent for losartan potassium crystallization highlights a process using anti-solvent addition combined with "massive seeding" to control crystal morphology and properties, demonstrating its industrial relevance.[15][16][17]
Visualized Workflows and Protocols
General Workflow for Selective Crystallization
Caption: A general workflow for isolating isomers via crystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common crystallization issues.
References
- Technical Support Center: Refinement of Crystallization Methods for Isomer Separation - Benchchem.
- Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives - Benchchem.
- Using AntiSolvent for Crystallization - Mettler Toledo.
- Technical Support Center: [1,1'-Biphenyl]-2,2',3,3'-tetrol Crystallization - Benchchem.
- Crystallization - Organic Chemistry at CU Boulder.
- Crystallization process guide | industrial use - ANDRITZ GROUP.
- EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents.
- Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PMC - NIH.
- (PDF) Synthesis, Crystal Structure and Characterisation of two Crystals of 5-[4′-(bromomethyl)biphenyl-2-yl]-2-trityl-2 H -tetrazole - ResearchGate.
- Special Issue : Anti-Solvent Crystallization - MDPI.
- WO1998018787A1 - Process for the crystallization of losartan - Google Patents.
- “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- Antisolvent Crystallization - RM@Schools.
- 1 3.3. CRYSTALLIZATION.
- Recycling of active pharmaceutical ingredients Metformin hydrochloride and Losartan potassium from expired medications and crystal structure of a new Losartan polymorphic form - PubMed.
- Crystallization - Wikipedia.
- Guide for crystallization.
- Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles - ResearchGate.
- US7332612B2 - Amorphous and crystalline forms of losartan potassium and process for their preparation - Google Patents.
- Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging.
- Step-by-Step Crystallization Shows Organic Crystals' Amorphous Side - Chemistry | Weizmann Wonder Wander - News, Features and Discoveries.
- Polymorphism in early development: The account of MBQ-167 - PMC - NIH.
- JP2000504343A - Losartan crystallization method - Google Patents.
- SK282875B6 - Process for crystallisation of losartan - Google Patents.
- Synthesis and characterization of some novel tetrazole liquid crystals - ResearchGate.
- Polymorphism in Crystals - MDPI.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- A Different View of Solvent Effects in Crystallization - MDPI.
- Crystallisation thermodynamics - UL Research Repository - University of Limerick.
- (PDF) Crystal Polymorphism in Pharmaceutical Science - ResearchGate.
- 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole - PubChem.
- 5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazole - Sigma-Aldrich.
- Hydrothermal synthesis method of this compound.
- 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole - Echemi.
- Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative | Request PDF - ResearchGate.
- Strategy for control of crystallization of polymorphs - ResearchGate.
- Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study - MDPI.
- Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400 - NIH.
- Hydrothermal Synthesis Method of this compound | Request PDF.
- Crystallisation of Polymorphs: Thermodynamic Insight into the Role of Solvent | Scilit.
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. mdpi.com [mdpi.com]
- 8. DSpace [researchrepository.ul.ie]
- 9. A Different View of Solvent Effects in Crystallization | MDPI [mdpi.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. esisresearch.org [esisresearch.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 14. researchgate.net [researchgate.net]
- 15. WO1998018787A1 - Process for the crystallization of losartan - Google Patents [patents.google.com]
- 16. JP2000504343A - Losartan crystallization method - Google Patents [patents.google.com]
- 17. SK282875B6 - Process for crystallisation of losartan - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of a RP-HPLC Method for Quantifying 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole. This compound is a critical intermediate and potential impurity in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans"[1][2]. The integrity and purity of active pharmaceutical ingredients (APIs) are paramount, necessitating robust and reliable analytical methods for quality control.
Herein, we present a comprehensive, step-by-step validation of an RP-HPLC method, structured in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][4]. Furthermore, this guide offers an objective comparison of the RP-HPLC method's performance against two common alternative analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy. The supporting data, based on established analytical practices for structurally similar compounds, demonstrates the suitability and superiority of the RP-HPLC method for its intended purpose.
The Analytical Challenge: Quantifying a Key Biphenyl-Tetrazole Intermediate
This compound is a non-volatile, polar compound whose precise quantification is essential for ensuring the safety and efficacy of sartan drugs. Its structure, featuring a biphenyl backbone and a tetrazole ring, makes it an ideal candidate for RP-HPLC with UV detection due to its chromophoric nature. The primary analytical objective is to develop a method that is not only accurate and precise but also specific enough to separate the analyte from starting materials, by-products, and potential degradants.
The Primary Technique: A Validated RP-HPLC Method
RP-HPLC is the cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for a wide range of compounds[5]. The method detailed below has been synthesized based on established protocols for related sartan impurities and biphenyl derivatives[4][6].
Proposed Chromatographic Conditions
| Parameter | Specification | Rationale |
| Instrumentation | HPLC System with UV/PDA Detector | Standard for pharmaceutical quality control, offering reliable quantification and peak purity analysis. |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides excellent retention for the hydrophobic biphenyl moiety. |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v) | A common mobile phase for biphenyl and tetrazole compounds, providing good peak shape and resolution. Formic acid helps to suppress the ionization of the tetrazole ring, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Biphenyl systems exhibit strong UV absorbance around this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Sample Preparation | Dissolve sample in the mobile phase. | Ensures compatibility with the chromatographic system and minimizes solvent effects. |
The Validation Workflow: A Systematic Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[7]. The following diagram illustrates the logical flow of the validation process, adhering to ICH guidelines.
Sources
- 1. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Documents download module [ec.europa.eu]
- 4. waters.com [waters.com]
- 5. sciex.com [sciex.com]
- 6. ijrpc.com [ijrpc.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Development and Validation of a Quantitative NMR (qNMR) Method for 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
This guide provides a comprehensive framework for the development and validation of a robust quantitative Nuclear Magnetic Resonance (qNMR) method for 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole. This compound is a key intermediate or a potential impurity in the synthesis of angiotensin II receptor blockers, a class of antihypertensive drugs.[1][2][3] Accurate quantification is therefore critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
We will explore the fundamental principles of qNMR, detail a step-by-step protocol for method development, present a validation strategy aligned with ICH Q2(R1) guidelines, and objectively compare the performance of qNMR with the more traditional High-Performance Liquid Chromatography (HPLC) technique.
The Analytical Challenge: Why qNMR?
Quantitative analysis in pharmaceutical development demands accuracy, precision, and reliability. While HPLC with UV detection is a workhorse in quality control labs, it has inherent limitations. Its primary drawback is the reliance on a well-characterized, pure reference standard of the exact same compound being quantified, which may not always be available, especially in early-stage development.[4] Furthermore, the response of a UV detector can vary significantly between the API and its impurities, necessitating the calculation of Relative Response Factors (RRFs) to avoid under- or over-reporting impurity levels.[5]
Quantitative NMR emerges as a powerful primary analytical method that circumvents these challenges.[6][7] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] This allows for the use of a readily available, stable, and highly pure internal standard (IS) to quantify an analyte, without needing a specific reference standard of the analyte itself.[5][9] This makes qNMR a more universal, efficient, and direct method for purity and potency determination.[10][11]
Comparative Analysis: qNMR vs. HPLC
To provide a clear perspective, the following table objectively compares the two techniques for the quantitative analysis of a pharmaceutical intermediate like this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal integral is directly proportional to the number of nuclei. Inherently quantitative.[8] | Based on the separation of components followed by detection (e.g., UV absorbance). Requires calibration. |
| Reference Standard | Does not require a specific standard of the analyte. A universal, certified internal standard can be used.[4] | Requires a highly purified, well-characterized reference standard of the analyte for accurate quantification.[5] |
| Method Development | Generally faster; focuses on optimizing acquisition parameters for accurate integration.[4] | Can be time-consuming, requiring optimization of column, mobile phase, gradient, and detector settings. |
| Selectivity | High selectivity based on unique chemical shifts. Can be challenging in complex mixtures with severe signal overlap.[12] | Excellent separation capability for complex mixtures, providing high selectivity. |
| Sensitivity | Generally lower sensitivity than HPLC-UV.[12] | High sensitivity, suitable for trace-level impurity analysis. |
| Sample Throughput | Can be very high, with experiments taking only a few minutes per sample after method setup.[4] | Can be lower due to longer run times (e.g., 20+ minutes) and the need for calibration curves.[4] |
| Information Provided | Provides quantitative data and confirms the chemical structure of the analyte and any visible impurities simultaneously. | Provides quantitative data and retention time. Structural information requires coupling to other techniques (e.g., Mass Spectrometry). |
| Solvent Consumption | Minimal, using only small amounts of deuterated solvents. Environmentally friendly.[13] | Can consume significant volumes of organic solvents, posing environmental and cost concerns. |
| Destructiveness | Non-destructive; the sample can be fully recovered after analysis.[10] | Destructive; the sample is consumed during the analysis. |
Developing a Robust qNMR Method: A Step-by-Step Protocol
The development of a reliable qNMR method hinges on careful planning and the systematic optimization of experimental parameters. The causality behind each choice is critical for ensuring the trustworthiness of the final data.
Caption: Workflow for qNMR method development.
Step 1: Selection of the Internal Standard (IS)
The choice of the IS is the cornerstone of the entire experiment.[14] An ideal IS for quantifying this compound must meet several criteria:
-
High Purity: Certified purity of ≥99.5% is essential to minimize errors.[14]
-
Chemical Inertness: Must not react with the analyte or the solvent.[15]
-
Solubility: Must be fully soluble in the chosen deuterated solvent.[14]
-
Spectral Simplicity: Ideally, it should produce one or more sharp singlet peaks in a region of the ¹H NMR spectrum that is free from any signals from the analyte or residual solvents.[9]
-
Stability: Should be non-volatile and non-hygroscopic to ensure accurate weighing.[5]
Recommended Internal Standards: For this analyte, Maleic acid or Dimethyl sulfone (DMSO2) are excellent candidates. Maleic acid provides a sharp singlet around 6.3 ppm in DMSO-d6, while DMSO2 gives a singlet around 3.1 ppm. Both are typically in regions clear of the aromatic signals of the biphenyl-tetrazole moiety.
Step 2: Selection of the Deuterated Solvent
The solvent must completely dissolve both the analyte and the IS to ensure a homogeneous solution for accurate measurement.[12] For this compound and the recommended internal standards, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high dissolving power for a wide range of organic compounds.
Step 3: Sample Preparation
Metrological weighing is paramount for accuracy.[15]
-
Using a calibrated analytical balance with at least 0.01 mg readability, accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic acid) into the same vial. The goal is to achieve a molar ratio between the analyte and IS that is close to 1:1 for the signals being integrated.[15]
-
Add a precise volume (e.g., 0.7 mL) of DMSO-d6 to the vial using a calibrated pipette.
-
Vortex the vial until both the analyte and the IS are completely dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube.
Step 4: NMR Data Acquisition & Parameter Optimization
This is the most critical stage for ensuring quantitative accuracy. The goal is to ensure that all signals are fully relaxed between pulses and are excited uniformly.[16][17]
Caption: Critical steps for accurate qNMR data acquisition.
Optimized Parameters for a 400 MHz Spectrometer:
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard single 90° pulse (e.g., Bruker 'zg') | A 90° pulse provides the maximum signal intensity, improving the signal-to-noise ratio.[15] |
| Relaxation Delay (d1) | ≥ 5 x T1 (longest) | Crucial for accuracy. This ensures all protons (in both analyte and IS) have fully relaxed back to equilibrium before the next pulse. This value must be experimentally determined using an inversion-recovery experiment.[15] A typical starting point is 30-60 seconds for small molecules. |
| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time provides better digital resolution, resulting in sharper peaks and a more stable baseline for integration.[16] |
| Number of Scans (NS) | 16-64 | Adjusted to achieve a Signal-to-Noise ratio (S/N) of at least 150:1 for the peaks being integrated to ensure high precision.[13] |
| Dummy Scans (DS) | 4 | Ensures that the spin system reaches a steady state before data collection begins.[18] |
| Temperature | 298 K (25 °C) | A stable, regulated temperature is important for spectral consistency.[18] |
Step 5: Data Processing and Calculation
-
Processing: Apply a small line-broadening factor (e.g., LB = 0.3 Hz) to improve S/N. Manually and carefully phase the spectrum and apply a high-order polynomial baseline correction. Automated routines are often insufficient for the level of accuracy required in qNMR.[12][17]
-
Integration: Select a characteristic, well-resolved signal for the analyte and one for the IS. For this compound, a signal from the methyl group or a well-separated aromatic proton can be used. Integrate a wide region around the peaks (at least 64 times the peak width at half-height) to include ¹³C satellites.[12]
-
Calculation: The purity of the analyte (%Purity) is calculated using the following equation:
%Purity = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I : Integral area of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass from weighing
-
P_IS : Certified purity of the Internal Standard
-
Method Validation According to ICH Q2(R1) Guidelines
Every protocol must be a self-validating system. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[19][20] The following parameters must be assessed.[21][22]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the signals for quantification are free from interference. | Analyze the analyte, IS, and a mixture. Spike with known impurities if available. | The signals used for quantification should be baseline-resolved from any other signals. |
| Linearity | To demonstrate a proportional relationship between measured and actual concentration. | Prepare 5-7 samples covering 70-130% of the target concentration. Plot measured vs. theoretical concentration.[23][24] | Correlation coefficient (R²) ≥ 0.995.[24] |
| Accuracy | To assess the closeness of the measured value to the true value. | Perform recovery studies at three levels (e.g., 80%, 100%, 120%) by analyzing spiked samples (n=3 at each level).[24] | Mean recovery between 98.0% and 102.0%.[24] |
| Precision | Repeatability: To assess precision under the same conditions. | Analyze a minimum of 6 independent samples at 100% of the target concentration.[20] | Relative Standard Deviation (%RSD) ≤ 1.0%. |
| Intermediate Precision: To assess variation between days/analysts. | Repeat the repeatability study on a different day with a different analyst. | Overall %RSD for all measurements ≤ 2.0%. | |
| Range | The interval providing suitable linearity, accuracy, and precision. | Confirmed by the linearity, accuracy, and precision data. | Typically 80-120% of the nominal concentration.[24] |
| Robustness | To measure the method's capacity to remain unaffected by small variations. | Vary key parameters (e.g., relaxation delay ±10%, pulse angle, processing parameters) and observe the effect on results.[23] | The results should remain within the precision limits of the method (%RSD ≤ 2.0%). |
| LOQ/LOD | To determine the lowest concentration that can be quantified/detected. | Determined based on signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or standard deviation of the response.[25] | Report the determined values. |
Sample Validation Data Summary (Hypothetical)
The following table illustrates how the final validation data should be presented.
| Validation Parameter | Result |
| Linearity (R²) | 0.9992 |
| Accuracy (Mean Recovery) | 100.5% (RSD = 0.7%) |
| Precision - Repeatability (%RSD) | 0.45% |
| Precision - Intermediate (%RSD) | 0.82% |
| Range | 7.0 - 13.0 mg/mL |
| LOQ | 0.1 mg/mL |
Conclusion
The quantitative NMR method presented provides a rapid, robust, and accurate alternative to traditional chromatographic techniques for the analysis of this compound.[26][27][28] Its primary advantages lie in its status as a primary analytical method, eliminating the need for a compound-specific reference standard, and its non-destructive nature.[9][10] By carefully developing the method with a deep understanding of the causality behind each experimental parameter and rigorously validating it against ICH guidelines, researchers and drug development professionals can establish a trustworthy and efficient system for quality control.[19][29] This guide provides the foundational expertise to implement such a system, ensuring data integrity from development through to manufacturing.
References
- Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines. PubMed.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quantitative NMR Spectroscopy. Acanthus Research.
- Quantitative NMR (qNMR)
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Quantitative NMR (qNMR)
- Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Quality Guidelines. ICH.
- Purity by Absolute qNMR Instructions. MilliporeSigma.
- A Guide to Quantit
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. AMPAC Fine Chemicals.
- Quantitative nuclear magnetic resonance: Experimental methods and typical applications. Chinese Journal of Magnetic Resonance.
- QNMR – a modern altern
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- New Biphenyl Tetrazole Derivatives with Diamino Acid Functionalization: Innovative Antihypertensive Agents and Comprehensive Biological Applications.
- 5-(4'-Methyl-1,1'-biphenyl-2-yl)-1H-tetrazole. PubChem.
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- Quantitative NMR Spectroscopy. University of Edinburgh.
- Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles.
- 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole. PubChem.
- Cas 124750-53-4,5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. LookChem.
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
- Chemical Structures of biphenyl tetrazole derivative 1; 1,3,4-triazole...
- Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard. Indian Journal of Pharmaceutical Sciences.
- Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles | Abstract.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
- Validation of a Generic Quantitative 1H NMR Method for N
- Validation of quantitative NMR | Request PDF.
- 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. Echemi.
- 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. ChemicalBook.
- Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. PubMed.
- Quantitative 1H NMR: Development and Potential of an Analytical Method – an Upd
- Application Notes and Protocols for the Analytical Characteriz
- Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences.
- Quantitative NMR (qNMR). University of Illinois Chicago.
- Quantitative 1 H NMR: Development and Potential of a Method for Natural Products Analysis § | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cas 124750-53-4,5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | lookchem [lookchem.com]
- 3. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. enovatia.com [enovatia.com]
- 6. Quantitative NMR (qNMR) for Pharmaceutical Analysis: the Pioneering Work of George Hanna at the U.S. FDA. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 12. emerypharma.com [emerypharma.com]
- 13. acgpubs.org [acgpubs.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. database.ich.org [database.ich.org]
- 21. fda.gov [fda.gov]
- 22. starodub.nl [starodub.nl]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. ijpsonline.com [ijpsonline.com]
- 29. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of Synthetic Routes to 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole: A Guide for Researchers
In the landscape of pharmaceutical development, particularly in the synthesis of Angiotensin II receptor blockers (ARBs) like Valsartan and Candesartan, the intermediate 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole stands as a cornerstone molecule. The efficiency, scalability, and safety of its synthesis are of paramount importance for drug manufacturers and researchers. This guide provides an in-depth comparative analysis of the prevalent synthetic routes to this critical intermediate, offering field-proven insights and experimental data to inform strategic decisions in process chemistry and drug development.
Introduction: The Significance of this compound
This compound is a key precursor in the synthesis of several sartan-class antihypertensive drugs.[1] Its molecular architecture, featuring a biphenyl backbone and a tetrazole ring, is crucial for the pharmacological activity of the final active pharmaceutical ingredients (APIs). The tetrazole group, in particular, serves as a bioisostere for a carboxylic acid moiety, enhancing the metabolic stability and lipophilicity of the drug molecule.[2] The synthetic pathway to this intermediate is a multi-step process, typically bifurcated into two main stages: the formation of the 4'-methylbiphenyl-2-carbonitrile core and the subsequent construction of the tetrazole ring. This guide will dissect and compare the most common industrial and laboratory-scale methodologies for each of these stages.
Part 1: Synthesis of the Biphenyl Core: 4'-methylbiphenyl-2-carbonitrile
The formation of the C-C bond between the two phenyl rings is a critical step that significantly influences the overall yield and cost of the synthesis. The primary contenders for this transformation are palladium- or nickel-catalyzed cross-coupling reactions.
Route 1.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely adopted method in industrial settings due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents.[3]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of 4'-methylbiphenyl-2-carbonitrile.
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biphenyl product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.[3]
Advantages:
-
High yields (often exceeding 90%).[4]
-
Use of relatively stable and less toxic organoboron reagents.
-
Broad functional group tolerance.
Disadvantages:
-
The cost of palladium catalysts can be a significant factor in large-scale production.
-
Preparation of boronic acids can sometimes require harsh conditions.[4]
-
Potential for boronic acid homo-coupling as a side reaction.
Route 1.2: Negishi Coupling
The Negishi coupling offers a powerful alternative, utilizing organozinc reagents which are generally more reactive than their organoboron counterparts. This can be advantageous for less reactive aryl halides.[5]
Reaction Scheme:
Caption: Negishi coupling for the synthesis of 4'-methylbiphenyl-2-carbonitrile.
Mechanistic Insight: The reaction proceeds through a similar catalytic cycle to the Suzuki coupling, with the key difference being the transmetalation step involving the organozinc reagent. The higher reactivity of organozinc compounds can lead to faster reaction times but also requires stricter control of reaction conditions to avoid side reactions.[6]
Advantages:
-
High reactivity, allowing for the use of less reactive and cheaper aryl chlorides.[7]
-
Good functional group tolerance.[5]
Disadvantages:
-
Organozinc reagents are moisture and air-sensitive, requiring anhydrous reaction conditions.
-
The preparation of Grignard reagents for in situ zinc reagent formation can be challenging on a large scale.
-
Potential for catalyst deactivation and side product formation if conditions are not carefully controlled.[4]
Route 1.3: Diels-Alder/Dehydrogenation Approach
A less common but innovative route involves a [4+2] cycloaddition (Diels-Alder reaction) followed by a dehydrogenation step. This approach can offer a convergent and potentially more sustainable pathway.
Conceptual Workflow:
Caption: Conceptual workflow for the Diels-Alder/dehydrogenation route.
Mechanistic Insight: This route involves the formation of a cyclohexene intermediate through a Diels-Alder reaction, which is then aromatized in a subsequent dehydrogenation step. While elegant, the choice of diene and dienophile is critical, and the dehydrogenation step can require high temperatures and specific catalysts.[8]
Advantages:
-
Potentially utilizes renewable starting materials (e.g., furan derivatives from biomass).[8]
-
Convergent synthesis, building complexity efficiently.
Disadvantages:
-
Can require harsh conditions for the dehydrogenation step.
-
May suffer from regioselectivity issues in the Diels-Alder reaction.
-
Less developed for the specific synthesis of 4'-methylbiphenyl-2-carbonitrile compared to cross-coupling methods.
Comparative Summary of Biphenyl Synthesis Routes
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling | Diels-Alder/Dehydrogenation |
| Starting Materials | Aryl bromides/iodides, Arylboronic acids | Aryl chlorides/bromides, Organozinc reagents | Dienes, Dienophiles |
| Typical Yield | High (93-95%)[4] | Good to High (up to 82%)[7] | Variable, process dependent |
| Reaction Conditions | Mild to moderate | Mild to moderate, anhydrous | Often requires high temperatures |
| Key Reagents | Palladium catalysts, bases | Palladium or Nickel catalysts | Dehydrogenation catalysts |
| Advantages | High yields, stable reagents, low toxicity byproducts | Use of cheaper aryl chlorides, high reactivity | Potential for renewable feedstocks |
| Disadvantages | Catalyst cost, boronic acid preparation | Moisture/air sensitive reagents | Harsh conditions, less developed |
Part 2: Formation of the Tetrazole Ring
Once the biphenyl nitrile is synthesized, the next critical transformation is the construction of the tetrazole ring. The most common method is the [2+3] cycloaddition of an azide source to the nitrile group.
Route 2.1: Sodium Azide with a Lewis Acid Catalyst
This is a widely used and cost-effective method for tetrazole synthesis on an industrial scale. The use of a Lewis acid, such as zinc chloride, activates the nitrile group towards nucleophilic attack by the azide ion.[9]
Reaction Scheme:
Caption: Tetrazole formation using sodium azide and zinc chloride.
Mechanistic Insight: The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and facilitating the attack of the azide anion. This is followed by an intramolecular cyclization to form the tetrazole ring.[10]
Advantages:
-
High yields.[3]
-
Cost-effective reagents.
-
Relatively straightforward procedure.
Disadvantages:
-
Sodium azide is highly toxic and can form explosive heavy metal azides.[11]
-
The reaction often requires elevated temperatures and polar aprotic solvents like DMF.[3]
-
Formation of potentially explosive hydrazoic acid if acidic conditions are not carefully controlled.[11]
Route 2.2: Organotin Azides
Organotin azides, such as tributyltin azide, have been historically used for tetrazole synthesis. They offer good reactivity under milder conditions.
Reaction Scheme:
Caption: Tetrazole formation using tributyltin azide.
Mechanistic Insight: The reaction is believed to proceed through a concerted [2+3] cycloaddition mechanism. The organotin group can be subsequently removed under acidic or basic conditions.
Advantages:
-
Often proceeds under milder conditions than the sodium azide/Lewis acid method.
-
Can be highly efficient for sterically hindered nitriles.
Disadvantages:
-
High toxicity of organotin compounds, posing significant environmental and health risks.[1]
-
Difficult to remove tin byproducts from the final product, requiring extensive purification.
-
The use of organotin reagents is being increasingly restricted due to environmental regulations.
Part 3: The Role of Protecting Groups: The Trityl Group
In many multi-step syntheses of sartan drugs, the tetrazole ring is protected to prevent side reactions in subsequent steps. The triphenylmethyl (trityl) group is a common choice for this purpose due to its steric bulk and lability under acidic conditions.
Protection and Deprotection Workflow:
Caption: Workflow for trityl protection and deprotection of the tetrazole ring.
Experimental Considerations:
-
Protection: The reaction of the tetrazole with trityl chloride is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like acetone or dichloromethane.[5]
-
Deprotection: The trityl group is readily cleaved under mild acidic conditions, for instance, using hydrochloric acid in an alcohol solvent or aqueous acetic acid.[12][13]
Comparative Summary of Tetrazole Formation Routes
| Parameter | Sodium Azide with Lewis Acid | Organotin Azides |
| Key Reagents | Sodium azide, Zinc chloride | Tributyltin azide |
| Typical Yield | High (~94%)[3] | High |
| Reaction Conditions | Elevated temperatures | Milder conditions |
| Safety Concerns | High toxicity of NaN3, potential for explosive azides | High toxicity of organotin compounds |
| Environmental Impact | Concerns over azide disposal | Significant environmental concerns |
| Purification | Generally straightforward | Difficult removal of tin byproducts |
| Industrial Viability | Widely used due to cost-effectiveness | Decreasingly used due to toxicity |
Experimental Protocols
Protocol 1: Synthesis of 4'-Methylbiphenyl-2-carbonitrile via Suzuki-Miyaura Coupling
-
To a degassed mixture of 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/water or ethanol/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).
-
The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, with reaction progress monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the aqueous layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by crystallization or column chromatography to afford 4'-methylbiphenyl-2-carbonitrile.
Protocol 2: Synthesis of this compound using Sodium Azide and Zinc Chloride
-
A mixture of 4'-methylbiphenyl-2-carbonitrile (1.0 eq), sodium azide (2.0 eq), and zinc chloride (1.0 eq) in N,N-dimethylformamide (DMF) is heated to 110-120 °C.[3]
-
The reaction is stirred at this temperature for 15-24 hours, with progress monitored by TLC or HPLC.
-
After completion, the reaction mixture is cooled and poured into water.
-
The pH is adjusted to acidic (e.g., pH 2-3) with a mineral acid (e.g., HCl), leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried to yield this compound.
Protocol 3: Trityl Protection of this compound
-
To a solution of this compound (1.0 eq) in acetone is added an aqueous solution of sodium hydroxide (1.1 eq) at 40 °C.
-
The mixture is stirred for 1 hour, after which a solution of trityl chloride (1.2 eq) in acetone is added dropwise.[5]
-
The reaction is stirred until completion (monitored by TLC), and the resulting solid is filtered and washed with water.
-
The solid is dried to give the trityl-protected tetrazole.[5]
Protocol 4: Detritylation of 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole
-
The trityl-protected tetrazole is suspended in a mixture of an alcohol (e.g., methanol) and water.
-
A catalytic amount of a solid acid catalyst (e.g., H-Montmorillonite) is added.[12]
-
The mixture is heated to 40-60 °C and stirred for several hours until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration, and the filtrate is concentrated. The product can be isolated by crystallization or extraction.
Conclusion and Recommendations
The synthesis of this compound offers a compelling case study in the strategic considerations of modern process chemistry. For the construction of the biphenyl core, the Suzuki-Miyaura coupling generally presents the most balanced profile of high yield, operational simplicity, and manageable safety and environmental concerns, making it the preferred choice for industrial-scale production. The Negishi coupling, while effective, introduces challenges related to the handling of sensitive organometallic reagents.
For the subsequent tetrazole formation, the sodium azide/zinc chloride method is the dominant industrial route due to its cost-effectiveness and high yields. However, the inherent hazards of sodium azide necessitate stringent safety protocols. The use of organotin azides is largely being phased out due to their high toxicity and the difficulty in removing metal residues.
The strategic use of the trityl protecting group is a well-established and efficient method for masking the tetrazole nitrogen during subsequent synthetic transformations, with reliable protocols for both its introduction and removal.
Ultimately, the optimal synthetic route will depend on the specific context, including scale, available resources, and regulatory constraints. This guide provides the foundational data and insights to enable researchers and drug development professionals to make informed decisions in the synthesis of this vital pharmaceutical intermediate.
References
-
A Review on Synthesis of Antihypertensive Sartan Drugs. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]
- Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith. (1998). Google Patents.
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Retrieved January 5, 2026, from [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2002). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. (2007). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. (2020). Future Science. Retrieved January 5, 2026, from [Link]
- Process for the preparation of sartan derivatives and intermediates useful in such process. (2011). Google Patents.
-
Manual Detritylation of Oligonucleotides after Deprotection. (n.d.). Retrieved January 5, 2026, from [Link]
-
Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. (2008). PMC. Retrieved January 5, 2026, from [Link]
-
Tributyltin azide: its generation and its reactivity with benzonitrile. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Preparation of tributyltin alkoxides 2 a and 2 b. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Retrieved January 5, 2026, from [Link]
- Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. (2013). Google Patents.
-
Intensification of renewable 4,4′-dimethylbiphenyl synthesis via oxidative coupling and tandem Diels-Alder and dehydration of 2-methylfuran. (2023). American Chemical Society. Retrieved January 5, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (2006). Journal of the Chinese Chemical Society. Retrieved January 5, 2026, from [Link]
-
Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (2016). PMC. Retrieved January 5, 2026, from [Link]
- Preparation method of 2-cyano-4' -methyl biphenyl. (2014). Google Patents.
-
Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2023). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations. (2021). PMC. Retrieved January 5, 2026, from [Link]
-
Synthesis of 2‐(Arylsulfonyl)‐4‐hydroxypyridines by Hetero‐Diels—Alder Reaction of 1,3‐Bis‐Silyl Enol Ethers with Arylsulfonyl Cyanides. (2010). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Safe Handling of Sodium Azide (SAZ). (n.d.). Environment, Health & Safety - University of California, Berkeley. Retrieved January 5, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 6. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Intensification of renewable 4,4′-dimethylbiphenyl synthesis via oxidative coupling and tandem Diels-Alder and dehydration of 2-methylfuran - American Chemical Society [acs.digitellinc.com]
- 9. nbinno.com [nbinno.com]
- 10. rua.ua.es [rua.ua.es]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Hydrothermal and Traditional Synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole: A Guide to Optimizing Yield and Purity
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole (MBPTZ) is a critical precursor in the manufacture of sartan-based antihypertensive drugs.[1] This guide provides an in-depth comparison of hydrothermal and traditional synthesis methods for MBPTZ, focusing on the critical performance metrics of yield and purity, supported by experimental data.
The choice of synthetic route can significantly impact not only the efficiency and cost-effectiveness of production but also the environmental footprint of the process. Traditional methods for synthesizing tetrazoles, including MBPTZ, often involve the use of toxic organotin or organosilicon reagents, or harsh reaction conditions with strong Lewis acids, which can lead to complex purification procedures and the generation of hazardous waste.[1] In contrast, hydrothermal synthesis has emerged as a promising green chemistry approach, utilizing water as a solvent under elevated temperature and pressure to drive chemical reactions.[2][3]
The Chemical Landscape: Understanding the Synthesis of MBPTZ
The synthesis of 5-substituted-1H-tetrazoles, such as MBPTZ, is most commonly achieved through a [2+3] cycloaddition reaction between a nitrile and an azide.[1][4][5] The core challenge lies in efficiently and safely driving this reaction to completion while minimizing the formation of byproducts.
Traditional Synthesis: A Well-Trodden but Challenging Path
Conventional methods for synthesizing MBPTZ often employ dimethylformamide (DMF) as a solvent and utilize reagents like sodium azide in the presence of a catalyst. One documented approach involves the reaction of 2-cyano-4'-methylbiphenyl with sodium azide in DMF, catalyzed by sodium bisulfate silica gel, at a temperature of 120°C for 10 hours.[6][7] While this method can produce the desired product, it often requires extended reaction times and can lead to the formation of impurities that necessitate extensive purification, thereby reducing the overall yield. The use of high-boiling point organic solvents like DMF also presents challenges in terms of solvent removal and environmental disposal.
Hydrothermal Synthesis: A Greener and More Efficient Alternative
Hydrothermal synthesis offers a compelling alternative by leveraging the unique properties of water at elevated temperatures and pressures.[2][3] Under these conditions, the dielectric constant of water decreases, making it a more suitable solvent for organic reactants.[2] Furthermore, the increased ionic product of water can enhance reaction rates.[3]
A reported hydrothermal method for MBPTZ synthesis involves reacting 4'-methylbiphenyl-2-carbonitrile with sodium azide in a mixed solvent system of propane-1,2-diol and water.[1][8] This reaction is catalyzed by ammonium chloride and ammonium fluoride.[1][8] The key advantages of this approach are a significantly shorter reaction time, a simpler work-up procedure, and remarkably high yield and purity without the need for further recrystallization.[1]
Comparative Analysis: Yield and Purity
The following table summarizes the key performance indicators for both the traditional and hydrothermal synthesis of MBPTZ, based on reported experimental data.
| Parameter | Traditional Synthesis | Hydrothermal Synthesis |
| Starting Material | 2-cyano-4'-methylbiphenyl | 4'-methylbiphenyl-2-carbonitrile |
| Reagents | Sodium azide, Sodium bisulfate silica gel | Sodium azide, Ammonium chloride, Ammonium fluoride |
| Solvent | Dimethylformamide (DMF) | Propane-1,2-diol / Water |
| Reaction Temperature | 120°C | Not explicitly stated, but characteristic of hydrothermal conditions (above 100°C and 1 bar)[9] |
| Reaction Time | 10 hours[6][7] | Not explicitly stated, but implied to be shorter than traditional methods |
| Reported Yield | Lower yields are often a concern with traditional methods[10] | Up to 95%[1] |
| Reported Purity | Requires purification | 99% without recrystallization[1] |
Experimental Protocols: A Step-by-Step Guide
Traditional Synthesis of this compound
This protocol is based on a representative traditional synthesis method.
Materials:
-
2-cyano-4'-methylbiphenyl (0.1 mol)
-
Sodium azide (0.15 mol)
-
Sodium bisulfate silica gel (4.5 g)
-
Dimethylformamide (DMF) (100 g)
-
Ethyl acetate
-
4M Hydrochloric acid
Procedure:
-
Dissolve 2-cyano-4'-methylbiphenyl and sodium azide in dimethylformamide.
-
Add sodium bisulfate silica gel to the mixture.
-
Heat the reaction mixture to 120°C and maintain for 10 hours.[6][7]
-
After cooling to room temperature, filter the reaction mixture.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate with ethyl acetate and wash with 4M hydrochloric acid.
-
Separate the organic layer and proceed with purification (e.g., crystallization) to isolate the final product.
Hydrothermal Synthesis of this compound
This protocol is based on a reported clean and safe hydrothermal synthesis.[1]
Materials:
-
4'-methylbiphenyl-2-carbonitrile (1.2 equiv.)
-
Sodium azide (1 equiv.)
-
Ammonium chloride (1.5 equiv.)
-
Ammonium fluoride (0.2 equiv.)
-
Propane-1,2-diol / Water mixed solvent
-
Toluene or Ethyl acetate
-
Concentrated hydrochloric acid
Procedure:
-
In a suitable autoclave, combine 4'-methylbiphenyl-2-carbonitrile, sodium azide, ammonium chloride, and ammonium fluoride in the propane-1,2-diol/water solvent system.
-
Seal the autoclave and heat to the desired hydrothermal reaction temperature and time.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the reaction mixture and wash twice with toluene or ethyl acetate to remove any unreacted nitrile.
-
Separate the aqueous layer and, with strong stirring, slowly add concentrated hydrochloric acid until the pH is approximately 7 and no further precipitation is observed.
-
Filter the white solid product, wash with water, and dry at 105°C to obtain the pure product.[1]
Visualizing the Workflow
The following diagrams illustrate the key steps in both the traditional and hydrothermal synthesis workflows.
Caption: Workflow for the traditional synthesis of MBPTZ.
Caption: Workflow for the hydrothermal synthesis of MBPTZ.
Discussion: Causality Behind the Performance Difference
The superior performance of the hydrothermal method can be attributed to several key factors inherent to the reaction conditions. The use of a propane-1,2-diol/water co-solvent system under hydrothermal conditions likely enhances the solubility of the organic nitrile while maintaining a polar environment conducive to the azide-nitrile cycloaddition.[1][2] The catalytic system of ammonium chloride and ammonium fluoride plays a crucial role in facilitating the reaction, potentially by acting as a proton source to activate the nitrile group towards nucleophilic attack by the azide ion.
In contrast, the traditional method's reliance on a high-boiling aprotic solvent like DMF and a solid-phase catalyst can lead to mass transfer limitations and the formation of side products, necessitating a more rigorous purification process. The prolonged reaction time at a high temperature in the traditional method also increases the likelihood of thermal degradation and byproduct formation.
The "one-pot" nature and simple acidic work-up of the hydrothermal method significantly streamline the process, reducing solvent consumption and waste generation.[1] This aligns with the principles of green chemistry, making it a more sustainable and economically viable option for large-scale production.
Conclusion: A Clear Advantage for Hydrothermal Synthesis
The comparative analysis unequivocally demonstrates the superiority of the hydrothermal synthesis method for the preparation of this compound. With a reported yield of up to 95% and a purity of 99% without the need for recrystallization, the hydrothermal route offers significant advantages in terms of efficiency, product quality, and environmental impact.[1] For researchers and professionals in drug development, the adoption of this cleaner and more effective synthesis strategy can lead to substantial improvements in the production of this vital pharmaceutical intermediate.
References
- Wang, W. X., Cai, H. L., & Xiong, R. G. (2013). Hydrothermal synthesis method of this compound. Chinese Chemical Letters, 24(9), 783-785.
- Wikipedia. (n.d.). Hydrothermal synthesis.
- Patsnap Eureka. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2025, August 28). What Is Hydrothermal Synthesis? - Chemistry For Everyone.
- Request PDF. (2025, August 7). Hydrothermal Synthesis Method of this compound.
- Quick Company. (n.d.).
- PubMed Central. (n.d.).
- RSC Publishing. (2021, December 7).
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 6. Preparation method of olmesartan medoxomil intermediate and synthesis method of olmesartan medoxomil - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103319461A - Preparation method of olmesartan medoxomil intermediate and synthesis method of olmesartan medoxomil - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. An Improved Process For The Preparation Of Olmesartan [quickcompany.in]
Biological activity comparison of different 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole derivatives
An In-Depth Comparative Guide to the Biological Activities of 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole Derivatives
Authored by a Senior Application Scientist
The this compound scaffold is a cornerstone in modern medicinal chemistry, most notably as the foundational structure for the "sartan" class of antihypertensive drugs. This guide provides a comprehensive comparison of the biological activities of various derivatives of this privileged structure, grounded in experimental data and structure-activity relationship (SAR) principles. We will delve into their primary role as angiotensin II receptor blockers and explore other emergent therapeutic applications.
The Significance of the Biphenyl-Tetrazole Moiety
The biphenyl-tetrazole group is a critical pharmacophore, primarily recognized for its role in antagonizing the angiotensin II type 1 (AT1) receptor.[1] The tetrazole ring, with its acidic nature, acts as a bioisostere for a carboxylic acid group, offering enhanced metabolic stability and oral bioavailability.[1][2] This structural feature is pivotal in the design of nonpeptide AT1 receptor blockers (ARBs), a major class of drugs for treating hypertension and cardiovascular diseases.[1] Telmisartan, a prominent drug, features a related biphenyl-carboxylic acid structure but the broader class of sartans heavily relies on the tetrazole moiety.[3][4][5][6]
The core structure allows for extensive chemical modifications, leading to a diverse library of derivatives with a wide spectrum of biological activities beyond hypertension, including anticancer, antimicrobial, and anti-inflammatory effects.[7][8]
Comparative Analysis of Biological Activities
Primary Activity: Angiotensin II Receptor Blockade
The most extensively studied activity of this compound derivatives is their ability to block the AT1 receptor, a key component of the Renin-Angiotensin System (RAS). Angiotensin II, by binding to the AT1 receptor, causes vasoconstriction and aldosterone release, leading to an increase in blood pressure.[6][9] Derivatives of this scaffold competitively inhibit this binding, resulting in vasodilation and a reduction in blood pressure.[3][9]
Telmisartan, while not a tetrazole derivative itself, is a closely related biphenyl compound that exemplifies the potent antihypertensive effects of this structural class.[3][4] It is a potent and long-lasting AT1 receptor blocker with high selectivity.[3] Studies on various tetrazole derivatives have shown that modifications to the core structure can significantly impact their affinity for the AT1 receptor and their resulting antihypertensive potency. For instance, the introduction of different substituents on the imidazole ring in losartan analogues can modulate binding affinity.[10]
In vivo studies in hypertensive rat models have consistently demonstrated the blood pressure-lowering effects of these compounds.[3][11] For example, certain quinazolin-4-one derivatives incorporating the tetrazolyl-biphenyl moiety have shown potent antihypertensive activity, with some compounds exhibiting greater efficacy than the reference drug losartan.[11]
Mechanism of Action: AT1 Receptor Blockade
The following diagram illustrates the role of this compound derivatives within the Renin-Angiotensin System.
Caption: Mechanism of Angiotensin II Receptor Blockers (ARBs).
Emerging Activities: Antimicrobial and Anticancer Potential
Recent research has unveiled that derivatives of the biphenyl-tetrazole scaffold possess significant antimicrobial and anticancer properties.[7][12]
-
Antimicrobial Activity: Novel tetrazole-containing biphenyl derivatives have demonstrated antibacterial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (S. typhi, P. aeruginosa) bacteria.[7] In some cases, the activity was comparable to the standard antibiotic gentamycin.[7] The structure-activity relationship studies suggest that the nature and position of substituents on the biphenyl ring are crucial for potent antimicrobial effects.[12]
-
Anticancer Activity: Certain derivatives have exhibited promising cytotoxicity against cancer cell lines. For example, one compound showed strong inhibitory action against the A549 lung cancer cell line with an IC50 value nearing that of the standard drug doxorubicin.[7] Another study synthesized a series of tetrazole derivatives from Baylis–Hillman allylamines and found that most of the compounds exhibited good anticancer activity in the micromolar concentration range against five different cancer cell lines.[13]
Table 1: Comparative Biological Activity of Selected this compound Derivatives
| Derivative Class | Target | Key Findings | Reference Compound | Quantitative Data (Example) | Source |
| Quinazolin-4-ones | AT1 Receptor (Antihypertensive) | Showed moderate to strong competition with Angiotensin II for AT1 receptor binding. | Losartan | Compound XXV showed almost equal binding displacement as losartan. | [11] |
| Valsartan Esters | AT1 Receptor (Antihypertensive), Urease, Antioxidant | Exhibited significant antihypertensive and free radical scavenging activity. AV2 was most potent. | Valsartan | AV3 and AV9 showed significant blood pressure lowering. | [14][15] |
| Thienopyridines | Platelet Aggregation | Acted as inhibitors of in vitro platelet aggregation. | Clopidogrel | N/A | [16] |
| Biphenyl Derivatives | Antibacterial, Anticancer | Showed dual antimicrobial and anticancer activity. | Gentamycin, Doxorubicin | Compound 105a: Zone of inhibition up to 15.3 mm. Compound 105b: IC50 of 8.47 µg/mL (A549 cells). | [7] |
| Metallo-β-lactamase Inhibitors | Metallo-β-lactamase | Inhibited metallo-β-lactamases from gram-negative bacteria. | N/A | N/A | [17] |
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on their molecular structure. Key SAR insights include:
-
The Tetrazole Ring: The acidic tetrazole group is crucial for mimicking the carboxylate of angiotensin II's C-terminal, enabling strong binding to the AT1 receptor.[10] Its position on the biphenyl ring is critical for optimal receptor antagonism.
-
The Biphenyl Scaffold: This provides a rigid framework that correctly orients the key interacting groups (the tetrazole and the alkyl side chain) within the AT1 receptor binding pocket.
-
Substituents: The nature of the substituents on the second phenyl ring and other heterocyclic moieties dramatically influences potency and selectivity. For instance, in losartan analogues, a carboxyl group on the imidazole ring enhances binding affinity compared to a hydroxymethyl group.[10][18] For antimicrobial activity, specific substitutions on the phenyl ring were found to be essential for potent activity.[12]
General Structure for SAR Discussion
Caption: Key modification points for SAR analysis.
Experimental Protocols
To ensure scientific integrity, the described biological activities are supported by robust experimental methodologies. Below are standardized protocols for key assays.
Protocol: In Vitro AT1 Receptor Binding Assay
This protocol determines a compound's ability to displace a radiolabeled ligand from the AT1 receptor.
-
Preparation of Membranes: Human AT1 receptor-expressing CHO cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, add:
-
50 µL of cell membrane suspension.
-
25 µL of radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).
-
25 µL of test compound at various concentrations (or buffer for total binding, or excess unlabeled Ang II for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
Protocol: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol assesses the blood pressure-lowering effect of a compound in a relevant animal model.
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs).
-
Blood Pressure Measurement: Acclimate rats to the measurement procedure. Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.
-
Drug Administration: Administer the test compound or vehicle (e.g., DMSO) orally or via intraperitoneal injection.[14]
-
Post-Dose Measurement: Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis: Calculate the change in blood pressure from baseline for each group. Statistically compare the effects of the test compound to the vehicle control.
Experimental Workflow: From Synthesis to Activity
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles Leitmotif: An Intriguing Insight into Contemporary Developments and Biological Activities - Mohite - Anti-Infective Agents [kazanmedjournal.ru]
- 3. [Pharmacological and clinical profile of telmisartan, a selective angiotensin II type-1 receptor blocker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telmisartan - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. nbinno.com [nbinno.com]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of new tetrazolyl- and carboxy-biphenylylmethyl-quinazolin-4-one derivatives as angiotensin II AT1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationships of biphenyl tetrazoles as metallo-beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nonpeptide angiotensin II receptor antagonists: synthetic and computational chemistry of N-[[4-[2-(2H-tetrazol-5-yl)-1-cycloalken-1- yl]phenyl]methyl]imidazole derivatives and their in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole Analogues
This guide provides an in-depth analysis of the cross-reactivity profiles of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole analogues, a core scaffold for the widely prescribed class of drugs known as angiotensin II receptor blockers (ARBs) or "sartans." Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment of their on-target and off-target activities, supported by experimental data and detailed protocols.
Introduction: The Significance of the Sartan Scaffold
The this compound moiety is the foundational chemical structure for most ARBs, a class of drugs that selectively antagonize the angiotensin II type 1 (AT1) receptor.[1] By blocking the AT1 receptor, these agents effectively inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, making them a cornerstone in the management of hypertension, heart failure, and diabetic nephropathy.[2]
While all ARBs share a common primary mechanism of action, subtle variations in their molecular structure can lead to significant differences in their pharmacological profiles.[1] These differences extend beyond their affinity for the AT1 receptor to their interactions with other receptors and cellular targets, a phenomenon known as cross-reactivity or off-target effects. Understanding these off-target interactions is paramount in drug development, as they can contribute to both therapeutic benefits and adverse effects. This guide will delve into the cross-reactivity of several key sartan analogues, with a particular focus on their selectivity for the AT1 receptor over the angiotensin II type 2 (AT2) receptor and their activity at the peroxisome proliferator-activated receptor-gamma (PPARγ).
Comparative Analysis of Receptor Binding Affinity and Selectivity
The therapeutic efficacy and safety of ARBs are intrinsically linked to their binding affinity for the AT1 receptor and their selectivity over the AT2 receptor. High affinity for the AT1 receptor ensures potent blockade of angiotensin II's detrimental effects, while high selectivity minimizes potential side effects associated with AT2 receptor modulation. The following table summarizes the binding affinities (expressed as pKi or Kd values) of several common sartan analogues for the AT1 and AT2 receptors. A higher pKi value indicates a stronger binding affinity.
| Compound | AT1 Receptor Affinity (pKi/Kd) | AT2 Receptor Affinity | Selectivity (AT1 vs. AT2) | Reference(s) |
| Losartan | pKi: 7.17 ± 0.07 / Kd: ~10 nM | Lower Affinity | ~1,000-fold | [3][4][5] |
| EXP3174 (active metabolite of Losartan) | Higher than Losartan | Lower Affinity | ~1,000-fold | [4] |
| Valsartan | pKi: 7.65 ± 0.12 | Significantly Lower Affinity | ~20,000 to 30,000-fold | [3][4] |
| Irbesartan | Kd: Lowest among tested ARBs | Lower Affinity | >8,500-fold | [1][6] |
| Candesartan | pKi: 8.61 ± 0.21 | Significantly Lower Affinity | ~10,000-fold | [5][6] |
| Telmisartan | pKi: 8.19 ± 0.04 / Strongest binding affinity | Significantly Lower Affinity | >3,000-fold | [5][6][7] |
| Olmesartan | High Affinity | Lower Affinity | High | [1] |
Expert Interpretation: The data clearly indicates that all listed analogues exhibit high selectivity for the AT1 receptor over the AT2 receptor.[1][6] Valsartan and Candesartan demonstrate particularly high selectivity ratios.[3][4][6] This high selectivity is a key design feature of this drug class, ensuring that the therapeutic action is focused on blocking the pathological effects mediated by the AT1 receptor.
Off-Target Spotlight: PPARγ Activation
Beyond the angiotensin receptors, a significant and well-documented off-target effect of some sartan analogues is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis. This off-target activity is of particular interest as it may contribute to the metabolic benefits observed with some ARBs.
| Compound | PPARγ Activation (EC50) | Potency | Reference(s) |
| Telmisartan | ~5.02 µM | Most Potent | |
| Irbesartan | ~26.97 µM | Moderate | |
| Losartan | >50 µM | Weak | |
| Candesartan | Moderate Agonism | Moderate | |
| Olmesartan | No significant activation | Inactive | |
| Valsartan | No significant activation | Inactive |
Expert Interpretation: Telmisartan stands out as the most potent PPARγ agonist among the tested sartans. This dual action of AT1 receptor blockade and PPARγ activation may offer synergistic benefits in patients with hypertension and metabolic syndrome. Conversely, olmesartan and valsartan show no significant PPARγ agonism, highlighting the molecular specificity of this off-target effect. The partial agonism of some analogues suggests that they may modulate PPARγ activity differently than full agonists like thiazolidinediones.
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity studies, standardized and well-controlled experimental protocols are essential. The following sections provide detailed methodologies for the key assays used to generate the data presented in this guide.
Radioligand Competitive Binding Assay for AT1 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human AT1 receptor (e.g., CHO or HEK cells) to confluency.
-
Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration and store at -80°C.[8]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II), and membrane suspension.
-
Non-specific Binding: A high concentration of an unlabeled competitor (e.g., 1 µM Angiotensin II), radioligand, and membrane suspension.
-
Competition Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.[8]
-
-
Incubate the plate to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
PPARγ Reporter Gene Assay
This cell-based assay measures the ability of a test compound to activate the PPARγ receptor, leading to the expression of a reporter gene (e.g., luciferase).
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Use a stable cell line expressing a chimeric PPARγ receptor (ligand-binding domain of PPARγ fused to a GAL4 DNA-binding domain) and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.[9]
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Treat the cells with the compounds and incubate for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate (luciferin).
-
Measure the luminescence using a luminometer. The light output is directly proportional to the level of PPARγ activation.[1]
-
-
Data Analysis:
-
Plot the luminescence values against the compound concentrations to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams illustrate the cross-reactivity screening workflow and the signaling pathways involved.
Caption: Experimental workflow for assessing the cross-reactivity of sartan analogues.
Caption: On-target (AT1R) and off-target (PPARγ) signaling pathways for sartan analogues.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly successful platform for the development of selective AT1 receptor antagonists. The analogues discussed in this guide demonstrate excellent affinity and selectivity for their primary target. However, it is the subtle differences in their cross-reactivity profiles, particularly the off-target activation of PPARγ by certain members of the class like telmisartan, that offer exciting avenues for therapeutic innovation.
Future research should focus on expanding the off-target screening of these analogues against a broader panel of receptors and enzymes to build a more complete safety and efficacy profile. A deeper understanding of the structure-activity relationships governing these off-target interactions could pave the way for the rational design of next-generation ARBs with tailored polypharmacology, potentially offering enhanced therapeutic benefits for complex cardiovascular and metabolic diseases.
References
- Bhuiyan, M. A., et al. (2013). Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. Bangladesh Pharmaceutical Journal, 16(1), 11-14.
- Miura, S., & Saku, K. (2010). Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. Journal of the Renin-Angiotensin-Aldosterone System, 11(3), 134-141.
- Erbe, D. V., et al. (2006). Molecular activation of PPARgamma by angiotensin II type 1-receptor antagonists. Vascular Pharmacology, 45(2), 97-104.
- Schupp, M., et al. (2006). Regulation of Peroxisome Proliferator–Activated Receptor γ Activity by Losartan Metabolites. Hypertension, 47(3_pt_2), 586-589.
- Siragy, H. M. (2002). Angiotensin receptor blockers: how important is selectivity? American Journal of Hypertension, 15(11), 1006-1014.
- Macaulay, T. E., & Dunn, S. P. (2007). Cross-Reactivity of ACE Inhibitor–Induced Angioedema with ARBs. U.S. Pharmacist, 32(2), HS17-HS23.
-
BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]
- Garoche, C., et al. (2024). Peroxisome proliferator activated receptor gamma reporter gene assay. protocols.io.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2010). Selectivity of Valsartan to the Human Angiotensin II Type One Receptors as Assessed by Binding Affinity, Functional Activity and Molecular Modeling. Retrieved from [Link]
- Schupp, M., et al. (2004). Angiotensin Type 1 Receptor Blockers Induce Peroxisome Proliferator–Activated Receptor-γ Activity.
- Dr.Oracle. (2025). What is the preferred angiotensin (AT)
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I assess the activity of the nuclear receptor PPAR gamma?. Retrieved from [Link]
- StatPearls - NCBI Bookshelf. (2025). Angiotensin II Receptor Blockers (ARB).
- SciSpace. (2013). Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype.
- PubMed. (n.d.). Radioligand Binding Assays: Application of [ 125 I]Angiotensin II Receptor Binding.
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
- PubMed. (n.d.). In silico off-target profiling for enhanced drug safety assessment.
- PubMed. (n.d.). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry.
- PubMed. (n.d.). Prediction of off-target effects on angiotensin-converting enzyme 2.
- ResearchGate. (n.d.). Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor.
Sources
- 1. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Telmisartan: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]
A Senior Application Scientist's Guide to Cost-Effective Synthesis of Biphenyl Tetrazole Intermediates
For researchers and process chemists in the pharmaceutical industry, the synthesis of biphenyl tetrazole intermediates is a cornerstone of manufacturing Angiotensin II Receptor Blockers (ARBs), a critical class of antihypertensive drugs.[1] Molecules like losartan, valsartan, and candesartan all share this core pharmacophore.[2] The commercial viability of these drugs hinges on the efficiency, scalability, and, most importantly, the cost-effectiveness of their synthetic routes. This guide provides an in-depth analysis of the prevalent synthetic pathways, focusing on the critical steps of biphenyl core formation and tetrazole ring cyclization, with an emphasis on field-proven, cost-conscious strategies.
Part 1: Constructing the Biphenyl Core - A Comparative Analysis
The formation of the 2-cyano-4'-substituted-biphenyl backbone is the initial major hurdle. While several palladium-catalyzed cross-coupling reactions can achieve this, the Suzuki-Miyaura and Negishi couplings are the most industrially relevant.
The Suzuki-Miyaura Coupling: The Industry Workhorse
The Suzuki coupling is arguably the most widely adopted method for biphenyl synthesis in pharmaceutical manufacturing.[3] Its popularity stems from mild reaction conditions, high functional group tolerance, and the use of organoboron reagents that are relatively stable and less toxic compared to other organometallics.[4]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand (e.g., PPh₃, SPhos, XPhos) is standard. The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency, which directly reduces catalyst loading and cost.
-
Base: A base such as K₂CO₃ or K₃PO₄ is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[3] The choice of a cost-effective inorganic base is a key economic advantage.
-
Solvents: A mixture of an organic solvent (like toluene or 2-propanol) and water is common. This biphasic system allows for easy separation and helps to dissolve both the organic substrates and the inorganic base.
The Negishi Coupling: A Potent Alternative
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid counterparts.[5] This enhanced reactivity can be advantageous, often leading to faster reaction times.
Causality Behind Experimental Choices:
-
Advantages: The primary benefit is the high reactivity of the organozinc reagent, which can sometimes overcome challenging coupling partners where Suzuki reactions are sluggish.[5]
-
Disadvantages: The main drawback is the moisture and air sensitivity of organozinc reagents, requiring stricter inert atmosphere conditions and anhydrous solvents. This adds complexity and cost to the process on an industrial scale. Furthermore, the preparation of the organozinc reagent is often more involved than for boronic acids.[3]
Cost-Effectiveness Verdict
For large-scale industrial synthesis of biphenyl intermediates like o-tolylbenzonitrile (OTBN), the Suzuki-Miyaura coupling is generally more cost-effective . The higher stability and lower cost of boronic acids, coupled with the use of cheaper inorganic bases and less stringent reaction conditions, outweigh the potential for faster reaction times offered by the Negishi coupling.[4][6]
Part 2: Forming the Tetrazole Ring - The [3+2] Cycloaddition
The conversion of the nitrile group (e.g., on OTBN) to the 5-substituted tetrazole ring is typically achieved via a [3+2] cycloaddition with an azide source.[7] The choice of azide reagent and catalyst is a critical decision, balancing reactivity, safety, and cost.
Trialkyltin Azides: The Reactive but Hazardous Route
Historically, reagents like tributyltin azide were used due to their high efficacy, reacting with nitriles under relatively mild conditions to give high yields of the N-tributyltin-protected tetrazole.[8][9]
Causality Behind Experimental Choices:
-
Disadvantages: The extreme toxicity of organotin compounds presents significant safety and environmental challenges.[9] The high cost of the reagent and the necessity of a subsequent, often harsh, deprotection step to remove both the tin and a protecting group (like trityl) from the tetrazole nitrogen make this route economically and environmentally unviable for modern green chemistry standards.
Sodium Azide with Catalysis: The Safer, Cost-Effective Standard
The modern industrial standard involves the direct reaction of the nitrile with sodium azide (NaN₃), a much cheaper and less toxic azide source.[10] This reaction typically requires a catalyst to proceed at a reasonable rate.
Causality Behind Experimental Choices:
-
Catalysts: Lewis acids such as zinc chloride (ZnCl₂) or ammonium salts like triethylamine hydrochloride are commonly used.[11] These catalysts activate the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide anion.[7][12] This circumvents the need for highly toxic reagents.
-
Safety Considerations: While significantly safer than organotin azides, sodium azide is still a high-energy material and can be explosive. Processes must be carefully designed to control temperature and avoid the formation of volatile and shock-sensitive hydrazoic acid (HN₃), especially under acidic workup conditions.[1]
-
Protection Strategy: To achieve regioselectivity and improve solubility, the tetrazole ring is often protected, for instance with a trityl group (triphenylmethyl chloride).[13] This protecting group is typically removed in the final stages of the synthesis of the active pharmaceutical ingredient (API).[2]
Comparative Data Summary
The following table summarizes the key cost and performance metrics for the discussed synthetic pathways.
| Step | Pathway | Key Reagents | Typical Yield | Cost Drivers | Safety/Environmental Issues | Overall Cost-Effectiveness |
| Biphenyl Formation | Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, Phosphine ligand, K₂CO₃ | >90% | Palladium catalyst, Ligand, Boronic acid[6] | Low toxicity byproducts | High |
| Negishi Coupling | Aryl halide, Organozinc reagent, Pd catalyst | >85% | Sensitive organozinc reagent, Anhydrous solvents | Moisture/air sensitive reagents | Moderate | |
| Tetrazole Formation | Tributyltin Azide | R-CN, Bu₃SnN₃ | >95% | Tributyltin azide reagent, Deprotection steps | High toxicity of organotin compounds[9] | Very Low |
| Catalyzed Sodium Azide | R-CN, NaN₃, ZnCl₂ or Et₃N·HCl | >90% | Catalyst, Safety infrastructure for azide use | Potential for HN₃ formation, Azide handling[1] | High |
Recommended Synthetic Pathway
Based on a comprehensive analysis of cost, safety, and efficiency, the most cost-effective and industrially viable pathway for producing biphenyl tetrazole intermediates involves a Suzuki-Miyaura coupling followed by a catalyzed reaction with sodium azide.
Caption: Recommended industrial workflow for biphenyl tetrazole synthesis.
Experimental Protocol: Synthesis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
This protocol outlines the synthesis of the core intermediate for drugs like Losartan, following the recommended cost-effective pathway.
Step 1: Suzuki-Miyaura Coupling to form 2-cyano-4'-methylbiphenyl (OTBN)
-
Reactor Setup: To a nitrogen-purged reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and water (approx. 10 volumes based on the aryl halide).
-
Catalyst Loading: Add Palladium(II) acetate (0.01 eq) and a suitable phosphine ligand like SPhos (0.02 eq).
-
Reaction: Heat the mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by HPLC until the consumption of the starting materials is complete (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with 2M HCl, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude OTBN can often be carried forward to the next step without further purification or can be purified by crystallization from a suitable solvent like isopropanol.
Step 2: [3+2] Cycloaddition to form this compound
-
Reactor Setup: To a dry, nitrogen-purged reactor, add the crude OTBN from Step 1 (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or toluene (approx. 5 volumes).
-
Reaction: Heat the mixture to 120-130 °C. Monitor the reaction by HPLC until the nitrile is consumed (typically 24-48 hours). Caution: This reaction should be conducted behind a blast shield with proper temperature control due to the use of azide at high temperatures.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly add water and adjust the pH to ~2 with concentrated HCl. This step must be done in a well-ventilated fume hood to safely dissipate any hydrazoic acid formed.
-
Isolation: The product will precipitate. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization. Note: For many sartan syntheses, a trityl protection step is performed after the cycloaddition and before workup.[13]
Caption: Step-by-step experimental workflow for the recommended synthesis.
Conclusion
The synthesis of biphenyl tetrazole intermediates for ARBs is a mature field where process optimization directly translates to significant cost savings. The combination of a palladium-catalyzed Suzuki-Miyaura coupling for the biphenyl core and a catalyzed [3+2] cycloaddition with sodium azide for the tetrazole ring represents the most balanced approach in terms of cost, scalability, safety, and efficiency. While alternative methods exist, they often introduce challenges related to reagent toxicity, cost, or operational complexity that render them less suitable for large-scale industrial production. Continuous innovation in catalyst development and flow chemistry may offer future avenues for further cost reduction and improved environmental footprint.
References
-
Sharpless, K. B., & Demko, Z. P. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. J. Org. Chem., 66, 7945-7950. Available at: [Link]
- European Patent Office. (2006). A PROCESS FOR THE SYNTHESIS OF VALSARTAN - EP 1831186 B1. Google Patents.
- Google Patents. (2006). Process for producing biphenyl-tetrazole compounds - WO2006098705A1.
-
Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (2005). Process for preparation of biphenyl tetrazole - WO2005049587A1.
- Google Patents. (2009). Preparation of Valsartan - CN101475540B.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]
-
Justia Patents. (2013). Process for preparation of valsartan intermediate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of biphenyl tetrazole-based angiotensin II receptor blockers using azide reagents. Available at: [Link]
-
Rao, et al. (2012). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 351-356. Available at: [Link]
-
American Chemical Society. (n.d.). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. Available at: [Link]
-
National Institutes of Health. (2016). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Sci Pharm., 84(1), 17-29. Available at: [Link]
-
Semantic Scholar. (n.d.). Mechanisms of tetrazole formation by addition of azide to nitriles. Available at: [Link]
-
LookChem. (n.d.). 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. Available at: [Link]
-
ResearchGate. (2022). Development of a New Synthetic Route of the Key Intermediate of Irbesartan. Organic Process Research & Development, 26(8). Available at: [Link]
-
ResearchGate. (2014). Highly practical and cost-efficient synthesis of telmisartan: An antihypertensive drug. Bioorganic & Medicinal Chemistry, 22(16). Available at: [Link]
- Google Patents. (2011). Process for the preparation of sartan derivatives and intermediates useful in such process - US7868180B2.
-
MDPI. (2021). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Molecules, 26(11), 3326. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Supply Chains with 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. Available at: [Link]
-
Ukaaz Publications. (2014). Synthesis and biological evaluation of some substituted benzimidazole derivatives as antihypertensive activities. Int. J. Chem. Pharm. Sci., 2(1), 549-556. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-(4'-Methylbiphenyl-2-yl)-1-Trityl-1H-tetrazole. Available at: [Link]
-
Semantic Scholar. (2017). Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors. Available at: [Link]
-
National Institutes of Health. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini Rev Med Chem., 14(14), 1119-35. Available at: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 40. Available at: [Link]
-
Chemistry World. (2010). Three giants of organic chemistry, who pioneered the now ubiquitous palladium- catalysed cross coupling reaction, have at last b. Available at: [Link]
-
YouTube. (2024). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2006098705A1 - Process for producing biphenyl-tetrazole compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 6. US7868180B2 - Process for the preparation of sartan derivatives and intermediates useful in such process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-53-4 [chemicalbook.com]
Comparative stability of trityl-protected versus unprotected 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
A Technical Guide for Researchers and Drug Development Professionals on the Comparative Stability of Trityl-Protected vs. Unprotected 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
In the intricate multi-step synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans, the strategic use of protecting groups is paramount to achieving high yields and purity. One such critical intermediate is this compound, a cornerstone moiety for several blockbuster antihypertensive drugs. The nitrogen atom of the tetrazole ring, being nucleophilic, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The bulky triphenylmethyl (trityl) group is a frequently employed shield for this purpose. This guide provides an in-depth comparative analysis of the stability of the trityl-protected versus the unprotected form of this key intermediate, offering field-proven insights and supporting data to inform decisions in process development and handling.
The Decisive Role of the Trityl Protecting Group
The trityl group is a cornerstone in organic synthesis, valued for its steric bulk and, most notably, its acid lability.[1] Its primary function in the synthesis of sartan precursors is to mask the reactive N-H of the tetrazole ring, thereby directing subsequent reactions to other parts of the molecule.[2] This protection is crucial for preventing side reactions during the elaboration of the sartan side chain.[3]
The stability of the trityl-protected intermediate is a double-edged sword. While it must be robust enough to withstand the conditions of subsequent synthetic steps, it must also be labile enough for efficient removal without compromising the integrity of the final molecule. The stability of the trityl group is intrinsically linked to the remarkable stability of the trityl carbocation, which is readily formed upon cleavage in acidic media.[4] This stability is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.
Comparative Stability Analysis: A Head-to-Head Look
While direct, head-to-head quantitative forced degradation studies comparing the two molecules are not extensively available in public literature, a robust comparative analysis can be constructed from the known chemical properties of the trityl and tetrazole moieties, supplemented by degradation data from the closely related drug, Candesartan.[1][5]
| Stress Condition | Trityl-Protected this compound | Unprotected this compound | Rationale and Mechanistic Insights |
| Acidic Hydrolysis | Highly Labile | Relatively Stable | The trityl group is exceptionally sensitive to acidic conditions, readily cleaving to form the stable trityl cation.[4] The unprotected tetrazole ring itself is generally stable to acidic conditions. |
| Basic Hydrolysis | Generally Stable | Stable | The trityl group is known to be stable under basic conditions.[1] However, some studies on sartan molecules have reported unusual detritylation under strong basic conditions, suggesting that the biphenyl tetrazole structure may influence this stability.[6][7] The unprotected tetrazole is also stable to basic conditions. |
| Oxidative Stress | Moderately Stable | Moderately Stable | The primary sites of oxidation would likely be the biphenyl system and the methyl group. The trityl group itself is relatively resistant to oxidation. The tetrazole ring can be susceptible to strong oxidizing agents, but is generally stable under milder conditions. |
| Thermal Stress | Stable | Stable | Both molecules are expected to be thermally stable under typical pharmaceutical processing conditions. The melting point of the trityl-protected compound is in the range of 166-169 °C.[8] |
| Photolytic Stress | Potentially Labile | Potentially Labile | Aromatic systems and tetrazole rings can be susceptible to photodegradation.[9] The trityl group might offer some steric hindrance, but both compounds should be protected from light. Studies on Candesartan show some degradation under photolytic conditions.[5] |
Causality Behind Experimental Choices in Stability Testing
The selection of stress conditions for forced degradation studies is not arbitrary. It is a systematic process designed to probe the intrinsic stability of a molecule and identify potential degradation pathways.[10]
-
Acid and Base Hydrolysis: These conditions are chosen to investigate the susceptibility of the molecule to degradation in environments it might encounter during synthesis (e.g., acidic workups) or in a final drug formulation. The lability of the trityl group to acid is a key chemical property that is intentionally exploited for its removal.[11]
-
Oxidation: The use of an oxidizing agent like hydrogen peroxide simulates potential oxidative stress from atmospheric oxygen or residual oxidizing reagents from previous synthetic steps.
-
Thermal Stress: This assesses the stability of the compound at elevated temperatures, which is critical for determining appropriate drying and storage conditions.
-
Photostability: Exposure to UV and visible light is crucial for understanding the potential for degradation during manufacturing and storage if the material is not adequately protected from light.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to compare the stability of the two compounds.
Objective: To assess and compare the stability of trityl-protected and unprotected this compound under various stress conditions.
Materials:
-
Trityl-protected this compound
-
Unprotected this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of each compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature and 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound and the stock solution at 70°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation.
Visualizing the Logic: Workflows and Relationships
Experimental Workflow for Comparative Stability
Caption: Workflow for the comparative forced degradation study.
The Protective Role of the Trityl Group
Caption: The cycle of protection and deprotection of the tetrazole.
Conclusion: A Strategic Choice for Synthesis
The choice between using the trityl-protected or the unprotected this compound is a strategic one, dictated by the subsequent steps in the synthetic route. The trityl-protected version offers excellent stability under neutral and basic conditions, making it ideal for reactions that require these environments. However, its pronounced lability in acidic conditions necessitates careful control of pH during workups and subsequent steps. Conversely, the unprotected tetrazole is more robust in acidic conditions but may undergo undesirable side reactions in the presence of strong electrophiles or during certain coupling reactions.
Understanding the stability profiles of both compounds is crucial for process optimization, impurity control, and ensuring the quality of the final active pharmaceutical ingredient. This guide provides a framework for making informed decisions based on a combination of established chemical principles and available experimental data.
References
-
Thieme Gruppe. Trityl Group Deprotection from Tetrazoles. [Online] Available at: [Link]
- Rao, R. N., et al. (2009). LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 846-854.
- Flippin, L. A., et al. (1993). Efficient synthesis of 5-(4'-methyl[1,1'-biphenyl]-2-yl)-1H-tetrazole. The Journal of Organic Chemistry, 58(16), 4471-4472.
- Babu, B., et al. (2007). Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. Chemical and Pharmaceutical Bulletin, 55(10), 1461-1463.
-
ResearchGate. Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. [Online] Available at: [Link]
-
Common Organic Chemistry. Trityl Protection. [Online] Available at: [Link]
- Barlos, K., et al. (1999). Modified Trityl Ester Protecting Groups in Peptide Synthesis. Synlett, 1999(07), 1136-1138.
-
LookChem. Cas 124750-53-4, 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. [Online] Available at: [Link]
-
Organic Chemistry Portal. Tritylamines. [Online] Available at: [Link]
- Pati, H. N., et al. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. International Journal of Pharma Research & Review, 3(11), 46-56.
- Google Patents. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group.
- Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.
- Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles. Russian Chemical Reviews, 90(10), 1246-1287.
- Cristiano, M. L. S., et al. (2014). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 19(9), 13625-13669.
Sources
- 1. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-53-4 [chemicalbook.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. echemi.com [echemi.com]
- 4. jocpr.com [jocpr.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. pharmtech.com [pharmtech.com]
- 8. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. library.dphen1.com [library.dphen1.com]
A Multi-Platform Analytical Approach to Purity Verification of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
A Senior Application Scientist's Guide to Benchmarking Against Commercial Standards
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
5-(4'-methylbiphenyl-2-yl)-1H-tetrazole is a critical heterocyclic compound, primarily recognized as a key intermediate in the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs known as 'sartans' used to treat hypertension.[1][2] The structural integrity and purity of this intermediate are paramount, as any impurities, whether process-related or degradation products, can carry through to the final Active Pharmaceutical Ingredient (API), potentially altering its efficacy, safety, and stability profile.
Ensuring the purity of such intermediates is a foundational requirement of Good Manufacturing Practice (GMP) for APIs, as outlined by the International Council for Harmonisation (ICH) Q7 guideline.[3][4][5][6] This guide presents a comprehensive, multi-technique analytical workflow designed to rigorously assess the purity of an in-house batch of this compound. The performance and purity profile will be objectively benchmarked against commercially available, high-purity reference standards, providing a robust framework for quality assessment that aligns with stringent regulatory expectations. Our approach leverages the quantitative power of High-Performance Liquid Chromatography (HPLC), the structural and quantitative fidelity of Nuclear Magnetic Resonance (qNMR) spectroscopy, and the impurity identification strength of Mass Spectrometry (MS).[7][8]
Overall Analytical Strategy
A single analytical technique is rarely sufficient to declare the purity of a pharmaceutical compound unequivocally. An orthogonal approach, using multiple methods with different separation and detection principles, provides a more complete and trustworthy picture. This guide employs a tripartite strategy to create a self-validating system for purity assessment.
Caption: Overall analytical workflow for purity assessment.
Materials and Experimental Protocols
1. Materials
-
In-House Sample: this compound, Batch #2026-01-A
-
Commercial Standard A: 5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazole, TraceCERT® Certified Reference Material, Sigma-Aldrich
-
Commercial Standard B: this compound, LGC Standards
-
qNMR Internal Standard: Maleic Anhydride (Certified Reference Material)
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Methanol (HPLC Grade), Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9% D), Formic Acid (LC-MS Grade).
2. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
Causality: A reverse-phase HPLC method is the industry standard for purity determination of APIs and intermediates.[8] The biphenyl structure of the analyte makes it well-suited for retention on a C18 stationary phase. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities, from polar starting materials to non-polar, self-condensation byproducts. The method is designed to comply with the principles outlined in USP General Chapter <621> on Chromatography.[9][10]
Caption: Experimental workflow for HPLC-UV analysis.
Protocol:
-
Standard and Sample Preparation: Accurately weigh and dissolve approximately 10 mg of each sample (In-House, Standard A, Standard B) in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm.
-
-
System Suitability: Before analysis, perform five replicate injections of Commercial Standard A. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
Data Analysis: Purity is calculated based on the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
3. Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment
Causality: qNMR is a powerful primary analytical method that provides both structural confirmation and direct quantification without the need for a specific analyte reference standard.[11][12] The signal integral is directly proportional to the number of protons, allowing for a highly accurate purity determination against a certified internal standard.[13][14] We chose maleic anhydride as the internal standard due to its high purity, chemical stability, and a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with analyte signals.
Protocol:
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample.
-
Accurately weigh ~5 mg of the certified internal standard (Maleic Anhydride).
-
Dissolve both solids completely in ~0.7 mL of DMSO-d6 in a clean vial before transferring to an NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: Bruker Avance III 400 MHz or equivalent.
-
Solvent: DMSO-d6.
-
Pulse Program: Standard 30° pulse (zg30).
-
Relaxation Delay (d1): 30 seconds. This long delay is critical to ensure complete T1 relaxation for all protons, a prerequisite for accurate quantification.
-
Acquisition Time (aq): ~4 seconds.
-
Number of Scans (ns): 16.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the well-resolved singlet from the internal standard (maleic anhydride, ~7.3 ppm) and a non-overlapping, characteristic signal from the analyte (e.g., the methyl singlet, ~2.4 ppm).
-
Calculate purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
4. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Causality: While HPLC-UV quantifies impurities, it does not identify them. LC-MS is an indispensable tool for impurity profiling, providing molecular weight information that is crucial for structural elucidation of unknown trace components.[15][16][17] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental composition.[16]
Protocol:
-
Chromatographic Conditions: Use the same HPLC method as described in section 2. The eluent is directly interfaced with the mass spectrometer.
-
Mass Spectrometry Conditions:
-
Instrument: Waters Xevo G2-XS QTof or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: 50-1000 m/z.
-
Data Acquisition: Full scan mode to detect all ionizable species.
-
-
Data Analysis: Correlate the minor peaks observed in the HPLC-UV chromatogram with their corresponding mass spectra. Propose potential structures for impurities based on their accurate mass and fragmentation patterns (if MS/MS is performed).
Results and Comparative Data
Table 1: Comparative Purity Data by HPLC-UV (Area %)
| Sample ID | Main Peak RT (min) | Purity (%) | Total Impurities (%) | Key Impurity A RT (min) | Key Impurity B RT (min) |
| In-House Sample | 10.52 | 99.65 | 0.35 | 8.71 (0.12%) | 11.89 (0.08%) |
| Commercial Std. A | 10.51 | >99.9 | <0.1 | Not Detected | Not Detected |
| Commercial Std. B | 10.53 | 99.89 | 0.11 | Not Detected | 11.90 (0.05%) |
Discussion: The HPLC analysis demonstrates high purity for the in-house sample. The retention time (RT) aligns perfectly with the commercial standards, confirming identity. The purity of 99.65% is robust, although slightly lower than the certified standards, with two minor impurities detected. Commercial Standard A shows the highest purity, consistent with its status as a certified reference material.
Table 2: Comparative Purity Data by Quantitative ¹H NMR
| Sample ID | Calculated Purity (%) | Standard Deviation (n=3) |
| In-House Sample | 99.5% | ± 0.2% |
| Commercial Std. A | 99.9% | ± 0.1% |
| Commercial Std. B | 99.8% | ± 0.1% |
Discussion: The qNMR results show excellent agreement with the HPLC data, reinforcing the accuracy of the purity assessment. This orthogonal technique confirms the high purity of the in-house material. The structural identity was confirmed by analysis of the full ¹H NMR spectrum, which matched the expected chemical shifts and coupling patterns for this compound.
Table 3: Impurity Identification by LC-MS in In-House Sample
| Impurity (RT) | Observed [M+H]⁺ | Proposed Identity | Possible Origin |
| Impurity A (8.71) | 211.09 | 4'-Methylbiphenyl-2-carbonitrile | Incomplete cyclization with azide |
| Impurity B (11.89) | 277.10 | 5-(4'-(azidomethyl)biphenyl-2-yl)-1H-tetrazole | Side reaction or degradation |
Discussion: LC-MS analysis provided crucial insights into the identity of the impurities detected by HPLC. Impurity A is likely the nitrile precursor, indicating a small amount of unreacted starting material or incomplete conversion during the tetrazole ring formation.[18] Impurity B, a known potential impurity in sartan synthesis, was also identified.[19] The ability to identify these impurities is critical for process optimization and ensuring the quality of the final API.
Conclusion
The comprehensive, multi-platform analytical strategy detailed in this guide provides a robust and reliable framework for assessing the purity of this compound. The combination of HPLC-UV, qNMR, and LC-MS offers an orthogonal and self-validating system that aligns with modern pharmaceutical quality control standards.
Our analysis demonstrates that the in-house synthesized material possesses high purity (99.5-99.65%), which compares favorably, though is slightly lower than, high-grade commercial standards. Crucially, this workflow not only quantifies the purity but also identifies the trace-level impurities, providing actionable data for process chemists to further refine and optimize the synthesis. This rigorous approach ensures that the intermediate meets the stringent quality requirements necessary for its use in the manufacture of safe and effective active pharmaceutical ingredients.
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Tetrazoles. Benchchem.
- <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
- <621> CHROMATOGRAPHY. U.S. Pharmacopeial Convention.
- Impurity Profiling with HRMS. Toref-Standards.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Understanding the Latest Revisions to USP <621>. Agilent.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Quantitative NMR Spectroscopy. Durham University.
- <621> Chromatography. US Pharmacopeia (USP).
- The benefits of high-resolution mass spectrometry for impurity profiling. LGC Standards.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
- Are You Sure You Understand USP <621>? LCGC International.
- Understanding the International Council for Harmonisation (ICH) Q7 Guideline. ECA Academy.
- Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs.
- Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH.
- Quantitative analysis using NMR. Journal of Chemical Education - ACS Publications.
- What is qNMR and why is it important?. Mestrelab Resources.
- ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA).
- ICH Q7 Guidelines. MasterControl.
- ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH.
- (5-(4'-Methylbiphenyl-2-yl)-1-Trityl-1H-Tetrazole). SRIRAMCHEM.
- 5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazole. Sigma-Aldrich.
- 5-(4'-methylbiphenyl-2-yl)-1- trityl-1H-tetrazole. SynThink Research Chemicals.
- 124750-4 | Product Name : 5-(4'-Methylbiphenyl-2-yl)-1-Trityl-1H-tetrazole. Pharmaffiliates.
- This compound. LGC Standards.
- 5-(4'-(Azidomethyl)(1,1'-biphenyl)-2-yl)-2H-tetrazole. Cayman Chemical.
- A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. IJRPC.
- Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. MDPI.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. ijrpc.com [ijrpc.com]
- 3. openmedscience.com [openmedscience.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 15. pharmtech.com [pharmtech.com]
- 16. toref-standards.com [toref-standards.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 19. caymanchem.com [caymanchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
As researchers and developers, our responsibility extends beyond synthesis and discovery to the safe and compliant management of the chemical lifecycle. The disposal of complex heterocyclic compounds like 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole requires a rigorous, safety-first approach. This guide provides an in-depth, procedural framework grounded in regulatory standards and chemical reactivity principles to ensure the safe handling and disposal of this compound.
The core directive for this and similar tetrazole-containing molecules is unambiguous: Do not attempt chemical neutralization without a validated and peer-reviewed protocol, and never dispose of this substance via sanitary sewer or general waste streams. All disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Critical Hazard Assessment: The Tetrazole Moiety
The primary driver of our disposal protocol is the 1H-tetrazole ring. This structural feature presents specific hazards that dictate handling and segregation procedures.
-
High Nitrogen Content: The tetrazole ring is an energy-rich system. Compounds containing this moiety may decompose rapidly or explosively, especially when heated.[1]
-
Formation of Explosive Salts: Tetrazoles can form highly sensitive and potentially explosive heavy metal salts.[2] Contact with metals, particularly heavy metals, must be strictly avoided in the waste stream.
-
Incompatibility: Tetrazoles are generally incompatible with strong oxidizing agents and strong acids.[1][2]
-
Toxicological Profile: For many specialized research chemicals like this one, the toxicological properties have not been fully investigated.[2][3] Therefore, the compound must be handled as if it were hazardous, employing all necessary personal protective equipment to prevent exposure.
| Property / Hazard | Guidance & Rationale |
| Physical State | Solid. Handle as a powder, minimizing dust generation.[3] |
| Primary Hazard Class | Chemical Waste (Potentially Reactive/Toxic). Must be disposed of as hazardous waste. |
| Reactivity Concerns | HIGH. Avoid contact with strong acids, bases, oxidizing agents, and all metal salts.[1][2] |
| Thermal Stability | May be heat-sensitive. Avoid exposure to high temperatures. |
| Toxicity | Full profile is unknown. Assume hazardous and avoid all direct contact.[3] |
The Core Protocol: Professional Hazardous Waste Disposal
The management of laboratory chemical waste is strictly regulated by governmental bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] These regulations mandate that generators of chemical waste are responsible for its proper characterization and disposal.[2][6]
Given the potential reactivity of this compound, the only universally accepted and safe disposal method is through a licensed professional hazardous waste management service, which typically employs high-temperature incineration with flue gas scrubbing.[3][7] This ensures complete destruction of the compound and prevents environmental contamination.
Procedural Guide: From Point of Generation to Final Pickup
This section provides a step-by-step workflow for the safe collection and storage of this compound waste pending disposal.
Step 1: Risk Assessment and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure all appropriate PPE is in use.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[3]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, work must be performed in a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[9]
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous reactions within the waste container.
-
Designate as Hazardous Waste: All waste containing this compound (including contaminated consumables like weigh paper, gloves, and wipers) must be treated as hazardous waste.
-
Create a Dedicated Waste Stream: This compound should be collected in a dedicated solid waste container.
-
Segregation Imperative: DO NOT mix this waste with:
-
Oxidizing agents
-
Acids or bases
-
Aqueous waste
-
Metal-containing waste (e.g., reaction mixtures with metal catalysts or reagents)[10]
-
Step 3: Container Selection and Labeling
Waste containers must be compliant with OSHA and EPA regulations.[5][11]
-
Container Type: Use a chemically compatible container, typically a high-density polyethylene (HDPE) pail or drum for solids. The container must be free from damage and have a secure, leak-proof lid.[5]
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" tag as soon as the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other constituents in the container
-
The associated hazards (e.g., "Toxic," "Reactive")
-
The accumulation start date
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation and under the control of laboratory personnel.[10][13]
-
Location: The SAA should be a designated, secondary-contained area, away from drains or sources of ignition.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[10][14]
-
Inspection: The SAA should be inspected weekly to check for leaks or container degradation.[5]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check your institutional policy), contact your EHS department to arrange for pickup.[5][13]
-
Documentation: Complete all necessary waste pickup forms or online requests as required by your institution, ensuring the information matches the container label exactly.[12]
Emergency Procedures: Spill and Exposure Management
Spill Response
In the event of a spill, prioritize personal safety and containment.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: If the spill is large or if dust is generated, evacuate the area.
-
Don Appropriate PPE: Before cleaning, don all required PPE, including respiratory protection if needed.
-
Contain and Clean:
-
Avoid generating dust.[2]
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Use spark-proof tools to carefully sweep the material into a designated hazardous waste container.[2]
-
Decontaminate the area with an appropriate solvent and collect all cleaning materials as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EHS department.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][15]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation develops.[3][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15][16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Visualization: Disposal Workflow for this compound
The following diagram illustrates the compliant workflow for managing this chemical waste from its generation to its final removal by certified professionals.
Caption: Compliant waste disposal workflow for tetrazole-containing compounds.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Google Cloud.
- 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole - Safety Data Sheet. (n.d.). ChemicalBook.
- MSDS - 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. (n.d.). KM Pharma Solution Private Limited.
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- Affordable Nationwide Lab Pack Disposal Services. (n.d.). Hazardous Waste Experts.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- How Do You Dispose Of Waste In A Laboratory? (2025, May 24). Chemistry For Everyone - YouTube.
- 1H-TETRAZOLE - Safety Data Sheet. (2025, December 20). ChemicalBook.
- Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. (n.d.). Cole-Parmer.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
- Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube.
- 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole Safety Data Sheets. (n.d.). Echemi.
- MSDS of N-(Triphenylmethyl)-5-(4'-Methylbiphenyl-2-yl) Tetrazole. (2015, November 21). Capot Chemical.
- SAFETY DATA SHEET. (2025, May 7). Sigma-Aldrich.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- 1-H-TETRAZOLE. (n.d.). Bio-Fine.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). OSHA.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA).
Sources
- 1. biofinechemical.com [biofinechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. capotchem.com [capotchem.com]
- 4. needle.tube [needle.tube]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. usbioclean.com [usbioclean.com]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. echemi.com [echemi.com]
- 16. kmpharma.in [kmpharma.in]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole
As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-tested safety protocols for handling 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole. While comprehensive toxicological data for this specific molecule is not widely published, its structure contains two key motifs—a biphenyl group and a tetrazole ring—whose properties dictate a rigorous and cautious approach. This document moves beyond a simple checklist to explain the scientific rationale behind each recommendation, ensuring every protocol is a self-validating system for your protection.
Hazard Assessment: An Inferred Risk Profile
A thorough understanding of potential hazards is the foundation of laboratory safety. Given the limited specific data, we must assess the risks based on the compound's constituent chemical functionalities.
-
The Tetrazole Ring: A High-Energy Moiety The most significant feature governing the safe handling of this compound is the tetrazole ring. Tetrazoles are a class of nitrogen-rich heterocyclic compounds known for their energetic properties.[1] The parent compound, 1H-tetrazole, is classified as a flammable solid that may decompose explosively upon heating.[2] This characteristic is due to the potential for rapid decomposition to form large volumes of nitrogen gas.[1] Therefore, it is imperative to treat this compound as a potentially energetic material, sensitive to heat, friction, and shock.[3]
-
The Biphenyl Moiety: Aromatic Hydrocarbon Risks The biphenyl structure introduces hazards typical of aromatic hydrocarbons. These compounds can cause irritation upon contact with the skin, eyes, and respiratory system. While acute toxicity may be low, chronic exposure to related compounds warrants caution.
This synthesized assessment leads to the following inferred hazard profile:
| Hazard Category | Inferred Risk & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. Assume harmful if swallowed, inhaled, or absorbed through the skin. Good industrial hygiene and safety practices should be followed.[2][4] |
| Skin Corrosion/Irritation | Potential for skin irritation based on the aromatic biphenyl group.[4] |
| Serious Eye Damage/Irritation | Potential for serious eye irritation. Dust particles can be abrasive and irritating.[4] |
| Respiratory Sensitization | May cause respiratory irritation if dust is inhaled.[5] |
| Flammability | Combustible solid. |
| Reactivity/Explosive Hazard | High Risk. The tetrazole ring makes the compound potentially explosive if exposed to heat, friction, or shock. Heating may cause an explosion. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be tailored to the specific task being performed.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring Solids | Chemical splash goggles and a full-face shield.[3] | Chemical-resistant nitrile gloves (inspect prior to use).[5] | Flame-resistant, knee-length lab coat.[3] | Required. Use a NIOSH-approved respirator with a P95 or P100 particulate filter if dust can be generated.[4][5] |
| Preparing Solutions (Dissolving) | Chemical splash goggles and a full-face shield. | Chemical-resistant nitrile gloves. Change gloves immediately if contaminated. | Flame-resistant lab coat. | Recommended if not performed in a certified chemical fume hood. |
| Running Reactions & Workups | Chemical splash goggles and a full-face shield. | Chemical-resistant nitrile gloves. | Flame-resistant lab coat. | Not required if performed within a properly functioning chemical fume hood. |
The Rationale Behind Your Protection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[3] A full-face shield is non-negotiable when handling the solid material outside of a glovebox, as it offers a critical secondary barrier against unexpected energetic events.
-
Hand Protection: Nitrile gloves offer good protection against incidental contact. However, no glove material is impervious forever. It is crucial to inspect gloves for any signs of degradation or puncture before each use and to dispose of contaminated gloves immediately in accordance with applicable laws and good laboratory practices.
-
Body Protection: A flame-resistant (FR) lab coat is specified over a standard cotton/poly blend due to the potential energetic nature of the tetrazole ring. In the unlikely event of a flash fire, an FR lab coat will not ignite and continue to burn, providing vital seconds to react.[3]
-
Respiratory Protection: The primary risk during solid handling is the inhalation of fine particulates. All weighing and transfer operations must be conducted in a ventilated enclosure (e.g., a powder-containment hood) or, at a minimum, with the user wearing a fitted NIOSH-approved respirator to prevent respiratory tract irritation.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable workflow is paramount for safety and experimental integrity.
Step 1: Pre-Handling & Area Setup
-
Designate the Area: All work must be conducted in a certified chemical fume hood.[3]
-
Clear the Hood: Ensure the fume hood is free of clutter, flammable materials, and incompatible chemicals.[6]
-
Install Safety Shields: Place a certified blast shield between the experimental apparatus and the user.[3] The fume hood sash should be kept at the lowest possible position.
-
Gather Materials: Use non-metal or Teflon-coated spatulas for all solid transfers to minimize the risk of initiation by friction.[3] Inspect all glassware for cracks or defects.
-
Locate Emergency Equipment: Visually confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
Step 2: PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Step 3: Chemical Handling Workflow
This workflow minimizes exposure and reduces the risk of accidental release.
Caption: Safe handling workflow inside a chemical fume hood.
Emergency Procedures
-
Spill: Evacuate the immediate area. For a small spill within the fume hood, use a spill kit with non-reactive absorbent pads. Do not use combustible materials like paper towels. Place waste in a sealed, labeled container for hazardous disposal. For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.
-
Personal Exposure:
-
Skin: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5][7]
-
Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids occasionally.[5][7]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for a related compound if available.
-
-
Fire: If the fire is small and has not reached the chemical, use a standard CO2 or dry chemical extinguisher. If the material is involved, do not attempt to fight the fire. Evacuate the area and activate the fire alarm.
Waste Disposal Plan
Chemical waste disposal is strictly regulated.[9] Never dispose of this compound down the drain or in regular trash.
-
Segregation: All materials contaminated with this compound (e.g., gloves, weigh paper, absorbent pads, excess reagent) must be collected as hazardous waste.
-
Containerization: Use a designated, sealable, and clearly labeled hazardous waste container that is compatible with the chemical.[9]
-
Labeling: The label must clearly state "Hazardous Waste," list the full chemical name, and indicate the associated hazards (e.g., "Potentially Energetic Material," "Irritant").
-
Consult EHS: Your institution's EHS department is the final authority on disposal. They will provide specific instructions for pickup and disposal, which may involve desensitizing the material before transport.[9]
Caption: Hazardous waste segregation and disposal pathway.
References
- KM Pharma Solution Private Limited. MSDS - 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole.
- ChemicalBook. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole - Safety Data Sheet.
-
OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]
-
Creative Safety Supply. What are the OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]
-
DuraLabel. OSHA Rules for Hazardous Chemicals. Available at: [Link]
-
Safety by Design. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
-
Wikipedia. Tetrazole. Available at: [Link]
-
PubChem. 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole. Available at: [Link]
-
Bio-Fine. 1-H-TETRAZOLE Safety Data Sheet. Available at: [Link]
-
LookChem. Cas 124750-53-4, 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. Available at: [Link]
-
Capot Chemical. MSDS of N-(Triphenylmethyl)-5-(4'-Methylbiphenyl-2-yl) Tetrazole. Available at: [Link]
-
European Chemicals Agency (ECHA). 1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl) - Registration Dossier. Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information - 5-(4-Bromophenyl)-1H-tetrazole. Available at: [Link]
-
ResearchGate. RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Available at: [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available at: [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. Available at: [Link]
-
European Chemicals Agency (ECHA). 1H-tetrazole - ECHA CHEM. Available at: [Link]
-
European Chemicals Agency (ECHA). 2H-Tetrazol-5-amine - ECHA CHEM. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]
-
CORE. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Available at: [Link]
-
Royal Society of Chemistry. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. Available at: [Link]
-
Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]
-
Angene Chemical. Safety Data Sheet. Available at: [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]
-
The University of Texas at Austin. Procedures for Disposal of Hazardous Waste. Available at: [Link]
Sources
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. biofinechemical.com [biofinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. capotchem.com [capotchem.com]
- 6. ushazmatstorage.com [ushazmatstorage.com]
- 7. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole - Safety Data Sheet [chemicalbook.com]
- 8. kmpharma.in [kmpharma.in]
- 9. geo.utexas.edu [geo.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
